molecular formula C67H62N8Na4O14S3 B072065 Methyl purple CAS No. 1340-02-9

Methyl purple

Cat. No.: B072065
CAS No.: 1340-02-9
M. Wt: 1391.4 g/mol
InChI Key: CNJVTYXLOYTWPD-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Purple is a high-purity, water-soluble azo dye widely employed as a sophisticated pH indicator in analytical chemistry and biological research. Its primary research value lies in its distinct and reversible color transition range, typically between pH 4.4 (violet) and pH 6.2 (green), filling a critical niche between other common indicators like Methyl Red and Bromothymol Blue. This makes it exceptionally valuable for precise acid-base titrations, particularly in moderately acidic to slightly acidic/neutral ranges where a clear, unambiguous endpoint is required.

Properties

IUPAC Name

tetrasodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O10S3.2C15H15N3O2.4Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;2*1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;;;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);2*3-10H,1-2H3,(H,19,20);;;;/q;;;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJVTYXLOYTWPD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H62N8Na4O14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Available as aqueous indicator solution; [MSDSonline]
Record name Methyl purple
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1971
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1340-02-9
Record name Methyl purple
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001340029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Methyl Purple

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Methyl Purple, a widely used pH indicator. It addresses the ambiguity surrounding its precise chemical identity, details its physical and chemical properties, outlines relevant experimental protocols, and illustrates key concepts through diagrams.

Chemical Identity and Composition

The term "this compound" is frequently applied to a pH indicator solution rather than a single, discrete chemical compound. This leads to ambiguity in its chemical description across various suppliers and safety data sheets (SDS). The composition can be described in two ways: as a complex, single molecule registered under a specific CAS number, and as a formulated mixture of different dyes.

Single Molecular Entity

Several chemical databases and suppliers identify this compound by a single CAS number and a complex molecular formula.[1][2][3] This entity is described as a tetrasodium salt.

Formulated Indicator Solution

In practice, many commercially available "this compound" indicator solutions are mixtures of other dyes, typically Methyl Red and a screening dye, dissolved in a solvent. The screening dye is added to create a sharper, more distinct color change. For example, some formulations are an aqueous solution of methyl red and methylene blue, or methyl red and alphazurine A in an isopropanol-water solution.[4][5] The purpose of the mixture is to achieve a specific pH transition range that is sharp and easily visible, changing from purple in acidic conditions to green in alkaline conditions.[6]

The diagram below illustrates the composition of a common this compound indicator solution.

G cluster_solution This compound Indicator Solution MP This compound Indicator Solution MR Methyl Red (Indicator) MP->MR contains SD Screening Dye (e.g., Methylene Blue) MP->SD contains Solvent Solvent (e.g., Water, Isopropanol) MP->Solvent dissolved in G cluster_eq Acid-Base Equilibrium HIn H-In (Protonated Form) Purple In In⁻ (Deprotonated Form) Green HIn->In pKa ≈ 5.1 H H⁺ In->H + G start Start: Prepare Equipment step1 1. Fill burette with standard acid titrant start->step1 step2 2. Measure 100 mL of water sample into flask step1->step2 step3 3. Add 3-5 drops of This compound indicator step2->step3 step4 4. Titrate with acid while swirling step3->step4 step5 Observe Color Change (Green → Purple) step4->step5 step6 5. Record final burette volume step5->step6 Endpoint Reached step7 6. Calculate total alkalinity step6->step7 end End step7->end

References

Methyl Purple Indicator: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methyl purple pH indicator, including its chemical composition, pH range, color change mechanism, and applications in acid-base titrations. Detailed experimental protocols for its preparation and use are also presented.

Core Properties and Data Summary

This compound is a mixed indicator, not a single chemical compound. It is typically a solution of methyl red and a blue dye, often methylene blue, in a suitable solvent. This combination results in a sharper and more easily discernible color change compared to methyl red alone. The quantitative data for this compound indicator is summarized in the table below.

PropertyValueReference(s)
pH Transition Range 4.8 - 5.4[1][2][3]
Color in Acidic Solution (pH < 4.8) Purple[1]
Color in Basic Solution (pH > 5.4) Green[1]
Typical Composition 0.07% Methyl Red (sodium salt), 0.03% Methylene Blue in water[4][5]

Mechanism of Color Change

The color change of this compound is primarily governed by the acid-base equilibrium of its methyl red component. Methyl red is an azo dye that exists in two tautomeric forms: a red quinonoid form in acidic solutions and a yellow benzenoid form in basic solutions. The addition of an inert blue dye, such as methylene blue, modifies the perceived color. In acidic conditions, the red of the methyl red combines with the blue dye to appear purple. As the pH increases, the methyl red transitions to its yellow form, which then combines with the blue dye to produce a green color.

The chemical equilibrium responsible for the color change of the methyl red component can be visualized as a shift between its acidic and basic forms.

G Chemical Equilibrium of Methyl Red in this compound Acidic Acidic Form (Red) pH < 4.4 Transition pH Transition (Purple to Green in mixture) Acidic->Transition + OH- Basic Basic Form (Yellow) pH > 6.2 Basic->Transition + H+ Transition->Acidic + H+ Transition->Basic + OH-

Caption: Equilibrium of Methyl Red, the primary component of this compound indicator.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a typical this compound indicator solution.

Materials:

  • Methyl Red (sodium salt)

  • Methylene Blue

  • Ethanol (95%)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weigh out 0.1 g of methyl red and 0.05 g of methylene blue using an analytical balance.[6]

  • Transfer the weighed solids to a clean 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol to the volumetric flask.[6]

  • Swirl the flask gently or use a magnetic stirrer to dissolve the solids completely.

  • Once the solids are dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the prepared indicator solution in a labeled, airtight container, protected from light.

Acid-Base Titration of Sodium Carbonate with Hydrochloric Acid

This protocol details the use of this compound indicator for the determination of sodium carbonate concentration.

Materials:

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium carbonate (Na₂CO₃) sample of unknown concentration

  • This compound indicator solution

  • Burette (50 mL)

  • Pipette (e.g., 25 mL)

  • Erlenmeyer flasks (250 mL)

  • Beakers

  • Distilled or deionized water

  • Heating plate or Bunsen burner

Procedure:

  • Sample Preparation: Accurately weigh a known mass of the sodium carbonate sample and dissolve it in a known volume of distilled water in a volumetric flask.

  • Titration Setup:

    • Rinse a clean 50 mL burette with a small amount of the standardized HCl solution and then fill the burette with the HCl solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.

    • Pipette a known volume (e.g., 25 mL) of the sodium carbonate solution into a 250 mL Erlenmeyer flask.

    • Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should turn green.

  • Titration:

    • Slowly add the HCl solution from the burette to the Erlenmeyer flask while constantly swirling the flask.

    • Continue the titration until the color of the solution changes from green to a distinct purple. This is the endpoint of the titration.

    • Record the final burette reading.

  • Boiling Step (for improved accuracy):

    • Upon reaching the initial purple endpoint, gently boil the solution for a few minutes. This expels any dissolved carbon dioxide, which can interfere with the endpoint. The solution will likely revert to a green color.

    • Cool the flask to room temperature.

    • Continue the titration dropwise with the HCl solution until a sharp and permanent purple color is obtained.

    • Record the final burette reading after the boiling step.

  • Calculations:

    • Calculate the volume of HCl used in the titration.

    • Use the stoichiometry of the reaction (Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂) and the known concentration of the HCl solution to calculate the moles of sodium carbonate in the sample.

    • From the moles of sodium carbonate and the initial volume of the sample solution, calculate the concentration of the sodium carbonate solution.

Logical Workflow for Titration

The following diagram illustrates the logical workflow for performing an acid-base titration using this compound indicator.

G Titration Workflow with this compound start Start prep_sample Prepare Analyte (e.g., Na2CO3 solution) start->prep_sample add_indicator Add this compound (Solution turns Green) prep_sample->add_indicator titrate Titrate with Acid (e.g., HCl) add_indicator->titrate endpoint1 Endpoint Reached? (Color changes to Purple) titrate->endpoint1 endpoint1->titrate No boil Boil Solution (Expel CO2, color may revert to Green) endpoint1->boil Yes cool Cool to Room Temp. boil->cool titrate2 Continue Titration (Dropwise) cool->titrate2 endpoint2 Final Endpoint? (Sharp Purple color) titrate2->endpoint2 endpoint2->titrate2 No record Record Final Volume endpoint2->record Yes calculate Calculate Concentration record->calculate end End calculate->end

Caption: Logical workflow for a precise acid-base titration using this compound.

References

The Core Principle of Methyl Purple as a pH Indicator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl purple is a widely utilized pH indicator in analytical chemistry, valued for its sharp and distinct color transition. Unlike many common indicators that are single chemical compounds, this compound is a mixed indicator. Its functionality and characteristic color changes are the result of the combined properties of its constituent dyes. This guide provides an in-depth exploration of the chemical principles governing this compound, its composition, and its application in laboratory settings.

Composition of this compound Indicator

This compound is not a singular molecular entity. It is an aqueous or alcohol-water solution containing a mixture of two key components:

  • Methyl Red (sodium salt): An azo dye that functions as the primary pH-responsive component.

  • A Blue Dye: Typically, this is a triphenylmethane dye such as Alphazurine A (also known as C.I. Acid Blue 7). Some formulations may use other blue dyes like bromocresol green to achieve a similar effect.

The CAS number 1340-02-9 and the complex molecular formula sometimes associated with this compound, C67H62N8Na4O14S3, actually refer to this mixture of dyes in solution, not a single compound.[1] The perceived color of the indicator solution is a result of the subtractive color mixing of these two dyes at different pH levels.

The Underlying Chemical Principle: A Tale of Two Dyes

The effectiveness of this compound as a pH indicator stems from the principle of mixed indicators. By combining two indicators with overlapping pH transition ranges, a more pronounced and easily distinguishable color change can be achieved compared to using a single indicator.[2][3]

The overall color change of this compound is from a purple or violet color in acidic solutions to a green color in less acidic or neutral solutions. This transition occurs in the pH range of approximately 4.8 to 5.4.

The Role of Methyl Red

Methyl red is the primary acid-base indicator in the mixture. It is a weak acid that undergoes a distinct color change between pH 4.4 and 6.2.[4][5] In its acidic form (protonated), it appears red, and in its basic form (deprotonated), it is yellow.[4][5] The equilibrium for methyl red (HIn) can be represented as follows:

HIn (Red) ⇌ H⁺ + In⁻ (Yellow)

The pKa of methyl red is approximately 5.1.[4]

The Role of the Blue Dye

The blue dye in the mixture, such as Alphazurine A, is chosen to be relatively stable in color across the transition range of methyl red. It serves as a background color, effectively modifying the perceived color of the methyl red transition.

Mechanism of the Color Transition

The characteristic purple-to-green color change of this compound is a direct consequence of the interplay between the colors of methyl red and the blue dye as the pH of the solution changes.

  • In Acidic Solution (pH < 4.8): Methyl red is in its red protonated form. The combination of red from methyl red and the blue from the secondary dye results in a purple/violet color.

  • At the Endpoint (pH ≈ 4.8 - 5.4): As the pH increases, the equilibrium of methyl red shifts, and it begins to convert to its yellow deprotonated form. At a certain point, the concentrations of the red and yellow forms of methyl red are such that, combined with the blue dye, the solution appears grey . This sharp, colorless point provides a distinct endpoint for titrations.

  • In Alkaline Solution (pH > 5.4): Methyl red is fully in its yellow deprotonated form. The combination of yellow from methyl red and the blue from the secondary dye results in a green color.

This transition is summarized in the table below.

Quantitative Data Summary

Indicator ComponentpKapH Transition RangeColor in Acidic FormColor in Basic Form
Methyl Red5.1[4]4.4 - 6.2[4][5]RedYellow
This compound (Mixed)-4.8 - 5.4Purple/VioletGreen

Logical Pathway of Color Combination

The following diagram illustrates the logical relationship between the pH and the resulting color of the this compound indicator, based on the subtractive mixing of the component dye colors.

Caption: Logical flow of this compound color change.

Chemical Equilibrium of Methyl Red

The underlying chemical transformation responsible for the color change in the primary component, methyl red, is a protonation/deprotonation equilibrium. This alters the electronic structure of the molecule, thereby changing its light absorption properties.

Caption: Acid-base equilibrium of methyl red.

Experimental Protocol: Acid-Base Titration Using this compound Indicator

This protocol outlines the general steps for performing a volumetric acid-base titration using this compound as the indicator. This is particularly useful for titrations involving a strong acid and a weak base, where the equivalence point is slightly acidic.

Objective: To determine the concentration of a basic analyte by titrating with a standardized acidic titrant.

Materials:

  • Burette (50 mL)

  • Volumetric pipette (e.g., 25 mL)

  • Erlenmeyer flasks (250 mL)

  • Standardized acidic titrant (e.g., 0.1 M HCl)

  • Basic analyte solution of unknown concentration

  • This compound indicator solution

  • Deionized water

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the acidic titrant and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

    • Rinse the volumetric pipette with a small amount of the basic analyte solution.

    • Using the pipette, transfer a precise volume (e.g., 25.00 mL) of the basic analyte into an Erlenmeyer flask.

    • Add approximately 50 mL of deionized water to the flask to ensure sufficient volume for the color change to be easily visible.

  • Indicator Addition:

    • Add 2-3 drops of this compound indicator solution to the Erlenmeyer flask. The solution should turn green, indicating a basic pH.

  • Titration:

    • Place the Erlenmeyer flask under the burette. If using a magnetic stirrer, add the stir bar and begin gentle stirring.

    • Slowly add the acidic titrant from the burette to the analyte solution while constantly swirling the flask (or with continuous stirring).

    • As the titrant is added, the green color may fade or show transient flashes of purple where the titrant enters the solution.

    • Continue adding the titrant dropwise as the endpoint is approached. The endpoint is reached when the solution undergoes a sharp color change from green to grey or a faint purple that persists for at least 30 seconds. A distinct purple color indicates that the endpoint has been surpassed.

  • Data Recording and Analysis:

    • Record the final volume of the titrant from the burette.

    • Calculate the volume of titrant used by subtracting the initial volume from the final volume.

    • Repeat the titration at least two more times for precision. The volumes of titrant used should agree within ±0.05 mL.

    • Calculate the concentration of the analyte using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acidic titrant, and M₂ and V₂ are the molarity and volume of the basic analyte.

Experimental Workflow

The following diagram outlines the workflow for a typical acid-base titration experiment using this compound.

G Workflow for Acid-Base Titration with this compound start Start prep_burette Prepare and Fill Burette with Acidic Titrant start->prep_burette prep_analyte Pipette Basic Analyte into Erlenmeyer Flask prep_burette->prep_analyte add_indicator Add 2-3 Drops of This compound Indicator (Solution turns Green) prep_analyte->add_indicator titrate Titrate with Acid (Swirl/Stir Continuously) add_indicator->titrate endpoint Observe Color Change: Green -> Grey/Purple titrate->endpoint endpoint->titrate Not Reached record_volume Record Final Burette Volume endpoint->record_volume Endpoint Reached repeat_check Repeat Titration for Precision? record_volume->repeat_check repeat_check->prep_analyte Yes calculate Calculate Analyte Concentration repeat_check->calculate No (Results Consistent) end End calculate->end

Caption: Workflow for acid-base titration.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl Purple Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl purple is a widely utilized pH indicator in analytical chemistry and biological research, valued for its distinct color transition. It is not a single chemical compound but rather a mixed indicator, typically composed of methyl red and a sulfonated triphenylmethane dye. For the purposes of this guide, and based on common laboratory preparations, we will focus on a formulation of this compound created by combining methyl red and bromocresol green. This guide provides detailed methodologies for the synthesis and purification of the methyl red component, followed by the preparation of the final this compound indicator solution.

Synthesis and Purification of Component A: Methyl Red

Methyl red (2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid) is an azo dye that functions as a pH indicator. Its synthesis is a two-step process involving the diazotization of anthranilic acid followed by a coupling reaction with N,N-dimethylaniline.[1]

Experimental Protocol: Synthesis of Methyl Red
  • Diazotization of Anthranilic Acid:

    • In a flask, dissolve a specific amount of anthranilic acid in water and concentrated hydrochloric acid with heating.

    • Cool the solution in an ice bath to approximately 3-5°C with continuous stirring.[2]

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. The addition is continued until a faint but persistent positive reaction on starch-iodide paper is observed.[2]

  • Azo Coupling:

    • To the cold diazonium salt solution, add N,N-dimethylaniline and continue stirring for about an hour at 5°C.[2]

    • Gradually add a solution of sodium acetate to the reaction mixture. A deep red precipitate of crude methyl red will form.[1]

    • Allow the mixture to stand in an ice bath overnight to ensure complete precipitation.[2]

  • Isolation of Crude Methyl Red:

    • Filter the precipitated crude methyl red using vacuum filtration.

    • Wash the solid with a 10% acetic acid solution to remove any unreacted N,N-dimethylaniline, followed by a wash with cold distilled water.[3]

    • Dry the crude product.

Experimental Protocol: Purification of Methyl Red

Recrystallization is a common method for purifying crude methyl red.

  • Recrystallization from Toluene:

    • Place the crude methyl red in a flask with toluene.

    • Heat the mixture to boil the toluene, allowing the methyl red to dissolve. This process can be performed using a Soxhlet extractor for efficiency.[4]

    • Any insoluble impurities can be removed by hot filtration.

    • Allow the filtrate to cool slowly to room temperature, and then chill in an ice bath to induce crystallization of pure methyl red.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold toluene.

    • Dry the crystals to obtain pure methyl red. The expected melting point of the purified product is 181-182°C.[4]

Component B: Bromocresol Green

Bromocresol green (3',3",5',5"-tetrabromo-m-cresolsulfonephthalein) is a triphenylmethane dye that also serves as a pH indicator.[5] Its synthesis involves the bromination of cresol purple and is a complex process.[5] For practical laboratory purposes, high-purity bromocresol green is typically purchased from a commercial supplier.

Preparation of this compound Indicator Solution

The final this compound indicator is prepared by dissolving and mixing the purified methyl red and bromocresol green in ethanol.

Experimental Protocol: Preparation of the Mixed Indicator Solution
  • Preparation of Individual Solutions:

    • Methyl Red Solution (0.1% w/v): Weigh 0.1 g of purified methyl red and dissolve it in 100 mL of 95% ethanol.[6]

    • Bromocresol Green Solution (0.1% w/v): Weigh 0.1 g of bromocresol green and dissolve it in 100 mL of 95% ethanol. Some protocols suggest dissolving it in a small amount of 0.01 M NaOH before diluting with water for aqueous applications.[6] For an ethanolic indicator, direct dissolution in ethanol is common.

  • Mixing the Indicators:

    • Combine the 0.1% methyl red solution and the 0.1% bromocresol green solution in a specific ratio. A common formulation involves mixing equal parts of the two solutions. The exact ratio can be adjusted to achieve the desired sharpness of the color change at the endpoint.

    • Store the resulting this compound indicator solution in a well-sealed, light-resistant bottle.

Data Presentation

Quantitative Data for Methyl Red
PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₂
Molecular Weight269.30 g/mol
Melting Point181-182 °C[4]
pKa5.0[7]
pH Range4.2 (red) - 6.2 (yellow)[7]
λmax (acidic)~520 nm[8][9]
λmax (basic)~435 nm[8]
Key FT-IR Peaks (cm⁻¹)~1632 (C=O), ~1580 (C=C aromatic), ~1150 (C-N)
Properties of Bromocresol Green
PropertyValue
Molecular FormulaC₂₁H₁₄Br₄O₅S
Molecular Weight698.01 g/mol [10]
pKa4.8[5]
pH Range3.8 (yellow) - 5.4 (blue)[6]
λmax (acidic)~423 nm[10]
λmax (basic)~617 nm
Isosbestic Point~515 nm[5]

Visualizations

Synthesis of Methyl Red

Synthesis_of_Methyl_Red anthranilic_acid Anthranilic Acid diazonium Diazonium Salt Intermediate anthranilic_acid->diazonium  Diazotization (0-5°C) na_nitrite NaNO2 / HCl na_nitrite->diazonium methyl_red Methyl Red (Crude) diazonium->methyl_red  Azo Coupling dimethylaniline N,N-Dimethylaniline dimethylaniline->methyl_red recrystallization Recrystallization (Toluene) methyl_red->recrystallization purified_methyl_red Purified Methyl Red recrystallization->purified_methyl_red

Caption: Synthesis pathway of Methyl Red.

Experimental Workflow for this compound Indicator Preparation

Methyl_Purple_Workflow start Start synthesis_mr Synthesize & Purify Methyl Red start->synthesis_mr procure_bcg Procure High-Purity Bromocresol Green start->procure_bcg prepare_mr_sol Prepare 0.1% Methyl Red in Ethanol synthesis_mr->prepare_mr_sol prepare_bcg_sol Prepare 0.1% Bromocresol Green in Ethanol procure_bcg->prepare_bcg_sol mix_solutions Mix Indicator Solutions (e.g., 1:1 ratio) prepare_mr_sol->mix_solutions prepare_bcg_sol->mix_solutions storage Store in a Sealed, Light-Resistant Bottle mix_solutions->storage end This compound Indicator Ready for Use storage->end

Caption: Workflow for this compound preparation.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl Purple Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and functional characteristics of Methyl Purple, a widely utilized pH indicator. The information presented herein is intended to support research, analytical, and drug development applications where precise pH measurement and control are critical.

Executive Summary

This compound is not a singular chemical entity but a mixed indicator solution formulated to provide a sharp, discernible color change over a specific pH range. Its functionality is derived from a synergistic combination of two primary components: Methyl Red and a screening dye, typically Alphazurine A (also known as C.I. Acid Blue 7). This guide will deconstruct the individual components to provide a thorough understanding of the composite indicator's properties and mechanism of action. The CAS number 1340-02-9 is often assigned to this indicator mixture.

Molecular Composition and Structure

The efficacy of this compound as a pH indicator is a direct result of the distinct properties of its constituent dyes.

Methyl Red: The Primary pH Indicator

Methyl Red is an azo dye that functions as the primary acid-base indicator in the this compound solution. In its sodium salt form, it is readily soluble in water.

  • IUPAC Name: Sodium 2-{[4-(dimethylamino)phenyl]diazenyl}benzoate

  • Chemical Formula: C₁₅H₁₄N₃NaO₂[1][2][3]

  • Molecular Weight: 291.28 g/mol [1][2][3]

  • CAS Number: 845-10-3 (sodium salt)[4][5]

The molecular structure of Methyl Red is characterized by an azo bridge (-N=N-) connecting a dimethylaminophenyl group and a benzoic acid group.

Alphazurine A: The Screening Dye

Alphazurine A is a triphenylmethane dye that serves as a "screening" or "background" dye. Its purpose is to modify the color of the Methyl Red at different pH values to produce a more distinct and easily interpreted color transition for the user.

  • IUPAC Name: Sodium 4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate[6]

  • Chemical Formula: C₃₇H₃₅N₂NaO₆S₂[6][7][8]

  • Molecular Weight: 690.81 g/mol [7][8]

  • CAS Number: 3486-30-4[7][8]

Physicochemical and Indicator Properties

The quantitative properties of the individual components are summarized below.

Quantitative Data Summary
PropertyMethyl Red Sodium SaltAlphazurine A (C.I. Acid Blue 7)
IUPAC Name Sodium 2-{[4-(dimethylamino)phenyl]diazenyl}benzoateSodium 4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate[6]
CAS Number 845-10-3[4][5]3486-30-4[7][8]
Chemical Formula C₁₅H₁₄N₃NaO₂[1][2][3]C₃₇H₃₅N₂NaO₆S₂[6][7][8]
Molecular Weight 291.28 g/mol [1][2][3]690.81 g/mol [7][8]
pKa ~5.1[4][9]Not typically used as a primary pH indicator
pH Transition Range 4.4 - 6.2[4][9][10]-
Appearance Reddish-orange powder[1]Bluish to maroon to dark purple powder[8]
Solubility in Water Soluble[1][5]Soluble[7]

Mechanism of pH Indication

The color change of the this compound indicator solution is governed by the structural transformation of the Methyl Red molecule in response to changes in hydrogen ion concentration.

In acidic solutions (pH < 4.4), Methyl Red exists in its protonated form, which is red. As the pH increases, the molecule deprotonates to its yellow conjugate base form (pH > 6.2). The pKa of Methyl Red is approximately 5.1, which is the pH at which the concentrations of the acidic and basic forms are equal, resulting in an orange color.[4][9]

The color change is due to the protonation of one of the nitrogen atoms in the azo linkage.[11] This alters the electronic conjugation within the molecule, leading to a shift in the wavelength of light absorbed.

Alphazurine A provides a constant blue background color. This blue color combines with the changing colors of Methyl Red to produce the characteristic purple-to-green transition of the mixed indicator.

Caption: Color change mechanism of Methyl Red.

Experimental Protocols

Preparation of this compound Indicator Solution

A typical formulation for this compound indicator solution involves dissolving the component dyes in a suitable solvent, often a mixture of water and alcohol to ensure solubility.

Materials:

  • Methyl Red sodium salt (CAS 845-10-3)

  • Alphazurine A (C.I. Acid Blue 7, CAS 3486-30-4)

  • Ethanol, 95%

  • Deionized water

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.1% (w/v) solution of Methyl Red sodium salt in 95% ethanol. For example, dissolve 0.1 g of Methyl Red sodium salt in 100 mL of 95% ethanol.

  • Prepare a 0.1% (w/v) solution of Alphazurine A in deionized water. For example, dissolve 0.1 g of Alphazurine A in 100 mL of deionized water.

  • To prepare the final this compound indicator solution, mix the two solutions. A common ratio is to add approximately 50 mg of methylene blue (as a suitable alternative to Alphazurine A if needed) to 100 ml of a 0.1% Methyl Red solution in ethanol.[12] For a formulation with Alphazurine A, empirical testing may be required to achieve the desired sharpness of color change, starting with mixing equal volumes of the stock solutions.

  • Stir the final solution thoroughly to ensure homogeneity.

  • Store the prepared indicator in a tightly sealed, light-resistant bottle.

Indicator_Preparation_Workflow start Start weigh_mr Weigh Methyl Red Sodium Salt start->weigh_mr weigh_aa Weigh Alphazurine A start->weigh_aa dissolve_mr Dissolve in 95% Ethanol (0.1% w/v) weigh_mr->dissolve_mr mix Mix Stock Solutions dissolve_mr->mix dissolve_aa Dissolve in Deionized Water (0.1% w/v) weigh_aa->dissolve_aa dissolve_aa->mix stir Stir for Homogeneity mix->stir store Store in a Sealed, Light-Resistant Bottle stir->store end_node End store->end_node

Caption: Experimental workflow for indicator preparation.
Use in Acid-Base Titration

Procedure:

  • Add 2-3 drops of the prepared this compound indicator solution to the analyte solution before starting the titration.

  • The solution will be purple in acidic conditions (pH below 4.8).

  • Titrate with the base. As the endpoint is approached, the color will transition through a grayish intermediate stage.

  • The endpoint is reached when the solution turns green (pH above 5.4).

Logical Relationship of Components

The final properties of the this compound indicator are a direct consequence of the interaction of its components.

Component_Relationship MP This compound Indicator Solution MR Methyl Red (Primary Indicator) MP->MR contains AA Alphazurine A (Screening Dye) MP->AA contains ColorChange pH-Dependent Color Change (Red <-> Yellow) MR->ColorChange exhibits BGColor Constant Blue Background AA->BGColor provides FinalColor Observed Color Transition (Purple -> Green) ColorChange->FinalColor combines with BGColor->FinalColor to produce

Caption: Logical relationship of indicator components.

Conclusion

This compound stands as a robust and reliable mixed pH indicator for applications requiring precise determination of endpoints within the acidic range of pH 4.8 to 5.4. A thorough understanding of its composition, the individual properties of Methyl Red and Alphazurine A, and their interaction is paramount for its effective utilization in research and industrial settings. The detailed protocols and data presented in this guide are intended to equip scientists and professionals with the necessary knowledge for the confident application of this essential analytical tool.

References

In-Depth Technical Guide to the Mechanism of Action of Methyl Purple Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl purple is a widely utilized mixed pH indicator valued for its sharp and distinct color transition, making it a staple in analytical chemistry, particularly in acid-base titrations. This technical guide provides a comprehensive examination of the core mechanism of action of this compound. It delves into the individual contributions of its constituent dyes, the principles governing its colorimetric changes, and practical applications. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate the chemical processes involved.

Introduction

This compound is not a single chemical compound but a mixed indicator, most commonly composed of methyl red and a screening dye, methylene blue. This combination is designed to provide a more discernible endpoint in titrations compared to using a single indicator. The typical pH transition range for this compound is approximately 4.8 to 5.4, although some formulations like Tashiro's indicator have a broader range of 4.4 to 6.2. The color change is from purple or violet in acidic solutions to green in basic solutions, with a distinct grey color at the endpoint (around pH 5.2). This sharp transition from a reddish-purple to a greenish-yellow is particularly useful in applications such as the determination of alkalinity in water and the titration of ammonia in Kjeldahl analysis.

Core Mechanism of Action

The color change of this compound is a result of the synergistic interplay between its two components: a pH-sensitive indicator (methyl red) and a pH-insensitive screening dye (methylene blue).

The Role of Methyl Red: The pH-Sensitive Component

Methyl red is an azo dye that functions as a weak acid. Its chemical structure changes with the hydrogen ion concentration (pH) of the solution, leading to a color change. In acidic solutions (pH below 4.4), methyl red exists predominantly in its protonated, quinonoid form, which is red. As the pH increases, it deprotonates to its yellow, ionized form, which is structurally a diazo dye. The equilibrium between these two forms is the basis of its function as a pH indicator.

Methyl_Purple_Color_Transition cluster_acidic Acidic (pH < 4.4) cluster_basic Basic (pH > 6.2) MR_Red Methyl Red (Red) Result_Purple This compound (Purple) MR_Red->Result_Purple + MB_Blue1 Methylene Blue (Blue) MB_Blue1->Result_Purple + MR_Yellow Methyl Red (Yellow) Result_Green This compound (Green) MR_Yellow->Result_Green + MB_Blue2 Methylene Blue (Blue) MB_Blue2->Result_Green + Indicator_Preparation_Workflow weigh 1. Weigh 0.1g Methyl Red and 0.05g Methylene Blue transfer 2. Transfer to 100mL Volumetric Flask weigh->transfer dissolve 3. Add ~50mL 95% Ethanol and Dissolve transfer->dissolve dilute 4. Dilute to 100mL Mark with 95% Ethanol dissolve->dilute mix 5. Stopper and Mix Thoroughly dilute->mix store 6. Store in a Dark Bottle mix->store

Solubility of methyl purple in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methyl Purple in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a widely used pH indicator in analytical chemistry and various industrial processes. Its distinct color change provides a clear visual endpoint in titrations and other pH-dependent assays. A thorough understanding of its solubility in different solvents is crucial for its effective application, particularly in the formulation of indicator solutions, in dyeing processes, and in the development of analytical methods.

This technical guide addresses the solubility of this compound. While publicly available quantitative data on the solubility of this compound in a wide range of solvents is limited, this document provides a comprehensive overview of its qualitative solubility, the factors influencing it, and detailed experimental protocols for its quantitative determination.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical product information, the qualitative solubility of this compound in several common solvents has been compiled. It is generally described as being soluble in polar solvents.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
WaterSoluble / Easily Soluble[1][2]
IsopropanolSoluble[3]
MethanolPartially Soluble

Note: "Soluble" and "Partially Soluble" are qualitative terms and do not provide specific concentration limits.

Factors Influencing the Solubility of Organic Dyes

The solubility of an organic dye like this compound is not an intrinsic property but is influenced by several external factors:

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. Polar solutes, such as many dyes with charged or polar functional groups, tend to dissolve better in polar solvents (e.g., water, ethanol), while non-polar solutes dissolve better in non-polar solvents (e.g., hexane, toluene).

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[2] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

  • pH of the Solution: The solubility of pH indicators, which are weak acids or bases, is often highly dependent on the pH of the aqueous solution. Changes in pH can alter the ionization state of the dye molecule, thereby affecting its polarity and interaction with the solvent.

  • Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of the dye through various effects such as "salting in" or "salting out."

Experimental Determination of this compound Solubility

Due to the scarcity of published quantitative data, experimental determination is often necessary. The following are two standard methods for determining the solubility of a solid compound like this compound in a given solvent.

Method 1: UV-Vis Spectrophotometry

This method is suitable for colored compounds and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Experimental Protocol:

  • Preparation of a Stock Solution:

    • Accurately weigh a known mass of this compound powder.

    • Dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.

  • Creation of a Calibration Curve:

    • Prepare a series of at least five standard solutions of decreasing concentration by performing serial dilutions of the stock solution.[4]

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning the absorbance of one of the standard solutions across the UV-Vis spectrum.

    • Measure the absorbance of each standard solution at the determined λmax.[1]

    • Plot a graph of absorbance versus concentration. This is the calibration curve. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the coefficient of determination (R²) should be calculated.[1][2] An R² value close to 1 indicates a good linear fit.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a flask or beaker.

    • Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom confirms saturation.[3]

  • Analysis of the Saturated Solution:

    • Carefully filter the saturated solution to remove any undissolved solid. A syringe filter can be effective for this purpose.

    • Take a precise aliquot of the clear saturated filtrate and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

Method 2: Gravimetric Analysis

This method involves determining the mass of the solute dissolved in a known mass or volume of the solvent.[5]

Experimental Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess of this compound powder to a known volume of the solvent in a flask.

    • Agitate the mixture at a constant temperature until saturation is achieved, as indicated by the presence of undissolved solid.[6]

  • Separation and Measurement:

    • Carefully decant or filter a known volume of the supernatant (the clear saturated solution) into a pre-weighed, dry evaporating dish.[7]

    • Record the exact volume of the saturated solution transferred.

  • Evaporation of Solvent:

    • Gently heat the evaporating dish to evaporate the solvent completely, leaving behind the dissolved this compound as a solid residue. An oven set to a temperature below the decomposition point of the dye can be used for drying.

    • Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

  • Calculation of Solubility:

    • Weigh the evaporating dish with the dry this compound residue.

    • Subtract the initial weight of the empty dish to find the mass of the dissolved this compound.

    • The solubility can then be expressed as grams of this compound per volume of solvent (e.g., g/100 mL).

Data Presentation

The experimentally determined solubility data should be recorded in a structured format for easy comparison.

Table 2: Experimentally Determined Solubility of this compound

SolventTemperature (°C)MethodSolubility ( g/100 mL)
e.g., Watere.g., 25e.g., UV-Vis
e.g., Ethanole.g., 25e.g., Gravimetric
e.g., Methanole.g., 25e.g., UV-Vis
e.g., Acetonee.g., 25e.g., Gravimetric
.........

Visualizations

Experimental Workflow for Solubility Determination by UV-Vis Spectrophotometry

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation stock Prepare Stock Solution standards Prepare Serial Dilutions (Standards) stock->standards scan Scan for λmax standards->scan saturated Prepare Saturated Solution measure_saturated Measure Absorbance of Diluted Saturated Solution saturated->measure_saturated measure_standards Measure Absorbance of Standards scan->measure_standards plot Plot Calibration Curve measure_standards->plot calculate Calculate Concentration from Calibration Curve plot->calculate measure_saturated->calculate solubility Determine Solubility calculate->solubility

Caption: Workflow for determining solubility using UV-Vis spectrophotometry.

Relationship Between Solvent Polarity and Dye Solubility

G cluster_solute Solute cluster_solvents Solvents dye This compound (Polar Dye) polar Polar Solvents (e.g., Water, Ethanol) dye->polar High Solubility ('Like dissolves Like') nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) dye->nonpolar Low Solubility

Caption: Expected solubility based on the principle of "like dissolves like".

References

Spectroscopic Properties of Methyl Purple: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Purple is a complex synthetic dye primarily utilized as a pH indicator in analytical chemistry. It is recognized for its distinct color transition in the moderately acidic to near-neutral pH range. Spectroscopic analysis is fundamental to understanding the physicochemical basis of this functionality and for its quality control and application in various scientific disciplines. This guide provides an in-depth overview of the known spectroscopic properties of this compound, alongside detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is identified by the CAS Number 1340-02-9.[1][2][3][4] It is a water-soluble dye, and its primary application is as a pH indicator with a visual transition range typically cited between pH 4.8 and 5.4.[5][6] The color change observed is from violet in the acidic form to green in the basic form.[5]

Quantitative Data Summary

The table below summarizes the key quantitative data available for this compound. It is important to note that detailed spectroscopic data, such as molar absorptivity and the precise absorption maxima for both the protonated and deprotonated forms, are not extensively published. The provided UV absorption maxima are from a certificate of analysis which does not specify the pH of the measurement.

PropertyValueReference
CAS Number 1340-02-9[1][2][3][4]
Molecular Formula C₆₇H₆₂N₈Na₄O₁₄S₃[1][2][3]
Molecular Weight 1391.41 g/mol [1][2][3]
pH Transition Range 4.8 - 5.4[5][6]
Color Change (Acid to Base) Violet to Green[5]
UV Absorption Maxima (λmax) 409 nm, 618 nm[7]

Spectroscopic Characterization

The color change of this compound is a direct consequence of alterations in its molecular structure with varying pH, which in turn affects its electronic transitions and how it absorbs light. UV-Visible (UV-Vis) spectroscopy is the primary technique for characterizing these changes.

pH-Dependent Structural Changes and UV-Vis Spectra

The transition from the violet (acidic) to the green (basic) form involves the deprotonation of the molecule. This alters the conjugation of the chromophore, leading to a shift in the wavelength of maximum absorbance (λmax). The acidic form is expected to have a different absorption spectrum compared to the basic form. Based on the observed colors, it can be inferred that in the acidic state (violet), the dye absorbs strongly in the yellow-green region of the spectrum, while in the basic state (green), it absorbs in the red and blue-violet regions. The provided λmax values of 409 nm (violet) and 618 nm (orange-red) likely correspond to the absorption peaks of one of the forms, or a mixture.

G pH-Dependent Equilibrium and Spectral Shift of this compound cluster_acid Acidic Conditions (pH < 4.8) cluster_base Basic Conditions (pH > 5.4) cluster_spectra Hypothetical UV-Vis Absorption Spectra Acid This compound (Protonated Form) Color: Violet Base This compound (Deprotonated Form) Color: Green Acid->Base Spectra Acidic Form (Violet): Absorbs yellow-green (λmax ~570-590 nm) Basic Form (Green): Absorbs violet and red (λmax ~400-430 nm & ~600-650 nm) Acid->Spectra Base->Acid Base->Spectra G Experimental Workflow for Spectroscopic Analysis of this compound start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_buffers Prepare Buffer Solutions (pH 3 to 7) start->prep_buffers det_lambda_max Determine λmax for Acidic (pH 3) and Basic (pH 7) Forms prep_stock->det_lambda_max prep_series Prepare Solutions across pH Range (3-7) prep_stock->prep_series prep_buffers->det_lambda_max prep_buffers->prep_series record_spectra_acid Record UV-Vis Spectrum (Acidic Form) det_lambda_max->record_spectra_acid record_spectra_base Record UV-Vis Spectrum (Basic Form) det_lambda_max->record_spectra_base identify_lambda_max Identify λmax (Acid) and λmax (Base) record_spectra_acid->identify_lambda_max record_spectra_base->identify_lambda_max det_pka Determine pKa and Isosbestic Point identify_lambda_max->det_pka record_spectra_series Record UV-Vis Spectra for Each pH prep_series->record_spectra_series analyze_data Analyze Data: Overlay Spectra, Plot Abs vs. pH record_spectra_series->analyze_data calc_pka Calculate pKa analyze_data->calc_pka end End calc_pka->end

References

Methyl Purple: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Methyl Purple, a crucial pH indicator for laboratory and industrial applications. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, experimental protocols, and applications, presenting a valuable resource for scientific endeavors.

Chemical and Physical Properties

This compound is a complex organic dye recognized for its distinct color change, which is vital for accurate pH measurements in various scientific contexts.[1] Its primary application is as a pH indicator, particularly in alkalinity titrations.[2][3]

Chemical Identification and Data

A summary of the key chemical identifiers and properties of this compound is provided in the table below.

IdentifierValueReference
CAS Number 1340-02-9[2][3][4][5]
Molecular Formula C₆₇H₆₂N₈Na₄O₁₄S₃[2][3][4]
Molecular Weight 1391.41 g/mol [4][5]
Synonyms This compound indicator solution[4][5]
PubChem ID 16211796[4]
Physical and Chemical Properties

The physical and chemical characteristics of this compound are outlined in the following table, offering a glance at its behavior under different conditions.

PropertyValueReference
Appearance Green or very dark green liquid[4]
Density 1.001 g/mL at 25 °C[4]
Melting Point 0 °C[4]
Boiling Point 100 °C
pH Range 4.8 - 5.4[3][6]
Color Change Purple (pH 4.8) to Green (pH 5.4)[6]

Experimental Protocols

This compound is predominantly used as an indicator in acid-base titrations, especially for determining the alkalinity of water samples.[3] Below are detailed protocols for its preparation and application in a typical alkalinity titration.

Preparation of this compound Indicator Solution

A standard 0.1% w/v indicator solution can be prepared for laboratory use.

Materials:

  • This compound powder

  • Deionized water

Procedure:

  • Weigh 0.1 g of this compound powder.

  • Dissolve the powder in 100 mL of deionized water.

  • Stir the solution until the powder is completely dissolved.

  • Store the solution in a labeled, airtight container, away from direct light.

Alkalinity Titration Protocol

This protocol outlines the steps for determining the total alkalinity of a water sample using this compound as an indicator.

Materials:

  • Water sample

  • Standardized sulfuric acid (H₂SO₄) solution (e.g., 0.02 N)

  • This compound indicator solution

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinder (100 mL)

  • Pipette

Procedure:

  • Measure 100 mL of the water sample using a graduated cylinder and transfer it to a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of this compound indicator solution to the water sample. The solution should turn green if alkalinity is present. If it turns purple, the "M" alkalinity is zero.[6]

  • Fill a burette with the standardized sulfuric acid solution and record the initial volume.

  • Titrate the water sample with the sulfuric acid, swirling the flask continuously.

  • The endpoint is reached when the color of the solution changes from green to a distinct purple.[4] A gray tint may appear just before the endpoint.

  • Record the final volume of the sulfuric acid used.

  • Calculate the total alkalinity based on the volume of titrant used.

Applications

Beyond its primary role in titrations for water quality analysis in various sectors like aquaculture and industrial wastewater management, this compound also finds utility in other areas.[1][3]

  • Textile Industry: It is employed as a dye for fabrics.[1]

  • Biological Research: In microbiology, it can be used to assess the metabolic activity of microorganisms.[1]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for an alkalinity titration using this compound.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis start Start prep_sample Measure 100 mL of Water Sample start->prep_sample add_indicator Add 2-3 drops of This compound Indicator prep_sample->add_indicator titrate Titrate with Standardized Sulfuric Acid add_indicator->titrate observe_color Observe Color Change (Green to Purple) titrate->observe_color record_volume Record Final Volume of Titrant observe_color->record_volume calculate Calculate Total Alkalinity record_volume->calculate end End calculate->end

Caption: Workflow for Alkalinity Titration.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Methyl Purple Indicator Solution for Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl purple is a widely utilized pH indicator in analytical chemistry, particularly for alkalinity titrations. Its sharp and distinct color change provides a clear endpoint determination. While commercially available, the preparation of a this compound indicator solution in the laboratory is a straightforward process. These application notes provide detailed protocols for the preparation of a mixed indicator solution that functions equivalently to commercial this compound, offering a reliable and cost-effective alternative.

The most common formulation for a "this compound" type indicator is a mixed indicator composed of methyl red and a screening dye, typically methylene blue. The addition of the blue dye provides a sharper color transition, changing from violet in acidic solution to green in alkaline solution, with a grey endpoint at approximately pH 5.4. This makes it particularly suitable for the titration of carbonates and bicarbonates. An alternative mixed indicator using bromocresol green and methyl red is also presented.

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended mixed indicator solutions.

PropertyMethyl Red & Methylene Blue Mixed IndicatorBromocresol Green & Methyl Red Mixed Indicator
pH Transition Range 4.2 - 6.24.5 - 5.2
Color in Acidic Solution Reddish-VioletWine-Red
Color at Endpoint (pH ~5.4) GreyGreyish-Pink
Color in Alkaline Solution GreenGreen
Methyl Red Concentration 0.1% (w/v)0.1% (w/v) in stock solution
Methylene Blue Concentration 0.05% (w/v)N/A
Bromocresol Green Concentration N/A0.1% (w/v) in stock solution
Solvent 95% Ethanol95% Ethanol

Experimental Protocols

Protocol 1: Preparation of Methyl Red and Methylene Blue Mixed Indicator Solution

This is the most common formulation that provides a sharp color change and is often referred to as a this compound equivalent.

Materials:

  • Methyl red (C₁₅H₁₅N₃O₂)

  • Methylene blue (C₁₆H₁₈ClN₃S)

  • Ethanol (C₂H₅OH), 95%

  • Distilled or deionized water

  • Analytical balance

  • 100 mL volumetric flask

  • Beakers

  • Glass stirring rod

  • Storage bottle (amber glass recommended)

Procedure:

  • Weighing the Dyes:

    • Accurately weigh 0.1 g of methyl red powder and transfer it to a clean, dry beaker.

    • Accurately weigh 0.05 g of methylene blue powder and add it to the same beaker containing the methyl red.

  • Dissolving the Dyes:

    • Add approximately 50 mL of 95% ethanol to the beaker.

    • Stir the mixture with a glass stirring rod until both dyes are completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid boiling.

  • Final Volume Adjustment:

    • Carefully transfer the dissolved indicator solution to a 100 mL volumetric flask.

    • Rinse the beaker with small portions of 95% ethanol and add the rinsings to the volumetric flask to ensure a complete transfer of the dyes.

    • Add 95% ethanol to the volumetric flask until the solution reaches the 100 mL mark.

  • Mixing and Storage:

    • Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

    • Transfer the final indicator solution to a clearly labeled amber glass storage bottle.

    • Store the solution at room temperature, protected from light.

Protocol 2: Preparation of Bromocresol Green and Methyl Red Mixed Indicator Solution

This alternative mixed indicator also provides a distinct color change and is suitable for alkalinity titrations.

Materials:

  • Bromocresol green, sodium salt (C₂₁H₁₃Br₄NaO₅S)

  • Methyl red, sodium salt (C₁₅H₁₄N₃NaO₂)

  • 95% Ethanol (C₂H₅OH)

  • Distilled or deionized water

  • Two 100 mL volumetric flasks

  • Analytical balance

  • Beakers

  • Glass stirring rod

  • Storage bottle

Procedure:

  • Prepare Stock Solution A (0.1% Bromocresol Green):

    • Weigh 0.1 g of bromocresol green sodium salt and transfer it to a 100 mL volumetric flask.

    • Add approximately 50 mL of 95% ethanol and swirl to dissolve.

    • Once dissolved, dilute to the 100 mL mark with 95% ethanol. Stopper and mix well.

  • Prepare Stock Solution B (0.1% Methyl Red):

    • Weigh 0.1 g of methyl red sodium salt and transfer it to a separate 100 mL volumetric flask.

    • Add approximately 50 mL of 95% ethanol and swirl to dissolve.

    • Once dissolved, dilute to the 100 mL mark with 95% ethanol. Stopper and mix well.

  • Prepare the Mixed Indicator:

    • In a separate container, mix equal volumes of Stock Solution A and Stock Solution B. For example, mix 50 mL of each to obtain 100 mL of the mixed indicator.

  • Storage:

    • Transfer the final mixed indicator solution to a clearly labeled storage bottle.

    • Store at room temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the preparation of the mixed indicator solutions.

cluster_0 Protocol 1: Methyl Red & Methylene Blue A1 Weigh 0.1 g Methyl Red B Dissolve in 50 mL 95% Ethanol A1->B A2 Weigh 0.05 g Methylene Blue A2->B C Transfer to 100 mL Volumetric Flask B->C D Dilute to 100 mL with 95% Ethanol C->D E Mix and Store D->E

Caption: Workflow for preparing Methyl Red & Methylene Blue indicator.

cluster_1 Protocol 2: Bromocresol Green & Methyl Red cluster_A Stock A: 0.1% Bromocresol Green cluster_B Stock B: 0.1% Methyl Red A1 Weigh 0.1 g Bromocresol Green A2 Dissolve and Dilute to 100 mL with 95% Ethanol A1->A2 C Mix Equal Volumes of Stock A and Stock B A2->C B1 Weigh 0.1 g Methyl Red B2 Dissolve and Dilute to 100 mL with 95% Ethanol B1->B2 B2->C D Store Final Solution C->D

Caption: Workflow for preparing Bromocresol Green & Methyl Red indicator.

Application Notes: The Use of Methyl Purple in Weak Acid-Strong Base Titrations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the suitability of methyl purple as a pH indicator for weak acid-strong base titrations. It includes a discussion of the principles of acid-base titrations, the properties of this compound, and experimental protocols. Quantitative data for the titration of acetic acid with sodium hydroxide are presented to illustrate why this compound is not an appropriate indicator for this type of analysis.

Introduction

Acid-base titrations are a fundamental analytical technique used to determine the concentration of an unknown acidic or basic solution. The choice of a suitable pH indicator is critical for the accurate determination of the equivalence point, where the moles of the titrant are stoichiometrically equal to the moles of the analyte. For a weak acid-strong base titration, the equivalence point occurs at a pH greater than 7 due to the formation of the conjugate base of the weak acid.

This compound is a pH indicator with a transition range in the acidic region of the pH scale. This document will explore the application of this compound in the context of weak acid-strong base titrations and provide clear protocols for its use and for the titration procedure itself.

Principles

The pH at the equivalence point of a titration is a key factor in selecting an appropriate indicator. An ideal indicator should have a pH range that brackets the pH of the equivalence point of the reaction.

In the titration of a weak acid (HA) with a strong base (BOH), the net ionic equation is:

HA + OH⁻ → A⁻ + H₂O

At the equivalence point, the weak acid has been completely converted to its conjugate base (A⁻), which then hydrolyzes water to produce hydroxide ions, resulting in a basic solution:

A⁻ + H₂O ⇌ HA + OH⁻

Therefore, the pH at the equivalence point of a weak acid-strong base titration is always greater than 7.

Data Presentation

The following tables summarize the key quantitative data for the titration of a typical weak acid, acetic acid, with a strong base, sodium hydroxide, and the properties of this compound.

Table 1: Properties of Acetic Acid and its Titration with Sodium Hydroxide

ParameterValueReference
pKa of Acetic Acid4.76[1][2][3]
Equivalence Point pH (0.1 M Acetic Acid with 0.1 M NaOH)~8.72

Table 2: Properties of this compound Indicator

ParameterValueReference
pH Range4.8 - 5.4[2][4]
Color in Acidic Solution (pH < 4.8)Purple[2][4]
Color in Basic Solution (pH > 5.4)Green[2][4]

Analysis of Suitability

Based on the data presented, this compound is not a suitable indicator for weak acid-strong base titrations. The pH range of this compound (4.8 - 5.4) does not overlap with the basic pH at the equivalence point of a typical weak acid-strong base titration (e.g., ~8.72 for acetic acid and NaOH). The color change of this compound would occur long before the equivalence point is reached, leading to a significant underestimation of the concentration of the weak acid.

Experimental Protocols

Preparation of this compound Indicator Solution (General Protocol)

Materials:

  • This compound indicator powder

  • Deionized water

  • 100 mL volumetric flask

  • Weighing paper

  • Spatula

  • Funnel

Procedure:

  • Weigh out approximately 0.1 g of this compound powder onto a piece of weighing paper.

  • Carefully transfer the powder into a 100 mL volumetric flask using a funnel.

  • Rinse the weighing paper and funnel with a small amount of deionized water to ensure all the powder is transferred into the flask.

  • Add deionized water to the flask until it is about half full.

  • Swirl the flask to dissolve the powder completely.

  • Once the powder is dissolved, add deionized water up to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the indicator solution in a labeled, sealed bottle away from direct sunlight.

Protocol for Weak Acid-Strong Base Titration (Acetic Acid with NaOH)

Materials:

  • 0.1 M Acetic Acid (analyte)

  • 0.1 M Sodium Hydroxide (titrant), standardized

  • Phenolphthalein indicator (a suitable indicator for this titration)

  • 50 mL burette

  • 25 mL pipette

  • 250 mL Erlenmeyer flask

  • Burette clamp and stand

  • White tile or paper

  • Deionized water

Procedure:

  • Rinse the 50 mL burette with a small amount of the 0.1 M NaOH solution and then fill the burette with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Using a 25 mL pipette, transfer 25.00 mL of the 0.1 M acetic acid solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator to the acetic acid solution in the Erlenmeyer flask.

  • Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

  • Slowly add the NaOH solution from the burette to the acetic acid solution while constantly swirling the flask.

  • Continue adding the NaOH drop by drop as the endpoint is approached. The endpoint is reached when the solution turns a faint, permanent pink color.

  • Record the final burette reading. The volume of NaOH used is the difference between the final and initial burette readings.

  • Repeat the titration at least two more times to obtain concordant results.

Visualizations

Suitability_of_Methyl_Purple cluster_titration Weak Acid-Strong Base Titration cluster_indicator This compound Properties equivalence_point Equivalence Point (pH > 7) mismatch Mismatch equivalence_point->mismatch indicator_range pH Range (4.8 - 5.4) indicator_range->mismatch result Conclusion: This compound is Unsuitable mismatch->result

Caption: Logical relationship for the unsuitability of this compound.

Titration_Workflow start Start: Prepare Solutions setup Set up Burette with Titrant (e.g., 0.1 M NaOH) start->setup analyte Pipette Analyte into Flask (e.g., 25 mL of 0.1 M Acetic Acid) setup->analyte indicator Add 2-3 Drops of a Suitable Indicator (e.g., Phenolphthalein) analyte->indicator titrate Titrate with NaOH while Swirling indicator->titrate endpoint Observe Endpoint: Permanent Color Change titrate->endpoint Endpoint Reached record Record Final Burette Volume endpoint->record calculate Calculate Concentration of Acetic Acid record->calculate end End calculate->end

Caption: Experimental workflow for a weak acid-strong base titration.

References

Application Notes and Protocols for Methyl Purple Indicator in Kjeldahl Nitrogen Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methyl Purple indicator in the Kjeldahl method for accurate nitrogen determination. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction to Kjeldahl Nitrogen Determination and the Role of this compound

The Kjeldahl method is a classical and widely used technique for the quantitative determination of nitrogen in organic and inorganic substances.[1] It is a cornerstone of analytical chemistry, particularly in the food and beverage, environmental, and pharmaceutical industries for protein content analysis.[2][3][4] The method involves three primary stages: digestion, distillation, and titration.[5][6]

  • Digestion: The sample is heated with concentrated sulfuric acid, often with a catalyst, to convert the organic nitrogen into ammonium sulfate.[2][5]

  • Distillation: The digested sample is made alkaline with a strong base (e.g., sodium hydroxide), which liberates the nitrogen as ammonia gas. This ammonia is then distilled and captured in a receiving solution.[2][5]

  • Titration: The amount of captured ammonia is quantified by titration with a standard acid solution.

When using a boric acid receiving solution (the direct titration method), the ammonia forms an ammonium-borate complex.[6] The amount of ammonia is then determined by titrating this complex with a standard strong acid. The choice of indicator for this titration is critical for accurately identifying the endpoint.

This compound is an excellent indicator for this application. It is typically a mixed indicator, often composed of methyl red and a screening dye such as methylene blue, which provides a sharp and distinct color change at the equivalence point of the titration.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound indicator in Kjeldahl nitrogen determination.

Table 1: Properties of this compound Indicator
PropertyValueReference
pH Range4.8 - 5.4[9]
Color in AcidPurple/Violet[9]
Color at EndpointGrey/Colorless-
Color in BaseGreen[9]
Typical Composition0.07% Methyl Red, 0.03% Proprietary Dye, 99.9% Water[7]
Table 2: Recommended Reagent Concentrations and Volumes
ReagentConcentration/VolumeApplication
Boric Acid (Receiving Solution)2% or 4% (w/v)To capture distilled ammonia.[3]
Standard Acid Titrant (HCl or H₂SO₄)0.01 M to 0.1 MFor titration of the ammonium-borate complex.
This compound Indicator2-3 drops per 50 mL of receiving solutionTo visualize the titration endpoint.
Sodium Hydroxide (for Distillation)35-40% (w/v)To make the digest alkaline and release ammonia.[3]
Sulfuric Acid (for Digestion)Concentrated (95-98%)To digest the sample.
Catalyst (e.g., K₂SO₄ and CuSO₄)Varies by methodTo increase the boiling point and speed up digestion.

Experimental Protocols

Preparation of this compound Indicator Solution

This compound is commercially available, but a functionally equivalent mixed indicator can be prepared as follows. This formulation provides a sharp color transition suitable for Kjeldahl titrations with boric acid.

Reagents:

  • Methyl Red

  • Methylene Blue

  • Ethanol (95%)

Procedure:

  • Prepare a 0.1% (w/v) solution of methyl red in 95% ethanol (dissolve 0.1 g of methyl red in 100 mL of ethanol).

  • Prepare a 0.1% (w/v) solution of methylene blue in 95% ethanol (dissolve 0.1 g of methylene blue in 100 mL of ethanol).

  • Mix one part of the methyl red solution with one part of the methylene blue solution.

  • Store the resulting mixed indicator solution in a tightly sealed, dark glass bottle.

Kjeldahl Nitrogen Determination Protocol

This protocol outlines the complete Kjeldahl procedure using a boric acid receiving solution and this compound indicator.

1. Digestion Stage:

  • Accurately weigh a sample containing an appropriate amount of nitrogen (typically 0.5 - 1.0 g) and place it in a Kjeldahl digestion tube.

  • Add approximately 10-15 mL of concentrated sulfuric acid and a catalyst tablet (e.g., a mixture of potassium sulfate and copper sulfate).

  • Place the tube in a digestion block and heat to approximately 420°C.

  • Continue heating until the solution becomes clear and then for an additional 30-60 minutes to ensure complete digestion.[3]

  • Allow the digestion tube to cool to room temperature.

  • Carefully dilute the digest with approximately 50-75 mL of deionized water.

2. Distillation Stage:

  • Prepare the receiving flask by adding 50 mL of 4% boric acid solution and 2-3 drops of this compound indicator.

  • Ensure the tip of the condenser outlet is submerged below the surface of the boric acid solution in the receiving flask.

  • Place the digestion tube into the distillation unit.

  • Carefully add an excess of 35-40% sodium hydroxide solution (typically 50-75 mL) to the digestion tube to make the solution strongly alkaline.

  • Commence steam distillation immediately and continue until at least 150 mL of distillate has been collected in the receiving flask. The color of the receiving solution will change from purple to green as ammonia is captured.

3. Titration Stage:

  • Remove the receiving flask from the distillation apparatus, ensuring to rinse the condenser tip with deionized water, collecting the rinsate in the flask.

  • Titrate the green-colored solution with a standardized solution of hydrochloric acid or sulfuric acid (e.g., 0.1 M) until the endpoint is reached.

  • The endpoint is indicated by a sharp color change from green to a persistent grey or purple color.

  • Record the volume of the standard acid used.

  • Perform a blank determination by following the same procedure without a sample.

4. Calculation of Nitrogen Content:

The percentage of nitrogen in the sample can be calculated using the following formula:

% Nitrogen = [(V_s - V_b) × M × 14.007] / (W × 10)

Where:

  • V_s = Volume of standard acid used for the sample (mL)

  • V_b = Volume of standard acid used for the blank (mL)

  • M = Molarity of the standard acid (mol/L)

  • 14.007 = Atomic weight of nitrogen ( g/mol )

  • W = Weight of the sample (g)

To calculate the protein content, the percentage of nitrogen is multiplied by a conversion factor, which varies depending on the sample matrix (e.g., 6.25 for many food products).

Visualizations

Experimental Workflow for Kjeldahl Nitrogen Determination

Kjeldahl_Workflow cluster_digestion 1. Digestion Stage cluster_distillation 2. Distillation Stage cluster_titration 3. Titration Stage Sample Weigh Sample Add_Reagents Add H₂SO₄ & Catalyst Sample->Add_Reagents Heat Heat in Digestion Block Add_Reagents->Heat Cool_Dilute Cool & Dilute Heat->Cool_Dilute Add_NaOH Add Excess NaOH Cool_Dilute->Add_NaOH Setup_Apparatus Prepare Receiving Flask (Boric Acid + Indicator) Distill Steam Distill Ammonia Add_NaOH->Distill Collect Collect Distillate Distill->Collect Titrate Titrate with Standard Acid Collect->Titrate Endpoint Observe Endpoint (Green to Purple/Grey) Titrate->Endpoint Calculate Calculate %N & %Protein Endpoint->Calculate

Caption: Workflow of the Kjeldahl method.

Titration Principle with this compound Indicator

Titration_Principle cluster_flask Receiving Flask cluster_titration Titration with Standard Acid (H⁺) Ammonia NH₃ (from distillate) Complex NH₄⁺H₂BO₃⁻ (Ammonium-Borate Complex) Ammonia->Complex BoricAcid H₃BO₃ (Boric Acid) BoricAcid->Complex Neutralization Neutralization Reaction Complex->Neutralization Reacts with Indicator_Base Indicator (Base form - Green) Titrant H⁺ (from standard acid) Titrant->Neutralization Endpoint Endpoint (pH ~5.0) Neutralization->Endpoint Indicator_Acid Indicator (Acid form - Purple) Endpoint->Indicator_Acid Color Change

Caption: Titration chemistry and color change.

References

Application Note: Protocol for Alkalinity Titration Using Methyl Purple

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkalinity is a critical water quality parameter that measures the capacity of a solution to neutralize acids. It is primarily attributed to the presence of carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and hydroxide (OH⁻) ions. This protocol details the titrimetric determination of two key alkalinity measures: phenolphthalein alkalinity (P-alkalinity) and total alkalinity (M-alkalinity), using phenolphthalein and methyl purple indicators, respectively. This compound is often preferred over methyl orange for the total alkalinity endpoint due to its sharper and more easily identifiable color change.[1] The endpoint for total alkalinity with this compound is the change from green to a distinct purple.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the alkalinity titration protocol.

ParameterSpecificationNotes
Sample Volume 50 mL - 100 mLA 50 mL sample is common for many standard procedures.[1][2][3][4]
Titrant Standardized Sulfuric Acid (H₂SO₄)0.02 N (N/50) is a frequently used concentration.[1]
P-Alkalinity Indicator Phenolphthalein SolutionAdd 3-5 drops.[1][2][4]
M-Alkalinity Indicator This compound Indicator SolutionAdd 3-4 drops.[2][4]
P-Alkalinity Endpoint Disappearance of pink/red colorCorresponds to a pH of approximately 8.3.[1][2]
M-Alkalinity Endpoint Color change from green to purpleA gray intermediate color may appear just before the endpoint.[1] Corresponds to a pH of approximately 4.5.[5][6]

Experimental Protocol

This protocol outlines the step-by-step methodology for determining P-alkalinity and M-alkalinity.

3.1. Required Apparatus and Reagents

  • Apparatus:

    • 25 mL or 50 mL Burette, graduated in 0.1 mL

    • Burette stand and clamp

    • 100 mL Graduated cylinder

    • 250 mL Erlenmeyer flask or porcelain casserole[1][2]

    • Magnetic stirrer and stir bar (optional, but recommended for consistency)

    • Safety glasses and gloves[4]

  • Reagents:

    • Standardized Sulfuric Acid (H₂SO₄), 0.02 N

    • Phenolphthalein Indicator Solution

    • This compound Indicator Solution

    • Deionized (DI) water for cleaning

3.2. Titration Procedure

The procedure is a two-step titration performed on a single sample. The first part determines P-alkalinity, and the second continues from the first endpoint to determine total M-alkalinity.

Part A: P-Alkalinity Determination

  • Sample Preparation: Measure 50 mL of the water sample using a graduated cylinder and transfer it to a clean 250 mL Erlenmeyer flask or casserole.[2][4]

  • Add P-Indicator: Add 3-4 drops of phenolphthalein indicator solution to the sample and stir.[2]

  • Observe Color:

    • If the solution remains colorless, no P-alkalinity is present. Record the P-alkalinity reading as zero and proceed directly to Part B, step 7.[2]

    • If the solution turns pink or red, P-alkalinity is present.[1][2]

  • Titration to P-Endpoint: Fill the burette with 0.02 N sulfuric acid, ensuring no air bubbles are in the tip. Record the initial burette volume. Titrate the sample with the acid, adding it dropwise while constantly stirring, until the pink color completely disappears.[1][2]

  • Record Volume: Record the final burette reading. The volume of titrant added is the value 'P' for the P-alkalinity calculation. Do not refill the burette.

Part B: M-Alkalinity (Total Alkalinity) Determination

  • Add M-Indicator: To the same sample from Part A, add 3-4 drops of this compound indicator solution and stir.[2][4]

  • Observe Color:

    • If the solution turns purple, the M-alkalinity is equal to the P-alkalinity. The titration is complete.[2]

    • If the solution turns green, M-alkalinity is present, and the titration must continue.[2][4]

  • Titration to M-Endpoint: Continue titrating with the 0.02 N sulfuric acid from the burette, adding it slowly while stirring, until the green color changes to a distinct purple.[2] A gray color may appear just before the endpoint, indicating its approach.

  • Record Total Volume: Record the final burette reading. The total volume of titrant used from the very beginning of the titration (including the volume for the P-alkalinity) is the value 'M' for the M-alkalinity calculation.[1]

3.3. Calculation of Alkalinity

Alkalinity is typically expressed as milligrams per liter (mg/L) of calcium carbonate (CaCO₃).

The general formula for calculating alkalinity is: Alkalinity (as mg/L CaCO₃) = (A x N x 50,000) / Sample Volume (mL)

Where:

  • A = Volume of acid titrant used (mL) for the specific alkalinity (P or M).

  • N = Normality of the acid titrant (e.g., 0.02 N).

  • 50,000 = A conversion factor (equivalent weight of CaCO₃ (50 g/eq) x 1000 mg/g).

Calculations for a 50 mL sample using 0.02 N H₂SO₄:

  • P-Alkalinity (mg/L as CaCO₃) = P (mL) x 20 [2]

  • M-Alkalinity (mg/L as CaCO₃) = M (total mL) x 20 [2][4]

Workflow Visualization

The following diagram illustrates the logical flow of the alkalinity titration procedure.

AlkalinityTitration start_end start_end process process decision decision io io start Start: Prepare 50 mL Sample add_phen Add 3-4 drops Phenolphthalein start->add_phen check_p Sample turns pink? add_phen->check_p titrate_p Titrate with 0.02N H₂SO₄ until colorless check_p->titrate_p Yes no_p P-Alkalinity = 0 check_p->no_p No record_p Record Volume P titrate_p->record_p add_methyl Add 3-4 drops This compound record_p->add_methyl no_p->add_methyl check_m Sample turns green? add_methyl->check_m titrate_m Continue titrating until purple check_m->titrate_m Yes m_equals_p M-Alkalinity = P-Alkalinity check_m->m_equals_p No record_m Record Total Volume M titrate_m->record_m calculate Calculate Results record_m->calculate end_node End m_equals_p->end_node calculate->end_node

Caption: Workflow for P and M Alkalinity Titration.

References

Applications of Methyl Purple in Environmental Water Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl purple is a versatile pH indicator that finds a primary and critical role in environmental water testing, specifically in the determination of total alkalinity. Its distinct color change provides a clear and reliable endpoint in titration procedures, making it a valuable tool for assessing the buffering capacity of water samples. This document provides detailed application notes and experimental protocols for the use of this compound in environmental water analysis.

Principle of Alkalinity Determination

Alkalinity in water is a measure of its capacity to neutralize acids. This capacity is primarily due to the presence of bicarbonate (HCO₃⁻), carbonate (CO₃²⁻), and hydroxide (OH⁻) ions. The determination of alkalinity is crucial in various fields, including environmental monitoring, water treatment, and aquaculture, as it influences water quality and its suitability for different uses.

The titration method using a strong acid, such as sulfuric acid (H₂SO₄), and a pH indicator is the standard procedure for determining alkalinity. This compound is employed as the indicator for total alkalinity, which is a measure of all titratable bases in the sample. The endpoint of the titration is observed when all the bicarbonate ions have been neutralized.

Key Characteristics of this compound Indicator

PropertyValueReference
pH Range4.8 - 5.4[1]
Color in Alkaline/Neutral SolutionGreen[2]
Color in Acidic SolutionPurple[2]
Endpoint Color ChangeGreen to Gray to Purple[2][3]

Experimental Protocols

Preparation of this compound Indicator Solution

Materials:

  • This compound indicator powder

  • Distilled or deionized water

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Weigh out 0.1 g of this compound indicator powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of distilled water to dissolve the powder.

  • Once dissolved, fill the flask to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the solution in a dark, well-sealed bottle at room temperature. Purified indicator solutions can be stable for an extended period when stored properly in the dark.[4]

Protocol for Total Alkalinity Titration in Environmental Water Samples

This protocol is applicable to various environmental water samples, including groundwater, surface water, and wastewater.

Materials and Reagents:

  • Water sample

  • Standardized sulfuric acid (H₂SO₄) solution (0.02 N)

  • This compound indicator solution

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinder (100 mL)

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation: Measure 100 mL of the water sample using a graduated cylinder and transfer it to a 250 mL Erlenmeyer flask. If the sample is known to have high alkalinity, a smaller volume diluted with distilled water can be used.

  • Indicator Addition: Add 2-3 drops of the this compound indicator solution to the water sample. The solution should turn green if alkalinity is present.

  • Titration Setup: Rinse the burette with the standardized 0.02 N H₂SO₄ solution and then fill it. Record the initial burette reading.

  • Titration: Place the Erlenmeyer flask on a white surface or a magnetic stirrer to easily observe the color change. Slowly add the sulfuric acid from the burette to the water sample while constantly swirling the flask.

  • Endpoint Determination: Continue the titration until the color of the solution changes from green to a distinct purple.[2] A grayish tint may appear just before the endpoint. The endpoint is the first appearance of a permanent purple color.[2][3]

  • Record Volume: Record the final burette reading. The volume of titrant used is the difference between the final and initial readings.

  • Calculation: Calculate the total alkalinity of the sample using the following formula:

    Total Alkalinity (as mg/L CaCO₃) = (A × N × 50,000) / V

    Where:

    • A = Volume of H₂SO₄ used (mL)

    • N = Normality of H₂SO₄ (eq/L)

    • V = Volume of the sample (mL)

    • 50,000 = Equivalent weight of CaCO₃ (50 g/eq) × 1000 mg/g

Notes on the Protocol:

  • For samples with high chlorine residuals, the indicator color may be bleached. This can be addressed by adding a drop of 0.1 N sodium thiosulfate to the sample before adding the indicator.

  • In some cases where the color change of methyl orange is difficult to detect, this compound can be used as a more distinct alternative.[3]

  • If the endpoint color change is difficult to see, the number of drops of the this compound indicator can be increased.[2]

Data Presentation

Comparison of Indicators for Total Alkalinity Titration
IndicatorpH RangeColor Change (Alkaline to Acid)AdvantagesDisadvantages
This compound 4.8 - 5.4Green to PurpleSharper endpoint, easier to see in some colored or turbid waters.[3]Less commonly cited in standard methods than methyl orange.
Methyl Orange 3.1 - 4.4Yellow to Red/OrangeWidely used and cited in standard methods.Endpoint can be difficult to discern, especially in colored or turbid samples.

Visualizations

Logical Workflow for Alkalinity Titration

Alkalinity_Titration_Workflow cluster_preparation Preparation cluster_procedure Titration Procedure cluster_analysis Data Analysis A Prepare this compound Indicator Solution D Add 2-3 drops of This compound Indicator A->D B Standardize Sulfuric Acid (0.02 N) E Titrate with 0.02 N H₂SO₄ B->E C Measure 100 mL of Water Sample C->D D->E F Observe Color Change (Green to Purple) E->F G Record Volume of Titrant F->G H Calculate Total Alkalinity G->H

Caption: Workflow for determining total alkalinity using this compound indicator.

Signaling Pathway of pH Indication

pH_Indicator_Pathway cluster_alkaline Alkaline/Neutral Conditions (pH > 5.4) cluster_acidic Acidic Conditions (pH < 4.8) Alk This compound (Protonated Form) Color_Green Green Color Acid This compound (Deprotonated Form) Alk->Acid Addition of Acid (H⁺) Acid->Alk Addition of Base (OH⁻) Color_Purple Purple Color

Caption: Color transition of this compound indicator with changing pH.

Other Potential Applications

While the primary application of this compound in environmental water testing is for alkalinity determination, some sources suggest broader uses in other scientific fields that could potentially be adapted. These include:

  • Assessing Microbial Metabolic Activity: In microbiology, this compound has been used to assess the metabolic activity of microorganisms.[5] This could have potential applications in studying microbial populations in environmental water samples.

  • Biological Stain: It is also employed as a biological stain.[5] This property might be useful for microscopic examination of aquatic organisms or biofilms.

Further research would be required to develop standardized protocols for these applications in the context of environmental water testing.

Conclusion

This compound is a reliable and effective pH indicator for the determination of total alkalinity in a wide range of environmental water samples. Its sharp color change from green to purple provides a clear endpoint, which can be advantageous over other indicators in certain sample types. The detailed protocols and information provided in this document are intended to assist researchers and scientists in accurately assessing water quality parameters.

References

Application Notes and Protocols for Methyl Purple as an Investigational Tracking Dye in Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Important Considerations

Methyl purple (CAS 1340-02-9) is a well-established pH indicator, recognized for its distinct color change from purple at pH 4.8 to green at pH 5.4.[1][2] Its primary applications are in analytical chemistry for titrations and as a biological stain.[3]

Crucially, a thorough review of scientific literature and commercial products indicates that this compound is not a standard or validated tracking dye for nucleic acid or protein gel electrophoresis. The information presented herein is intended for investigational purposes only, providing a framework for researchers who wish to explore its potential application as a tracking dye. The migration characteristics and compatibility of this compound with various electrophoresis systems must be experimentally determined.

These notes distinguish this compound from commercially available "purple" gel loading dyes, which are typically proprietary mixtures of different colored dyes with established migration patterns.

Physicochemical Properties

Understanding the properties of this compound is essential for predicting its behavior in an electric field.

PropertyValueReference
CAS Number 1340-02-9[3][4]
Molecular Formula C₆₇H₆₂N₈Na₄O₁₄S₃[3][4][5]
Molecular Weight 1391.41 g/mol [3][4][5]
pH Indicator Range pH 4.8 (Purple) to pH 5.4 (Green)[1][2]
Appearance Green or very dark green liquid[3]

Based on its chemical structure, which contains sulfonate groups, this compound is expected to carry a net negative charge at the neutral to slightly alkaline pH of standard electrophoresis buffers (e.g., TAE, TBE, MOPS). Therefore, it should migrate from the cathode (negative electrode) towards the anode (positive electrode), in the same direction as DNA, RNA, and SDS-coated proteins.

Investigational Protocols

The following protocols are suggested starting points for evaluating this compound as a tracking dye. Users must perform their own experiments to determine the migration patterns and optimal concentrations.

Preparation of this compound Loading Dye Stock Solution (6X)

This hypothetical protocol is based on standard loading dye formulations.

Materials:

  • This compound (solution or powder)

  • Ficoll® 400 or Sucrose

  • EDTA, disodium salt, dihydrate (0.5 M stock solution, pH 8.0)

  • Tris-HCl (1 M stock solution, pH 7.6)

  • Sterile, nuclease-free water

Procedure:

  • To prepare 10 mL of a 6X stock solution, combine the following:

    • Ficoll® 400: 1.5 g (for 15% w/v) OR Sucrose: 4.0 g (for 40% w/v)

    • EDTA (0.5 M, pH 8.0): 1.2 mL (for 60 mM final)

    • Tris-HCl (1 M, pH 7.6): 100 µL (for 10 mM final)

    • This compound: This must be empirically determined. Start with a concentration that gives a clearly visible color, for example, 0.1% w/v.

    • Add sterile, nuclease-free water to a final volume of 10 mL.

  • Mix thoroughly by vortexing.

  • Store in small aliquots at 4°C for short-term use or -20°C for long-term storage.

Agarose Gel Electrophoresis of DNA

Workflow Diagram:

Agarose_Workflow prep_gel Prepare Agarose Gel in TAE or TBE Buffer load_samples Mix DNA Samples with 6X this compound Loading Dye prep_gel->load_samples run_gel Load Samples and Ladder into Gel Wells load_samples->run_gel electrophorese Apply Voltage (e.g., 5-10 V/cm) run_gel->electrophorese track_dye Monitor Migration of This compound Dye Front electrophorese->track_dye stop_run Stop Electrophoresis When Dye Reaches Desired Position track_dye->stop_run visualize Visualize DNA with a Post-Stain (e.g., SYBR Safe) stop_run->visualize

Caption: Workflow for DNA separation using agarose gel electrophoresis with an investigational tracking dye.

Protocol:

  • Prepare an agarose gel of the desired percentage (e.g., 0.8% to 2.0%) in 1X TAE or 1X TBE buffer.

  • Combine your DNA sample with the 6X this compound Loading Dye in a 5:1 ratio (e.g., 10 µL DNA sample + 2 µL loading dye).

  • Load the mixture into the wells of the submerged agarose gel. Load a DNA ladder in an adjacent lane.

  • Connect the electrophoresis chamber to a power supply and apply a constant voltage (e.g., 5-10 V/cm).

  • Monitor the migration of the purple dye front. Record the time and voltage.

  • Stop the electrophoresis when the dye front has migrated approximately 75-80% of the length of the gel.

  • Stain the gel with a fluorescent DNA stain (e.g., SYBR® Safe or Ethidium Bromide) according to the manufacturer's protocol to visualize the DNA fragments.

  • Image the gel and compare the migration of the this compound dye with the DNA ladder to determine its approximate co-migration size.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) of Proteins

Workflow Diagram:

SDSPAGE_Workflow prep_sample Denature Protein Samples in Laemmli Buffer add_dye Spike Sample with This compound Dye prep_sample->add_dye cast_gel Cast Polyacrylamide Gel (Stacking & Resolving) add_dye->cast_gel load_gel Load Samples and Marker into Gel Wells cast_gel->load_gel run_gel Run Electrophoresis at Constant Voltage/Current load_gel->run_gel observe_dye Observe Dye Front Migration run_gel->observe_dye stop_run Stop Run When Dye Front Reaches Bottom of Gel observe_dye->stop_run stain_gel Stain Gel with Coomassie Blue or Other Protein Stain stop_run->stain_gel

Caption: Workflow for protein separation using SDS-PAGE with an investigational tracking dye.

Protocol:

  • Prepare protein samples by heating in Laemmli sample buffer.

  • Prepare and cast a polyacrylamide gel of the appropriate percentage for your protein of interest.

  • Spike the protein samples with a small, predetermined amount of this compound solution. Alternatively, prepare a loading buffer containing this compound instead of bromophenol blue.

  • Load the samples and a pre-stained protein ladder into the wells.

  • Run the gel according to standard protocols (e.g., constant 150-200 V).

  • Observe the migration of the this compound dye front.

  • Stop the electrophoresis when the dye front reaches the bottom of the resolving gel.

  • Stain the gel using Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands.

  • Compare the final position of the dye front with the resolved protein ladder to determine its relative mobility.

Data Presentation (Hypothetical)

The following tables are templates for recording experimentally determined data. The values provided are for illustrative purposes only and do not represent actual experimental results.

Table 1: Migration of this compound in Agarose Gels
Agarose %BufferApparent Co-migrating DNA Size (bp)
0.8%TAETo be determined
1.0%TAETo be determined (e.g., ~5000 bp)
1.5%TAETo be determined
2.0%TAETo be determined
1.0%TBETo be determined (e.g., ~4500 bp)
Table 2: Migration of this compound in Denaturing Polyacrylamide Gels (SDS-PAGE)
Acrylamide %Buffer SystemApparent Co-migrating Protein Size (kDa)
8%Tris-GlycineTo be determined
10%Tris-GlycineTo be determined (e.g., < 10 kDa)
12%Tris-GlycineTo be determined
4-15% GradientTris-GlycineTo be determined
10%MOPS (Bis-Tris)To be determined

Conclusion for Investigational Use

While this compound is an unlikely direct substitute for common tracking dyes like bromophenol blue and xylene cyanol, these protocols provide a framework for its systematic evaluation. Its large molecular weight suggests it may migrate significantly slower than bromophenol blue, potentially offering utility in tracking the separation of very large molecules or on low-percentage gels. However, its compatibility, resolution, and potential for interfering with downstream applications (e.g., fluorescence imaging, enzymatic reactions) are unknown and must be thoroughly investigated. Researchers should prioritize the use of established tracking dyes for validated and reproducible results.

References

Application Notes and Protocols: Staining with Methyl Purple

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Clarification for Researchers, Scientists, and Drug Development Professionals

Introduction: The Case of Mistaken Identity in Staining

Within the realm of biological staining, precise terminology is paramount. A common point of confusion exists between Methyl Purple and Methyl Violet (often used interchangeably with Crystal Violet or Gentian Violet). While their names are deceptively similar, their applications in a laboratory setting are markedly different.

These application notes serve to clarify the primary function of this compound and to provide accurate protocols for its use. It is critical to note that while "this compound" is sometimes anecdotally mentioned as a biological stain, comprehensive, validated protocols for its use in staining cellular structures are not available in the scientific literature. Its principal and well-documented application is as a pH indicator. In contrast, Methyl Violet is a cornerstone of histological and bacteriological staining.

This document will first detail the properties and applications of this compound as a pH indicator. Subsequently, it will address the common confusion by providing a brief overview and a sample protocol for the distinct chemical, Methyl Violet, in its capacity as a biological stain.

Part 1: this compound as a pH Indicator

This compound is a quinone-imide redox dye that functions as a pH indicator, exhibiting a distinct color change within a narrow acidic pH range. This property makes it a valuable tool for monitoring the acidity of solutions in various chemical and biological applications.

Properties of this compound
PropertyValueReference
CAS Number 1340-02-9[1][2]
Molecular Formula C67H62N8Na4O14S3[1][2]
Molecular Weight 1391.41 g/mol [1][2]
Appearance Dark green liquid[1]
pH Range 4.8 - 5.4
Color Change Purple (pH 4.8) to Green (pH 5.4)[3]
Solubility Water soluble[1]
Applications of this compound
  • pH Indication: Its primary use is in acid-base titrations and for the preparation of culture media where a specific pH is required.[1][4]

  • Microbiology: It can be used to assess the metabolic activity of microorganisms by detecting pH changes in the culture medium.[1][4]

  • Water Quality Testing: Useful for assessing the acidity of water samples.[1]

Protocol for Use as a pH Indicator

This protocol describes the general use of a commercially available this compound indicator solution.

Materials:

  • This compound indicator solution

  • Sample solution to be tested

  • pH meter for calibration (optional)

  • Standard buffer solutions (pH 4.0, 7.0, 10.0) for calibration

Procedure:

  • If precise pH measurement is required, calibrate a pH meter using standard buffer solutions.

  • Add 1-2 drops of the this compound indicator solution to approximately 10 mL of the sample solution.

  • Gently swirl the sample to ensure even distribution of the indicator.

  • Observe the color change:

    • A purple color indicates a pH of 4.8 or below.

    • A green color indicates a pH of 5.4 or above.

    • A color intermediate between purple and green will be observed within this pH range.

  • Compare the color to a pH color chart if available for the specific indicator solution, or use the color as a qualitative measure of the solution's acidity.

Logical Flow for pH Determination with this compound

start Add this compound to Sample observe Observe Color start->observe purple Purple observe->purple Color is green Green observe->green Color is intermediate Intermediate Color observe->intermediate Color is ph_low pH <= 4.8 purple->ph_low ph_high pH >= 5.4 green->ph_high ph_range 4.8 < pH < 5.4 intermediate->ph_range

Caption: Workflow for pH estimation using this compound indicator.

Part 2: The Distinction from Methyl Violet (Crystal Violet)

The search for "this compound biological stain" often leads to results for "Methyl Violet." Methyl Violet is a family of compounds, with Methyl Violet 10B (also known as Crystal Violet or Gentian Violet) being a widely used biological stain.[5][6] Unlike this compound, there are extensive, well-established protocols for its use in histology and bacteriology.

Key Differences: this compound vs. Methyl Violet 10B
FeatureThis compoundMethyl Violet 10B (Crystal Violet)
Primary Use pH IndicatorBiological Stain
CAS Number 1340-02-9548-62-9
Staining Application Not well-documentedGram stain, amyloid stain, general nuclear stain
Mechanism pH-dependent color changeBinds to negatively charged molecules like DNA and peptidoglycan
Color in Tissue Not applicablePurple/Blue
Example Application: Methyl Violet for Amyloid Staining

Methyl Violet is a metachromatic stain, meaning it can stain certain tissue components a different color than the dye itself. This property is utilized in the staining of amyloid deposits.[7]

Protocol: Lendrum's Methyl Violet for Amyloid

This is a representative protocol for staining amyloid in tissue sections.

Materials:

  • 1% aqueous Methyl Violet solution

  • 70% aqueous formalin for differentiation

  • Saturated sodium chloride solution

  • Corn syrup or other aqueous mounting medium

  • Formalin-fixed, paraffin-embedded tissue sections (5 µm)

Procedure:

  • Deparaffinize and rehydrate tissue sections to water.

  • Stain in 1% Methyl Violet solution for 3 minutes.

  • Differentiate in 70% formalin, observing under a microscope until amyloid deposits appear red and stand out from the background.

  • Rinse in saturated sodium chloride solution for 5 minutes.

  • Rinse well with tap water.

  • Drain excess water and mount with corn syrup.

Expected Results:

  • Amyloid: Purple-red

  • Nuclei and Background: Blue-violet

Workflow for Amyloid Staining with Methyl Violet

start Rehydrated Tissue Section stain Stain with Methyl Violet (3 min) start->stain differentiate Differentiate in Formalin stain->differentiate rinse_nacl Rinse in NaCl Solution (5 min) differentiate->rinse_nacl rinse_water Rinse in Tap Water rinse_nacl->rinse_water mount Mount with Corn Syrup rinse_water->mount end Microscopic Examination mount->end

Caption: Protocol for staining amyloid with Methyl Violet.

Conclusion

For researchers, scientists, and professionals in drug development, the distinction between this compound and Methyl Violet is crucial for experimental success and accuracy. This compound should be utilized for its properties as a pH indicator within the 4.8 to 5.4 range. For histological and bacteriological staining applications where a purple dye is required, Methyl Violet (Crystal Violet) is the appropriate and well-documented reagent. Adherence to correct terminology and substance selection will prevent experimental errors and ensure reproducible results.

References

Application Notes: The Use of Methyl Purple in Non-Aqueous Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Non-Aqueous Titrations

Non-aqueous titrations are a critical analytical technique used for the quantitative analysis of weakly acidic or basic substances that are insoluble in water or do not provide sharp endpoints in aqueous solutions.[1][2] By employing solvents other than water, the acidic or basic properties of these substances can be enhanced, allowing for accurate determination.[3] This methodology is particularly prevalent in pharmaceutical analysis for the assay of drugs.[3][4] The choice of a suitable non-aqueous solvent and a visual indicator are paramount for achieving a precise endpoint. Common solvents are categorized based on their proton-donating or accepting properties and include aprotic, protogenic, protophilic, and amphiprotic solvents.[5]

Methyl Purple as an Indicator in Titrations

This compound is a widely recognized pH indicator in aqueous solutions. It exhibits a distinct color change from purple at pH 4.8 to green at pH 5.4, with a gray transition zone.[6][7] This indicator is a formulation of methyl red and a screening dye, which provides a sharper color change compared to methyl red alone.

Application of this compound in Non-Aqueous Titrations: A Review of Findings

Extensive review of scientific literature and chemical documentation reveals that This compound is not a commonly used or recommended indicator for non-aqueous titrations . The primary indicators cited for these applications include crystal violet, methyl red (in specific non-aqueous solvents like dioxane), thymol blue, and naphtholbenzein.[1][3][8]

The reasons for the apparent non-use of this compound in this context likely relate to its pH transition range and its behavior in non-aqueous media. The apparent pH scale in non-aqueous solvents differs significantly from the aqueous pH scale, and the color change of an indicator can be altered or obscured by the solvent. Indicators like crystal violet are preferred because they exhibit a range of color changes in acidic non-aqueous solvents like glacial acetic acid, which corresponds well with the equivalence point in the titration of weak bases.[2][9]

Commonly Used Indicators in Non-Aqueous Titrations

Given the lack of specific applications for this compound, this section details the properties and preparation of standard indicators used in non-aqueous titrations to provide a practical guide for researchers.

Data Presentation: Comparison of Common Indicators
IndicatorTypical Concentration and SolventColor Change (Acidic to Basic Medium)Typical Application
Crystal Violet0.5% w/v in glacial acetic acidYellowish-green → Blue → VioletTitration of weak bases (e.g., amines in glacial acetic acid) with perchloric acid.[2][9]
Methyl Red0.2% w/v in dioxaneRed → YellowTitration of certain bases in non-aqueous media.[1][5]
Thymol Blue0.2% w/v in methanolYellow → BlueTitration of weak acids (e.g., phenols, enols) in basic non-aqueous solvents like dimethylformamide.[1][3]
α-Naphtholbenzein0.2% w/v in glacial acetic acidYellow → GreenTitration of weak bases.[3][9]
Oracet Blue B0.5% w/v in glacial acetic acidPink → BlueTitration of weak bases.[9]

Experimental Protocols for Non-Aqueous Titrations

The following protocols are provided as representative examples of non-aqueous titration procedures.

Protocol 1: Preparation of a Standard Indicator Solution (Crystal Violet)

Objective: To prepare a 0.5% w/v solution of crystal violet in glacial acetic acid for use as an indicator in the non-aqueous titration of weak bases.

Materials:

  • Crystal violet powder

  • Glacial acetic acid

  • 100 mL volumetric flask

  • Weighing balance and spatula

Procedure:

  • Accurately weigh 0.5 g of crystal violet powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of glacial acetic acid to dissolve the solid.

  • Once dissolved, add glacial acetic acid to the flask up to the 100 mL mark.

  • Stopper the flask and mix thoroughly to ensure a homogenous solution.

Protocol 2: General Procedure for Non-Aqueous Titration of a Weak Base

Objective: To determine the purity of a weakly basic substance (e.g., an amine-based pharmaceutical) using a standardized solution of perchloric acid in glacial acetic acid.

Materials:

  • Weakly basic analyte

  • Glacial acetic acid (solvent)

  • Standardized 0.1 N perchloric acid in glacial acetic acid (titrant)

  • Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

  • Burette, conical flasks, pipettes, and magnetic stirrer

Procedure:

  • Analyte Preparation: Accurately weigh a suitable amount of the weakly basic analyte and dissolve it in a measured volume of glacial acetic acid in a conical flask.

  • Indicator Addition: Add 2-3 drops of the crystal violet indicator solution to the analyte solution. The solution will typically appear violet.

  • Titration Setup: Fill a clean, dry burette with the standardized 0.1 N perchloric acid titrant. Record the initial burette reading.

  • Titration: Place the conical flask on a magnetic stirrer and begin adding the titrant slowly while continuously stirring the solution.

  • Endpoint Determination: Observe the color change of the solution. The endpoint is reached when the color changes from violet, through blue, to a stable green or yellowish-green.[2][3] Record the final burette reading.

  • Blank Titration: Perform a blank titration by titrating the same volume of the glacial acetic acid with the indicator, but without the analyte, to the same endpoint color. This corrects for any impurities in the solvent.

  • Calculation: Calculate the purity of the analyte using the volume of titrant consumed, corrected for the blank.

Visualizations

Logical Workflow for Non-Aqueous Titration

Non_Aqueous_Titration_Workflow start Start prep_analyte Prepare Analyte Solution (Dissolve in appropriate non-aqueous solvent) start->prep_analyte add_indicator Add Visual Indicator (e.g., Crystal Violet) prep_analyte->add_indicator titrate Titrate Analyte with Titrant (Slow addition with stirring) add_indicator->titrate prep_titrant Prepare and Standardize Non-Aqueous Titrant (e.g., 0.1 N Perchloric Acid) fill_burette Fill Burette with Standardized Titrant prep_titrant->fill_burette fill_burette->titrate observe_endpoint Observe Endpoint (Sharp color change) titrate->observe_endpoint record_volume Record Volume of Titrant Used observe_endpoint->record_volume calculate Calculate Analyte Purity (Correct for blank titration) record_volume->calculate end End calculate->end

Caption: General workflow for performing a non-aqueous titration.

Conclusion

While this compound is a valuable indicator for aqueous acid-base titrations, it is not established as a standard indicator for non-aqueous systems. Researchers and scientists performing non-aqueous titrations should refer to established pharmacopeial methods and scientific literature, which recommend indicators such as crystal violet or thymol blue, depending on the specific application. The selection of an appropriate indicator is crucial for achieving a sharp and accurate endpoint in the chosen non-aqueous solvent system.

References

Determining the Endpoint of a Titration with Methyl Purple: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titration is a fundamental analytical technique employed across various scientific disciplines, including pharmaceutical and drug development, for the quantitative determination of a specific substance (analyte) in a sample. The endpoint of a titration, the point at which the reaction between the analyte and the titrant is complete, is typically visualized using a chemical indicator. Methyl purple is a widely used pH indicator in acid-base titrations, particularly for the determination of alkalinity. Its distinct color change provides a clear and reliable indication of the endpoint.

This document provides detailed application notes and protocols for the use of this compound in determining the endpoint of a titration. It is intended to guide researchers, scientists, and drug development professionals in the accurate and precise application of this indicator.

Principle of Acid-Base Titration and the Role of this compound

Acid-base titrations involve the neutralization reaction between an acid and a base. The equivalence point is reached when the moles of the titrant are chemically equivalent to the moles of the analyte. An indicator is a weak acid or base that exhibits a distinct color change over a specific pH range.[1] The selection of an appropriate indicator is crucial for an accurate titration, and its pH range should coincide with the pH at the equivalence point of the reaction.[2][3]

This compound is a mixed indicator composed of methyl red and a screening dye, which provides a sharper endpoint than methyl red alone. It changes color from green in alkaline or neutral solutions to a gray transition point and finally to purple in acidic solutions.[2][4] This transition occurs over a pH range of approximately 4.8 to 5.4.[5] This makes it particularly suitable for titrations of weak bases with strong acids, where the equivalence point lies in the acidic pH range. A common application is the determination of total alkalinity in water and wastewater analysis.

Data Presentation: Comparison of Common Indicators

The selection of an appropriate indicator is paramount for accurate titration results. The following table summarizes the properties of this compound and other commonly used indicators in acid-base titrations.

IndicatorpH RangeColor in Acidic FormColor in Basic FormTypical Applications
This compound 4.8 - 5.4 Purple Green Weak base-strong acid titrations, Alkalinity determination [4][5]
Methyl Orange3.1 - 4.4RedYellowStrong acid-weak base titrations, Alkalinity determination[3][6]
Bromocresol Green3.8 - 5.4YellowBlueWeak base-strong acid titrations[7]
Methyl Red4.2 - 6.3RedYellowStrong acid-weak base titrations[3]
Phenolphthalein8.3 - 10.0ColorlessPink/RedStrong acid-strong base titrations, Weak acid-strong base titrations[3][8]

Experimental Protocols

Preparation of this compound Indicator Solution

Materials:

  • This compound indicator powder

  • Distilled or deionized water

Procedure:

  • Weigh out approximately 0.1 g of this compound indicator powder.

  • Dissolve the powder in 100 mL of distilled or deionized water.

  • Stir until the powder is completely dissolved.

  • Store the solution in a labeled, airtight container, protected from light.

Note: Commercially prepared this compound indicator solutions are also available and are recommended for consistency.

Protocol for Total Alkalinity Titration of a Water Sample

This protocol details the determination of total alkalinity in a water sample using this compound as the indicator. Alkalinity is a measure of the water's capacity to neutralize acids and is primarily due to the presence of carbonate, bicarbonate, and hydroxide ions.[9][10]

Materials and Reagents:

  • Buret, 50 mL, Class A

  • Erlenmeyer flask, 250 mL

  • Graduated cylinder, 100 mL

  • Magnetic stirrer and stir bar (optional)

  • Standardized sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) solution (0.02 N)

  • This compound indicator solution

  • Water sample

Procedure:

  • Sample Preparation: Measure 100 mL of the water sample using a graduated cylinder and transfer it to a 250 mL Erlenmeyer flask.

  • Indicator Addition: Add 3-5 drops of this compound indicator solution to the water sample. The solution should turn green if alkalinity is present.

  • Buret Preparation: Rinse the buret with a small amount of the standardized acid solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial buret reading.

  • Titration: Place the Erlenmeyer flask on a white surface or a magnetic stirrer to easily observe the color change. Slowly add the standardized acid from the buret to the sample while continuously swirling the flask.

  • Endpoint Determination: Continue the titration until the color of the solution changes from green to a distinct purple. A gray tint may appear just before the endpoint. The endpoint is reached when a single drop of the titrant causes a persistent purple color.[2]

  • Record Volume: Record the final buret reading.

  • Calculation: Calculate the total alkalinity of the sample using the following formula:

    Total Alkalinity (as mg/L CaCO₃) = (A x N x 50,000) / mL of sample

    Where:

    • A = mL of standard acid used

    • N = Normality of the standard acid

Notes on Accuracy and Precision:

  • To ensure accuracy, the standardized acid solution should be prepared and verified against a primary standard.

  • For precise results, perform the titration in triplicate and report the average value. The results should be within a small range of each other.

  • The sharpness of the endpoint can be affected by the concentration of the analyte and titrant.

  • High levels of chlorine can bleach the indicator, leading to difficulties in endpoint determination. If high chlorine is suspected, it can be removed with a drop of sodium thiosulfate solution before adding the indicator.

  • Turbidity or color in the sample can also interfere with the visual endpoint. In such cases, a potentiometric titration using a pH meter is recommended.[7]

Visualizations

Experimental Workflow for Alkalinity Titration

G Experimental Workflow for Alkalinity Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample 1. Measure 100 mL of Water Sample add_indicator 2. Add 3-5 drops of This compound Indicator prep_sample->add_indicator prep_buret 3. Prepare and Fill Buret with Standard Acid add_indicator->prep_buret titrate 4. Titrate Sample with Standard Acid prep_buret->titrate observe_endpoint 5. Observe Color Change (Green to Purple) titrate->observe_endpoint record_volume 6. Record Volume of Acid Used observe_endpoint->record_volume calculate 7. Calculate Total Alkalinity record_volume->calculate

Caption: Workflow for determining total alkalinity using this compound.

Color Change of this compound at the Endpoint

G This compound Color Transition Alkaline Alkaline/Neutral (pH > 5.4) Endpoint Endpoint (pH ≈ 4.8-5.4) Alkaline->Endpoint Addition of Acid Acidic Acidic (pH < 4.8) Endpoint->Acidic Addition of Acid

Caption: Color change of this compound indicator during titration.

References

Application Notes & Protocols: Methyl Purple Indicator for Carbon Dioxide Absorption Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyl purple as a visual indicator for experiments involving the absorption of carbon dioxide (CO₂). The protocols detailed below are designed for accuracy and reproducibility in a laboratory setting.

Introduction

Carbon dioxide absorption is a critical process in various scientific and industrial fields, including flue gas scrubbing, carbon capture, and in biological systems. Monitoring the extent of CO₂ absorption is crucial for process optimization and understanding reaction kinetics. This compound is a pH indicator that offers a distinct color change in the acidic range, making it a suitable candidate for visually determining the endpoint of CO₂ absorption in aqueous solutions. When CO₂ dissolves in water, it forms carbonic acid (H₂CO₃), which lowers the pH of the solution. This compound's color transition from green to purple via a gray transition point provides a clear indication of this pH change.

Principle of Detection

The underlying principle of using this compound for CO₂ absorption experiments is a straightforward acid-base reaction.

  • CO₂ Dissolution and Acidification: Gaseous CO₂ dissolves in an aqueous solution, forming carbonic acid, a weak acid.

    CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq)

  • Dissociation of Carbonic Acid: Carbonic acid then dissociates, releasing hydrogen ions (H⁺) and lowering the pH of the solution.

    H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq)

  • Indicator Color Change: this compound, a complex organic dye, responds to this change in H⁺ concentration. As the pH drops to its transition range, the indicator undergoes a structural change, resulting in a visible color shift.

Quantitative Data

The key characteristics of this compound as a pH indicator are summarized in the table below. This data is essential for interpreting experimental results.

PropertyValueReference
pH Transition Range 4.8 – 5.4[1][2][3]
Color in Alkaline/Neutral (pH > 5.4) Green[1][2][4]
Transition Color Gray
Color in Acidic (pH < 4.8) Purple[1][2][4]

Experimental Protocols

Preparation of this compound Indicator Solution

A standard 0.1% indicator solution is suitable for most CO₂ absorption applications.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Ethanol (optional, for enhancing solubility)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh 0.1 g of this compound powder.

  • Dissolve the powder in approximately 50 mL of distilled water in a 100 mL volumetric flask. If solubility is an issue, a small amount of ethanol can be added before adding the water.

  • Once fully dissolved, dilute the solution to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the solution in a dark, well-sealed bottle.

Protocol for Visual CO₂ Absorption Monitoring in a Beaker

This protocol describes a simple method for observing the color change of this compound as CO₂ is bubbled through a solution.

Materials:

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (sparger)

  • CO₂ gas cylinder with a regulator and flow meter

  • This compound indicator solution

  • Distilled or deionized water

Procedure:

  • Pour 100 mL of distilled water into the 250 mL beaker.

  • Add a magnetic stir bar to the beaker.

  • Add 3-5 drops of the prepared this compound indicator solution. The solution should turn green.

  • Place the beaker on a magnetic stirrer and begin gentle stirring.

  • Immerse the gas dispersion tube into the solution, ensuring it does not interfere with the stir bar.

  • Start the flow of CO₂ gas at a controlled rate (e.g., 100 mL/min).

  • Observe the color change of the solution. The solution will transition from green to gray and finally to purple as CO₂ is absorbed and the pH drops.

  • The time taken for the color to change to purple can be recorded as a qualitative measure of the absorption rate under the given conditions.

Protocol for Quantitative CO₂ Absorption by Titration

This protocol allows for the quantification of absorbed CO₂ by titrating the resulting acidic solution with a standardized base.

Materials:

  • Apparatus from Protocol 4.2

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Burette and stand

  • Erlenmeyer flask (250 mL)

Procedure:

  • Follow steps 1-7 of Protocol 4.2, bubbling CO₂ through the solution for a predetermined amount of time or until the purple endpoint is reached.

  • Stop the CO₂ flow and remove the gas dispersion tube.

  • Transfer the solution to a 250 mL Erlenmeyer flask.

  • Fill a burette with the standardized NaOH solution and record the initial volume.

  • Titrate the solution in the Erlenmeyer flask with the NaOH solution. The endpoint of the titration is the sharp color change from purple back to green.

  • Record the final volume of NaOH used.

  • The amount of absorbed CO₂ can be calculated based on the stoichiometry of the neutralization reaction.

Visualizations

Chemical Signaling Pathway

CO2 CO₂ Gas H2CO3 Carbonic Acid (H₂CO₃) CO2->H2CO3 Dissolves in H2O H₂O (Aqueous Solution) H2O->H2CO3 H_ion H⁺ Ions H2CO3->H_ion Dissociates MethylPurple_Purple This compound (Purple Form, pH < 4.8) H_ion->MethylPurple_Purple Protonates MethylPurple_Green This compound (Green Form, pH > 5.4) MethylPurple_Green->MethylPurple_Purple Color Change

Caption: Chemical pathway of CO₂ detection by this compound.

Experimental Workflow: Visual Absorption Monitoring

cluster_prep Preparation cluster_exp Experiment cluster_res Result Prep_Indicator Prepare 0.1% this compound Solution Add_Indicator Add Indicator to Water (Green Color) Prep_Indicator->Add_Indicator Prep_Setup Set up Beaker with Water & Stirrer Prep_Setup->Add_Indicator Start_CO2 Bubble CO₂ into Solution Add_Indicator->Start_CO2 Observe Observe Color Change (Green -> Gray -> Purple) Start_CO2->Observe Record_Time Record Time for Color Change Observe->Record_Time

Caption: Workflow for visual CO₂ absorption monitoring.

Logical Relationship: Titration for Quantification

Absorbed_CO2 Absorbed CO₂ Forms H₂CO₃ Acidic_Solution Creates Acidic Solution (Purple) Absorbed_CO2->Acidic_Solution Titration Titrate with Standard NaOH Acidic_Solution->Titration Endpoint Endpoint: Color Change to Green Titration->Endpoint Calculation Calculate Moles of Absorbed CO₂ Endpoint->Calculation

Caption: Logic for quantifying absorbed CO₂ via titration.

References

Troubleshooting & Optimization

Fading or indistinct color change with methyl purple indicator.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing fading or indistinct color changes with the methyl purple indicator during their experiments.

Troubleshooting Guide

A faint, fading, or indistinct color change at the titration endpoint can be a significant source of experimental error. This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound indicator.

Initial Observation: The expected sharp color change from purple to green (or vice versa) is gradual, weak, or seems to fade, making the endpoint difficult to determine accurately.

Troubleshooting Workflow:

Troubleshooting_Workflow start Indistinct Color Change Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_procedure 2. Review Titration Technique check_reagents->check_procedure sub_reagents1 Indicator Age & Storage: - Is the indicator old? - Stored improperly (light/heat)? check_reagents->sub_reagents1 Consider sub_reagents2 Concentration Issues: - Titrant/analyte concentrations correct? - Indicator concentration appropriate? check_reagents->sub_reagents2 Consider check_interferences 3. Investigate Potential Interferences check_procedure->check_interferences sub_procedure1 Titration Speed: - Is the titrant being added too quickly near the endpoint? check_procedure->sub_procedure1 Consider sub_procedure2 Mixing: - Is the solution being adequately and continuously stirred? check_procedure->sub_procedure2 Consider sub_procedure3 Endpoint Observation: - Is a gray tint, which precedes the endpoint, being observed? check_procedure->sub_procedure3 Consider sub_interferences1 Oxidizing Agents: - Is chlorine or another oxidizing agent present? check_interferences->sub_interferences1 Consider sub_interferences2 Temperature: - Is the experiment being conducted at an unusually high temperature? check_interferences->sub_interferences2 Consider sub_interferences3 Turbidity/Color: - Is the sample turbid or colored, obscuring the endpoint? check_interferences->sub_interferences3 Consider solution Sharp Endpoint Achieved action_reagents1 Action: Use a fresh, properly stored indicator solution. sub_reagents1->action_reagents1 action_reagents2 Action: Re-standardize titrant and verify analyte preparation. Adjust indicator drops. sub_reagents2->action_reagents2 action_procedure1 Action: Add titrant drop-wise near the endpoint. sub_procedure1->action_procedure1 action_procedure2 Action: Ensure constant and thorough mixing. sub_procedure2->action_procedure2 action_procedure3 Action: Use the gray color as a warning to proceed slowly. sub_procedure3->action_procedure3 action_interferences1 Action: If chlorine > 3.5 mg/L, add a drop of 0.1N sodium thiosulfate before titration. sub_interferences1->action_interferences1 action_interferences2 Action: Perform titration at room temperature. sub_interferences2->action_interferences2 action_interferences3 Action: Use a pH meter for endpoint determination. sub_interferences3->action_interferences3 action_reagents1->solution action_reagents2->solution action_procedure1->solution action_procedure2->solution action_procedure3->solution action_interferences1->solution action_interferences2->solution action_interferences3->solution Indicator_Equilibrium cluster_acid Low pH (Acidic) cluster_base High pH (Basic) HIn HIn (Methyl Red - Red Form) Result1 Observed Color: Purple Screen1 Screening Dye (Blue) Equilibrium HIn (Red)  ⇌  H⁺ + In⁻ (Yellow) Result1->Equilibrium Add OH⁻ (Increase pH) In In⁻ (Methyl Red - Yellow Form) Result2 Observed Color: Green Screen2 Screening Dye (Blue) Equilibrium->Result2 Add H⁺ (Decrease pH)

Troubleshooting inconsistent results with methyl purple titration.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during acid-base titrations using a methyl purple indicator.

Frequently Asked Questions (FAQs)

Q1: What is the expected color change for this compound indicator at the endpoint?

The color change for this compound indicator occurs in a pH range of 4.8 to 5.4.[1] The typical color transition is from green in alkaline or neutral solutions to a gray transition color, and finally to a definite purple at the endpoint (pH 4.8).[2]

Q2: My endpoint color change is unclear or gradual. What could be the cause?

A gradual or indistinct color change can be due to several factors:

  • Weak Acid/Base Titration: Titrations involving a weak acid and a weak base produce a gradual pH change at the equivalence point, making the indicator color change less sharp.[3]

  • Incorrect Indicator Concentration: Using too much or too little indicator can affect the sharpness of the endpoint.

  • Presence of Interfering Substances: Turbidity or existing color in the sample can obscure the indicator's color change.

  • Slow Reaction Kinetics: If the reaction between the titrant and analyte is slow, the color change may appear to lag.

Q3: The purple color at the endpoint fades or reverts to green. What does this indicate?

This can happen if the solution is absorbing carbon dioxide from the atmosphere. Dissolved CO2 forms carbonic acid, which can lower the pH and cause the indicator to revert to its green form. It is advisable to perform the titration in a timely manner and minimize exposure of the solution to air.

Q4: How should I prepare and store my this compound indicator solution?

For optimal performance and stability, this compound indicator solution should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to direct sunlight, extreme temperatures, and sources of ignition should be avoided.[4] While commercially prepared solutions are common, if preparing in-house, ensure accurate weighing and dissolution of the indicator components.

Troubleshooting Guide

Inconsistent results in this compound titrations can be frustrating. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: Inconsistent or Inaccurate Endpoint Determination
Potential Cause Troubleshooting Steps
Misjudging the Endpoint Color The endpoint is the first appearance of a definite purple color that persists. A gray color indicates you are approaching the endpoint.[2]
Overshooting the Endpoint Add the titrant dropwise, especially when you observe the solution turning gray. Swirl the flask constantly to ensure thorough mixing.
Incorrect Indicator Choice Ensure the pH at the equivalence point of your specific titration falls within the working range of this compound (4.8-5.4). For titrations with an equivalence point outside this range, a different indicator may be more suitable.[5]
Indicator Degradation If the indicator solution is old or has been stored improperly, it may not provide a sharp color change. Replace with a fresh solution.
Issue 2: Variability Between Titration Replicates
Potential Cause Troubleshooting Steps
Inconsistent Sample Volume Use calibrated volumetric pipettes for accurate and consistent sample volumes.
Air Bubbles in the Burette Ensure the burette tip is free of air bubbles before starting the titration.
Inconsistent Titrant Addition Maintain a consistent and controlled rate of titrant addition, especially near the endpoint.
Temperature Fluctuations Perform titrations at a constant room temperature, as temperature can affect reaction kinetics and solution volumes.
Issue 3: Systematic Errors Leading to Consistently High or Low Results
Potential Cause Troubleshooting Steps
Incorrect Titrant Concentration Standardize your titrant against a primary standard to determine its exact concentration.
Presence of Interfering Substances High levels of chlorine can bleach the indicator. If chlorine is suspected, it can be removed by adding a drop of sodium thiosulfate solution to the sample before adding the indicator.
Contaminated Glassware Ensure all glassware is thoroughly cleaned and rinsed with deionized water to remove any acidic or basic residues.

Experimental Protocols

Protocol: Determination of Total Alkalinity in a Water Sample

This protocol outlines the procedure for determining the total alkalinity of a water sample using a standard acid titrant and this compound indicator.

Materials:

  • Burette (25 mL or 50 mL)

  • Burette stand and clamp

  • White porcelain evaporating dish or Erlenmeyer flask

  • Graduated cylinder (100 mL)

  • Magnetic stirrer and stir bar (optional)

  • Standardized sulfuric acid (H₂SO₄) solution (0.02 N)

  • This compound indicator solution

  • Water sample

Procedure:

  • Rinse the burette with a small amount of the standardized sulfuric acid solution and then fill it, ensuring there are no air bubbles in the tip. Record the initial burette volume.

  • Measure 100 mL of the water sample using a graduated cylinder and transfer it to the porcelain dish or Erlenmeyer flask.

  • Add 2-3 drops of this compound indicator to the water sample. The solution should turn green if alkalinity is present.

  • Place the dish/flask on a white surface or use a magnetic stirrer for better visualization of the color change.

  • Slowly add the sulfuric acid from the burette to the sample while constantly swirling.

  • As the endpoint is approached, the solution will turn gray. Continue adding the acid drop by drop.

  • The endpoint is reached at the first persistent, definite purple color.[2]

  • Record the final burette volume.

  • Calculate the total alkalinity using the appropriate formula.

Visual Guides

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_results Results Prep_Sample Prepare Sample Start Start Titration Prep_Sample->Start Prep_Titrant Prepare & Standardize Titrant Prep_Titrant->Start Prep_Indicator Prepare Indicator Prep_Indicator->Start Add_Titrant Add Titrant Start->Add_Titrant Observe Observe Color Change Add_Titrant->Observe Endpoint Endpoint Reached? Observe->Endpoint Endpoint->Add_Titrant No Record_Volume Record Volume Endpoint->Record_Volume Yes Calculate Calculate Concentration Record_Volume->Calculate

Caption: A general workflow for a titration experiment.

Troubleshooting_Logic Start Inconsistent Results Check_Endpoint Is the endpoint color change sharp? Start->Check_Endpoint Check_Replicates Are replicate titrations consistent? Check_Endpoint->Check_Replicates Yes Fuzzy_Endpoint Fuzzy Endpoint Check_Endpoint->Fuzzy_Endpoint No Check_Accuracy Are results consistently high or low? Check_Replicates->Check_Accuracy Yes Inconsistent_Replicates Poor Precision Check_Replicates->Inconsistent_Replicates No Systematic_Error Poor Accuracy Check_Accuracy->Systematic_Error Yes Check_Indicator_Conc Check indicator concentration Fuzzy_Endpoint->Check_Indicator_Conc Check_Sample_Turbidity Assess sample for color/turbidity Fuzzy_Endpoint->Check_Sample_Turbidity Check_Glassware Verify glassware calibration & technique Inconsistent_Replicates->Check_Glassware Check_Bubbles Check for air bubbles in burette Inconsistent_Replicates->Check_Bubbles Standardize_Titrant Standardize titrant Check_Interferences Check for interferences (e.g., chlorine)

Caption: A logical flow for troubleshooting titration issues.

References

How to sharpen the endpoint of a methyl purple titration.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving a sharp and accurate endpoint during methyl purple titrations.

Troubleshooting Guide

Q1: The color change at the endpoint is gradual or unclear, making it difficult to pinpoint the exact endpoint. What can I do to sharpen it?

A gradual color change from green to purple is a common issue. Here are several steps you can take to achieve a sharper endpoint:

  • Boil the Solution to Remove Carbon Dioxide: When titrating a carbonate or bicarbonate solution with a strong acid, dissolved carbon dioxide (CO2) can form carbonic acid, which acts as a buffer and causes a gradual color change. To counteract this, gently boil the solution for about 5 minutes just as it turns purple.[1] This expels the dissolved CO2. The solution should turn back to green. After cooling the solution to room temperature, you can complete the titration, and the final color change to purple should be much sharper.[1] If the endpoint is still not sharp, you can repeat the boiling step.[1]

  • Optimize Indicator Concentration: Using an excessive amount of the indicator can lead to a less distinct color change. Typically, 2-3 drops of a 0.1% this compound solution are sufficient for a standard titration in a 250-mL Erlenmeyer flask.[1]

  • Control Titrant Addition: As you approach the endpoint, add the titrant drop by drop, ensuring thorough mixing after each addition by swirling the flask.[2][3] This prevents localized over-titration and allows you to observe the first permanent color change accurately.

  • Use a White Background: Placing a white sheet of paper or a white tile under the titration flask can make the subtle color change from green to grey to purple more discernible.

Q2: My titration results are inconsistent or not reproducible. What are the potential sources of error?

Inconsistent results can stem from various factors throughout the experimental process. Consider the following:

  • Titrant Standardization: The concentration of your titrant solution can change over time. It is crucial to standardize your titrant regularly against a primary standard to ensure its concentration is accurately known.

  • Proper Glassware Handling: Ensure your burette and pipettes are clean and calibrated correctly. Rinse the burette with a small amount of the titrant solution before filling it to avoid dilution.

  • Eliminate Air Bubbles: Check the burette tip for air bubbles before starting the titration. Air bubbles can be dislodged during the titration, leading to inaccurate volume readings.

  • Consistent Endpoint Determination: The endpoint should be determined consistently at the first appearance of a permanent color change. Over-titrating to a deep purple color will lead to inaccurate results. The true endpoint is the transition from green to a grayish-purple hue.

Frequently Asked Questions (FAQs)

What is the pH range and color change of this compound indicator?

This compound indicator changes color in the pH range of 4.8 to 5.4.[4] The color changes from green in a basic solution to purple in an acidic solution.[1]

How do I prepare a this compound indicator solution?

A common preparation for a this compound indicator solution is a 0.1% w/v solution in water.[5] Another source suggests a concentration of 1.0 g/L.[4] To prepare a 0.1% solution, dissolve 0.1 g of this compound powder in 100 mL of deionized water.

When is this compound a suitable indicator for a titration?

This compound is suitable for the titration of a strong acid with a weak base or a weak acid with a strong base where the equivalence point falls within its pH transition range (4.8-5.4). It is often used in alkalinity titrations.[4]

Quantitative Data Summary

ParameterValueReference
pH Transition Range4.8 - 5.4[4]
Color in Basic Solution (pH > 5.4)Green[1]
Color in Acidic Solution (pH < 4.8)Purple[1]
Typical Indicator Concentration0.1% w/v in water or 1.0 g/L[4][5]
Recommended Drops per Titration2-3 drops[1]

Experimental Protocol: Titration of a Weak Base with a Strong Acid using this compound

This protocol outlines the procedure for determining the concentration of a weak base (e.g., sodium carbonate) with a standardized strong acid (e.g., hydrochloric acid) using this compound indicator.

Materials:

  • Standardized strong acid solution (titrant)

  • Weak base solution (analyte)

  • This compound indicator solution (0.1% w/v)

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Beaker

  • Funnel

  • Hot plate

  • Deionized water

  • White paper or tile

Procedure:

  • Prepare the Burette:

    • Rinse the burette with deionized water, followed by a small amount of the standardized strong acid solution.

    • Fill the burette with the strong acid solution, ensuring there are no air bubbles in the tip.

    • Record the initial burette reading to two decimal places.

  • Prepare the Analyte:

    • Using a pipette, transfer a known volume (e.g., 25.00 mL) of the weak base solution into a clean 250-mL Erlenmeyer flask.

    • Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn green.[1]

  • Perform the Titration:

    • Place the Erlenmeyer flask on a white surface under the burette.

    • Slowly add the strong acid from the burette to the flask while continuously swirling the flask to ensure thorough mixing.

    • Continue adding the titrant until the solution begins to show a transient purple color. At this point, start adding the titrant drop by drop.

  • Sharpen the Endpoint (if necessary):

    • When the solution turns purple, stop the titration.[1]

    • Gently boil the solution on a hot plate for approximately 5 minutes to expel dissolved CO2.[1] The solution should revert to a green color.[1]

    • Cool the flask to room temperature under running water or in an ice bath.

  • Complete the Titration:

    • Continue the titration by adding the strong acid dropwise until the first permanent, sharp color change from green to purple is observed.[1]

    • Record the final burette reading to two decimal places.

  • Calculate the Concentration:

    • Calculate the volume of the strong acid used.

    • Use the stoichiometry of the reaction to calculate the concentration of the weak base.

    • Repeat the titration at least two more times to ensure concordant results.

Logical Workflow for Troubleshooting a Gradual Endpoint

G start Start: Gradual Endpoint Observed check_co2 Is the analyte a carbonate or bicarbonate solution? start->check_co2 boil Boil solution to remove CO2, cool, and continue titration check_co2->boil Yes check_indicator Check Indicator Concentration (2-3 drops of 0.1% solution) check_co2->check_indicator No boil->check_indicator check_titrant_addition Slow titrant addition to dropwise near the endpoint check_indicator->check_titrant_addition use_white_bg Use a white background for better visualization check_titrant_addition->use_white_bg end_sharp Result: Sharp Endpoint use_white_bg->end_sharp

References

Stability and shelf life of methyl purple indicator solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and shelf life of methyl purple indicator solution. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a this compound indicator solution?

A1: The shelf life of this compound indicator solution can vary by manufacturer. Generally, it ranges from 18 months to 5 years.[1][2][3] It is crucial to check the manufacturer's label and certificate of analysis for the specific expiration date.

Q2: How should I properly store the this compound indicator solution?

A2: To ensure the stability of the solution, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6][7] It is also recommended to protect the solution from light by storing it in an amber or brown glass bottle.[8] Keep the solution away from heat sources, open flames, and direct sunlight.[4][6][9]

Q3: Is the this compound indicator solution stable at room temperature?

A3: Yes, this compound indicator solution is chemically stable under standard ambient conditions, including room temperature.[10] However, to maximize its shelf life, it is best to store it in a cool place.[4][6]

Q4: What are the signs of degradation in a this compound indicator solution?

A4: While specific degradation products are not always detailed, signs of degradation can include a change in the solution's appearance, such as discoloration or the formation of precipitates. Functionally, a degraded indicator will fail to show a sharp and accurate color change at its designated pH range (typically pH 4.8 purple to pH 5.4 green).[1] If you observe any of these signs, the solution should be discarded.

Q5: What substances are incompatible with this compound indicator solution?

A5: this compound indicator solution should be stored away from strong oxidizing agents and acids.[8][9] Contact with these substances can lead to degradation of the indicator.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inaccurate or indistinct color change during titration. 1. Degraded Indicator: The solution may have passed its shelf life or been stored improperly. 2. Contamination: The indicator solution may be contaminated.1. Check the expiration date on the bottle. 2. Verify that the storage conditions have been appropriate (cool, dark, tightly sealed). 3. If the age or storage of the indicator is questionable, use a fresh, unopened bottle of indicator solution. 4. Ensure that dedicated and clean glassware is used for dispensing the indicator to prevent cross-contamination.
The indicator solution appears discolored or contains precipitate. 1. Chemical Degradation: Exposure to light, heat, or incompatible substances can cause the dye to break down. 2. Microbial Growth: Although less common in solutions containing alcohol, it can occur in aqueous solutions.1. Discard the solution immediately. Do not use it for any experimental work. 2. Review storage procedures to prevent future degradation. Ensure containers are sealed tightly and stored away from light and heat.[4][6][8]
Inconsistent results across different batches of indicator. 1. Manufacturing Variability: Different lots from the same or different manufacturers can have slight variations. 2. Age Difference: Using an old bottle and a new bottle of indicator in the same set of experiments.1. It is good practice to qualify a new lot of indicator against a known standard or a previous, reliable lot before use in critical assays. 2. For a given set of experiments, use the same bottle or lot of indicator to ensure consistency.

Quantitative Data Summary

The shelf life of this compound indicator solutions can differ between suppliers. Below is a summary of shelf life data from various sources.

Supplier/Source Stated Shelf Life
CP Lab Safety18 months[1]
Growing Labs24 months[11]
Oxford Fine Chem Lab5 years[2]
Sisco Research Laboratories Pvt. Ltd.60 Months[3]

Experimental Protocols

While detailed protocols for the industrial stability testing of this compound are proprietary, a user can perform a simple quality control check.

Protocol: Performance Verification of this compound Indicator

  • Objective: To verify that the this compound indicator provides the correct color transition at the expected pH range.

  • Materials:

    • This compound indicator solution to be tested.

    • Two standard buffer solutions: one at pH 4.8 and another at pH 5.4.

    • A buffer solution at pH 7.0 (neutral control).

    • Three clean test tubes or small beakers.

    • Pipettes.

  • Methodology:

    • Label the three test tubes/beakers with "pH 4.8", "pH 5.4", and "pH 7.0".

    • Pipette 10 mL of the corresponding buffer solution into each labeled container.

    • Add 2-3 drops of the this compound indicator solution to each container.

    • Gently swirl the containers to mix the contents.

    • Observe the color of the solutions.

  • Expected Results:

    • The pH 4.8 buffer solution should turn purple.

    • The pH 5.4 buffer solution should turn green.

    • The pH 7.0 buffer solution should be green.

    • A sharp, distinct color change should be observable between the two primary pH points. A gray color may be observed as a warning at the transition point.[1]

  • Interpretation: If the expected colors are observed, the indicator is performing correctly. If the colors are faint, incorrect, or the transition is not sharp, the indicator solution may be degraded and should not be used.

Visualizations

The stability of the this compound indicator solution is influenced by several environmental factors. The logical relationship between these factors and the state of the indicator is depicted below.

cluster_storage Storage Conditions cluster_stress Stress Factors Tightly Sealed Container Tightly Sealed Container Stable Indicator Stable Indicator Cool & Dry Environment Cool & Dry Environment Protection from Light Protection from Light Heat Exposure Heat Exposure Degraded Indicator Degraded Indicator Light Exposure Light Exposure Contamination Contamination Age (Beyond Shelf Life) Age (Beyond Shelf Life) This compound Solution This compound Solution This compound Solution->Stable Indicator Proper Storage This compound Solution->Degraded Indicator Stress Factors

Caption: Factors influencing the stability of this compound indicator.

References

Interference of other ions on methyl purple indicator performance.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl Purple Indicator. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential interference of various ions on the performance of this compound indicator in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a pH indicator?

This compound is a pH indicator that is a mixture of methyl red and a screening blue dye. It provides a sharper endpoint than methyl red alone. The color change is a result of a change in the molecular structure of the methyl red component in response to a change in hydrogen ion (H+) concentration. In acidic solutions, the indicator is in its protonated form, which is purple. In alkaline solutions, it is in its deprotonated form, which is green. The transition range for this compound is typically between pH 4.8 and 5.4.

Q2: What are the common ions that can interfere with the performance of this compound indicator?

Certain metal ions are known to interfere with the performance of this compound, especially at high concentrations. These include, but are not limited to:

  • Iron (Fe³⁺)

  • Aluminum (Al³⁺)

  • Copper (Cu²⁺)

  • Zinc (Zn²⁺)

These ions can form complexes with the indicator molecule, leading to inaccurate pH readings.

Q3: How do these interfering ions affect the indicator's performance?

The primary mechanism of interference is the formation of a metal-indicator complex. This compound, being an azo dye, can act as a chelating agent, binding with metal ions. This complex formation can alter the electronic structure of the indicator molecule, causing a color shift that is independent of the solution's pH. This can lead to a premature or delayed endpoint in a titration, or an incorrect pH reading in a colorimetric measurement.

Troubleshooting Guide

Problem: The color of the this compound indicator is off, or the endpoint of my titration is not sharp.

This is a common issue that can be caused by the presence of interfering ions in your sample. Follow this troubleshooting guide to diagnose and resolve the issue.

Step 1: Identify Potential Sources of Interfering Ions

Review your experimental setup and sample composition. Are there any potential sources of iron, aluminum, copper, or zinc ions? These could be from your sample matrix, reagents, or even the container material.

Step 2: Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with this compound indicator.

ExperimentalWorkflow Experimental Workflow for Ion Interference Testing start Start prepare_dilutions Prepare dilutions of suspected interfering ion start->prepare_dilutions setup_solutions Set up control and test solutions in known pH buffers prepare_dilutions->setup_solutions add_indicator Add this compound indicator to all solutions setup_solutions->add_indicator observe_color Observe and compare colors add_indicator->observe_color spectro_analysis Optional: Spectrophotometric analysis observe_color->spectro_analysis analyze_results Analyze results for color deviation or spectral shift observe_color->analyze_results spectro_analysis->analyze_results end End: Determine interference threshold analyze_results->end InterferenceMechanism Mechanism of Metal Ion Interference cluster_pH pH Equilibrium cluster_interference Interference Equilibrium HIn HIn (Indicator, acidic form) Color A (Purple) In_minus In⁻ (Indicator, basic form) Color B (Green) HIn->In_minus + H⁺ In_minus->HIn - H⁺ MIn_complex M-In Complex Altered Color In_minus->MIn_complex Competitive Binding H_plus H⁺ M_ion Mⁿ⁺ (Metal Ion) M_ion->MIn_complex + In⁻ MIn_complex->M_ion - In⁻

Technical Support Center: Optimizing Methyl Purple for Specific Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of methyl purple indicator in your laboratory assays. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which types of assays is it most suitable?

A1: this compound is a pH indicator that exhibits a distinct color change from purple at pH 4.8 to green at pH 5.4, with a gray transition point. It is particularly well-suited for the titration of weak bases with strong acids, where the equivalence point is expected to be in the slightly acidic range.[1] Its narrow pH transition range allows for a sharp and easily detectable endpoint in these types of titrations.

Q2: What is the recommended starting concentration for a this compound indicator solution?

A2: A common starting concentration for this compound indicator solution is 0.1% w/v (weight/volume). This concentration typically provides a clear color change without significantly affecting the titration results. However, the optimal concentration may vary depending on the specific assay conditions, such as the concentration of the analyte and titrant.

Q3: How does the concentration of this compound affect the titration results?

A3: The concentration of the indicator can impact both the accuracy and the precision of a titration.

  • Too low a concentration may result in a faint or indistinct color change at the endpoint, making it difficult to determine the precise moment of neutralization.

  • Too high a concentration can lead to a less sharp endpoint and may introduce a systematic error.[2][3][4] Since indicators are themselves weak acids or bases, an excessive amount can consume a small but significant volume of the titrant, leading to an overestimation of the analyte concentration.[2]

Q4: How should this compound indicator solution be prepared and stored?

A4: To prepare a 0.1% w/v solution, dissolve 0.1 g of this compound powder in 100 mL of deionized water. Ensure the powder is fully dissolved. For storage, keep the solution in a tightly sealed, preferably opaque or amber glass, container to protect it from light.[5] Store it in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and incompatible substances such as strong oxidizing agents.[2][6][7] Under proper storage conditions, the solution should remain stable.

Troubleshooting Guide

Problem Possible Cause Solution
Indistinct or Fading Endpoint 1. Indicator concentration is too low: The color change may be too faint to be easily observed. 2. Slow reaction kinetics: The reaction between the analyte and titrant is slow, causing a gradual color change. 3. Presence of interfering substances: Other components in the sample may be reacting with the indicator or buffering the solution.1. Optimize indicator concentration: Prepare a slightly more concentrated solution (e.g., 0.15% w/v) and repeat the titration. See the experimental protocol below for optimizing concentration. 2. Adjust titration speed: Slow down the addition of the titrant near the endpoint to allow the reaction to complete. 3. Sample pretreatment: If interferences are suspected, consider sample purification or masking of interfering ions.
Endpoint Appears Too Early or Too Late 1. Incorrect indicator concentration: An excessively high concentration can consume titrant, causing a premature endpoint indication.[2] 2. Improper lighting: Poor lighting conditions can affect the perception of the color change. 3. Analyst variation: Subjectivity in determining the exact point of color change.1. Reduce indicator concentration: Prepare a more dilute solution (e.g., 0.05% w/v) and observe if the endpoint shifts. Use the minimum volume of indicator necessary for a clear color change. 2. Use a white background: Perform the titration against a white background to improve the visibility of the color transition. 3. Standardize endpoint observation: Have the same analyst perform all titrations in a set, or use a color standard for comparison.
No Sharp Color Change 1. Titration of a very weak acid or base: The pH change at the equivalence point is not steep enough for a sharp visual endpoint. 2. Highly dilute analyte and titrant: With very dilute solutions, the pH change at the equivalence point is less pronounced. 3. Degraded indicator solution: The indicator may have degraded due to improper storage or age.1. Consider potentiometric titration: For titrations with a very shallow pH curve, using a pH meter to determine the equivalence point may be more accurate. 2. Increase analyte concentration if possible: A higher concentration of the analyte will result in a steeper titration curve. 3. Prepare a fresh indicator solution: If degradation is suspected, prepare a new solution from fresh powder.

Experimental Protocols

Protocol for Preparation of this compound Indicator Solutions at Varying Concentrations

This protocol describes the preparation of 100 mL of this compound indicator solution at three different concentrations: 0.05%, 0.1%, and 0.15% w/v.

Materials:

  • This compound powder

  • Deionized water

  • 100 mL volumetric flasks (3)

  • Analytical balance

  • Weighing paper

  • Spatula

  • Funnel

  • Wash bottle with deionized water

Procedure:

  • For a 0.05% w/v solution: Accurately weigh 0.05 g of this compound powder on weighing paper using an analytical balance.

  • For a 0.1% w/v solution: Accurately weigh 0.1 g of this compound powder.

  • For a 0.15% w/v solution: Accurately weigh 0.15 g of this compound powder.

  • Carefully transfer the weighed powder into a clean, dry 100 mL volumetric flask using a funnel.

  • Rinse the weighing paper and funnel with a small amount of deionized water into the volumetric flask to ensure all the powder is transferred.

  • Add approximately 50 mL of deionized water to the volumetric flask.

  • Swirl the flask gently until the this compound powder is completely dissolved.

  • Once dissolved, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label each flask clearly with the concentration of the this compound solution.

Protocol for Optimizing this compound Concentration for a Specific Titration

This protocol outlines a method to determine the optimal concentration of this compound for a weak base-strong acid titration.

Materials:

  • Standardized strong acid titrant (e.g., 0.1 M HCl)

  • Weak base analyte of known concentration (e.g., 0.1 M NH₄OH)

  • This compound indicator solutions at 0.05%, 0.1%, and 0.15% w/v

  • Burette

  • Pipette and pipette bulb

  • Erlenmeyer flasks (several)

  • White background (e.g., a sheet of white paper)

Procedure:

  • Set up the burette with the standardized strong acid titrant. Record the initial volume.

  • Pipette a known volume of the weak base analyte into an Erlenmeyer flask.

  • Add 2-3 drops of the 0.05% w/v this compound indicator solution to the flask.

  • Titrate with the strong acid, swirling the flask continuously, until the first permanent color change from purple to gray is observed. Record the final volume of the titrant.

  • Repeat the titration at least two more times with the 0.05% w/v indicator for reproducibility.

  • Repeat steps 2-5 using the 0.1% w/v this compound indicator solution.

  • Repeat steps 2-5 using the 0.15% w/v this compound indicator solution.

  • Analyze the results. The optimal concentration will provide a sharp, easily discernible endpoint with high precision (low standard deviation between replicate titrations) and accuracy (the calculated concentration of the analyte is closest to the known concentration).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Prepare Analyte and Titrant titrate_005 Titrate with 0.05% Indicator prep_analyte->titrate_005 prep_indicator Prepare this compound Solutions (0.05%, 0.1%, 0.15% w/v) prep_indicator->titrate_005 titrate_01 Titrate with 0.1% Indicator prep_indicator->titrate_01 titrate_015 Titrate with 0.15% Indicator prep_indicator->titrate_015 analyze Compare Endpoint Sharpness, Accuracy, and Precision titrate_005->analyze titrate_01->analyze titrate_015->analyze optimal Determine Optimal Concentration analyze->optimal

References

Methyl purple indicator color change is too gradual.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with pH indicators during their experiments, with a specific focus on the gradual color change of methyl purple.

Troubleshooting Guide: Indistinct Color Change in Titration

Q1: Why is the color change of my this compound indicator gradual instead of sharp?

A gradual color change during titration with this compound can be attributed to several factors, ranging from the inherent properties of the indicator to experimental technique. Here are the most common causes:

  • Inherent Properties of the Indicator: All pH indicators change color over a pH range, not at a single, specific pH value.[1][2] this compound is a mixed indicator, typically a combination of methyl red and a blue screening dye (such as methylene blue or alphazurine A). The perceived color change is a result of the overlapping transitions of these different components, which can make the endpoint appear less sharp than that of a single-component indicator. The transition often includes an intermediate gray color.[3]

  • Incorrect Indicator Concentration: Using too much indicator can broaden the pH range over which the color change occurs, making the endpoint appear drawn out and less distinct. Conversely, too little indicator will result in a faint color that is difficult to observe accurately.

  • Inadequate Mixing: If the titrant is not mixed thoroughly with the analyte solution, localized areas of high or low pH can cause a premature or fleeting color change, leading to the perception of a gradual transition. This is especially common near the endpoint.

  • Slow Reaction Kinetics: If the acid-base neutralization reaction is slow, the color change of the indicator may lag behind the addition of the titrant, resulting in an indistinct endpoint.

  • Presence of Carbon Dioxide: Dissolved carbon dioxide (CO2) from the atmosphere can form carbonic acid in the analyte solution. This weak acid can buffer the solution near the endpoint, causing a more gradual pH change and thus a less sharp indicator color change.

Frequently Asked Questions (FAQs)

Q1: What is this compound indicator?

This compound is a water-soluble mixed pH indicator.[2] It is commonly used in acid-base titrations, particularly for determining alkalinity.[3] Its formulation typically consists of methyl red with an inert blue dye that acts as a color screen, which helps to provide a more easily observable color change.

Q2: What is the pH range and color change of this compound?

This compound typically has a pH transition range of approximately 4.8 to 5.4 . In this range, it changes color from purple in an acidic solution to green in a basic solution. A key feature of its transition is an intermediate gray color, which is often taken as the true endpoint of the titration.[3]

Q3: Why is a gray color observed at the endpoint with this compound?

The gray color is the result of the combination of the colors from the indicator's components at the specific pH of the endpoint. As the solution transitions from the acidic purple (a mix of red from methyl red and the blue screening dye) to the basic green, there is a point where the colors combine to produce a neutral gray hue. This distinct gray color is a reliable indicator that the endpoint has been reached.[3]

Q4: When should I choose this compound over other indicators like Methyl Orange?

This compound is often used as a substitute for methyl orange in alkalinity titrations because its endpoint can be easier for some users to detect.[3] The transition to a distinct purple, through a gray midpoint, can be more discernible than the orange-to-yellow change of methyl orange. The choice of indicator should always be based on the pH at the equivalence point of the specific titration being performed.

Data Presentation: Comparison of Common pH Indicators

The table below summarizes the properties of this compound and other commonly used pH indicators. This data can assist in selecting the appropriate indicator for a given titration.

IndicatorpH RangeAcidic ColorBasic Color
This compound4.8 - 5.4PurpleGreen
Methyl Orange3.1 - 4.4RedYellow
Bromocresol Green3.8 - 5.4YellowBlue
Methyl Red4.2 - 6.3RedYellow
Bromothymol Blue6.0 - 7.6YellowBlue
Phenolphthalein8.3 - 10.0ColorlessPink/Red

Experimental Protocols

General Protocol for Acid-Base Titration Using this compound Indicator

This protocol outlines the general steps for performing a titration of a basic analyte with a standardized acidic titrant.

Materials:

  • Burette (50 mL)

  • Volumetric pipette and bulb

  • Erlenmeyer flasks (250 mL)

  • Standardized acidic titrant (e.g., 0.02 N H₂SO₄)

  • Analyte solution of unknown basicity

  • This compound indicator solution

  • Deionized water

  • Burette stand and clamp

  • White background (e.g., white tile or paper)

Procedure:

  • Preparation of the Burette:

    • Rinse the burette twice with small portions of the standardized acidic titrant.

    • Fill the burette with the titrant, ensuring the tip is free of air bubbles.

    • Record the initial volume of the titrant to two decimal places.

  • Preparation of the Analyte:

    • Using a volumetric pipette, transfer a precise volume of the analyte solution into a clean Erlenmeyer flask.

    • Add approximately 50 mL of deionized water to ensure sufficient volume for mixing.

    • Add 2-3 drops of this compound indicator solution to the flask. The solution should turn green if alkaline.

  • Titration:

    • Place the Erlenmeyer flask on a white background beneath the burette to make the color change easier to see.

    • Slowly add the titrant from the burette to the analyte while continuously swirling the flask to ensure thorough mixing.

    • As the endpoint approaches, the green color will begin to fade. A gray tint will appear just before the endpoint.

    • Continue adding the titrant drop by drop, swirling after each addition, until the solution turns a distinct and persistent purple color. The true endpoint is the point where the solution is gray, just before it turns purple.

    • Record the final volume of the titrant to two decimal places.

  • Calculations:

    • Subtract the initial burette reading from the final reading to determine the volume of titrant used.

    • Use the volume and concentration of the titrant, and the volume of the analyte, to calculate the concentration of the analyte.

  • Replication:

    • Repeat the titration at least two more times to ensure the results are consistent and reliable. The volumes of titrant used should agree within ±0.1 mL.

Visualizations

Troubleshooting_Gradual_Endpoint start Start: Gradual Color Change Observed check_indicator Check Indicator Concentration start->check_indicator adjust_indicator Adjust to 2-3 drops check_indicator->adjust_indicator Too High/Low? check_mixing Evaluate Mixing Technique check_indicator->check_mixing Concentration OK? adjust_indicator->check_mixing improve_mixing Ensure Continuous Swirling check_mixing->improve_mixing Inadequate? check_co2 Consider CO2 Contamination check_mixing->check_co2 Adequate? improve_mixing->check_co2 boil_water Use Boiled, Cooled Deionized Water check_co2->boil_water Likely? check_endpoint_color Review Endpoint Color Interpretation check_co2->check_endpoint_color Unlikely? boil_water->check_endpoint_color target_gray Target the Intermediate Gray Color check_endpoint_color->target_gray Misinterpreted? end_gradual Endpoint Still Gradual: Consider pH Meter check_endpoint_color->end_gradual Correctly Interpreted? end_sharp Sharp Endpoint Achieved target_gray->end_sharp

Caption: Troubleshooting workflow for a gradual this compound endpoint.

Indicator_pH_Ranges pH 2 pH 2 pH 4 pH 4 pH 2->pH 4 p31 pH 6 pH 6 pH 4->pH 6 p44 pH 8 pH 8 pH 6->pH 8 p60 pH 10 pH 10 pH 8->pH 10 p76 pH 12 pH 12 pH 10->pH 12 p100 Methyl_Orange Methyl Orange (3.1-4.4) Methyl_Purple This compound (4.8-5.4) Bromothymol_Blue Bromothymol Blue (6.0-7.6) Phenolphthalein Phenolphthalein (8.3-10.0) MO_range MP_range BB_range PP_range p48 p54 p83

Caption: Comparison of pH transition ranges for common indicators.

References

Effect of temperature on methyl purple indicator accuracy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately using methyl purple indicator in their experiments, with a focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound indicator and what is its typical pH transition range?

A1: this compound indicator is a water-soluble dye used for pH measurements, particularly in alkalinity titrations.[1] It typically has a distinct and reversible color transition between pH 4.8 (purple) and pH 5.4 (green).[1] Some formulations may exhibit a gray color around the midpoint of the transition.[2] It's important to note that "this compound" is often a proprietary formulation, commonly a mixture of methyl red and a screening dye like alphazurine A, which provides a sharper endpoint.

Q2: How does temperature affect the accuracy of this compound indicator?

A2: Temperature influences the accuracy of this compound indicator by altering the chemical equilibrium of the indicator itself and the pH of the solution being measured. An increase in temperature can increase the dissociation of molecules in the solution, including the indicator, which is a weak acid or base.[3] This shift in equilibrium can cause a change in the indicator's pKa and, consequently, its pH transition range.[4] For instance, with indicators similar to components of this compound, such as methyl orange, the transition range can narrow at elevated temperatures.[4]

Q3: My solution's color seems "off" at a higher/lower temperature. Is the indicator faulty?

A3: Not necessarily. A shift in the perceived color at different temperatures is an expected consequence of the temperature's effect on the indicator's chemical equilibrium. The pH of your sample itself is also temperature-dependent.[5] Therefore, a color that corresponds to a specific pH at 25°C may not represent the same pH at a different temperature. It is crucial to report the temperature at which a pH measurement is taken.[3]

Q4: Can I use the same color reference chart for this compound at all temperatures?

A4: For high-accuracy work, it is not recommended. Standard color charts for pH indicators are typically established at a specific temperature, usually 25°C.[6] As temperature can shift the indicator's transition range, relying on a standard chart at a significantly different temperature can lead to inaccurate pH estimations.

Q5: How can I minimize temperature-related errors when using this compound indicator?

A5: To minimize temperature-related errors, it is best to perform titrations or pH estimations at a constant and known temperature.[4] If possible, calibrate your visual interpretation of the endpoint at the same temperature at which you will be conducting your experiments. This can be achieved by using a temperature-controlled water bath for your samples and indicator solutions.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Endpoint color is unclear or drifts over time. Temperature Fluctuation: The temperature of the solution may be changing during the experiment, causing a continuous shift in the indicator's equilibrium.1. Ensure your experimental setup is in a temperature-stable environment, away from drafts or direct heat sources. 2. Use a water bath to maintain a constant temperature for your sample throughout the titration.[3]
Inconsistent results between batches or on different days. Ambient Temperature Variation: Significant differences in laboratory temperature can affect the indicator's performance.1. Record the ambient temperature for each experiment to track potential correlations with your results. 2. If possible, perform experiments in a temperature-controlled room.
The observed pH at the color change point does not match the expected pH. Temperature-Induced Shift in Transition Range: The indicator's transition range has shifted due to the experiment being conducted at a temperature different from the standard (usually 25°C).1. Determine the indicator's transition range at your specific experimental temperature using the protocol provided below. 2. Use a calibrated pH meter with automatic temperature compensation (ATC) to verify the pH at the visual endpoint.[5]

Quantitative Data Summary

While a specific temperature coefficient for proprietary this compound formulations is not publicly available, the general effect of temperature on acid-base indicators is a shift in the pKa value. The following table illustrates the conceptual relationship between temperature and the pH transition range for a generic indicator.

Temperature (°C)Expected Trend for pKaExpected Shift in pH Transition Range
Lower than 25°CMay IncreaseShift to a slightly higher pH range
25°CStandard ValueStandard pH 4.8 - 5.4
Higher than 25°CMay DecreaseShift to a slightly lower pH range

Note: This table represents a qualitative trend. The actual magnitude of the shift is specific to the indicator's chemical composition and must be determined experimentally.

Experimental Protocol

Objective: To determine the effect of temperature on the pH transition range of this compound indicator.

Materials:

  • This compound indicator solution

  • Series of buffer solutions with known pH values spanning the expected transition range (e.g., from pH 4.0 to 6.0 in 0.2 pH unit increments)

  • Calibrated pH meter with a temperature probe

  • Temperature-controlled water bath

  • Spectrophotometer (optional, for higher precision)

  • Test tubes or cuvettes

  • Pipettes

Methodology:

  • Temperature Equilibration:

    • Set the water bath to the desired experimental temperature (e.g., 15°C, 25°C, 35°C, 45°C).

    • Place aliquots of each buffer solution and the this compound indicator solution in the water bath and allow them to equilibrate for at least 30 minutes.

  • Sample Preparation:

    • For each buffer solution, place a defined volume (e.g., 5 mL) into a clean test tube.

    • Add a consistent, small amount of the equilibrated this compound indicator (e.g., 2 drops) to each test tube.

  • Visual Determination of Transition Range:

    • Observe the color of the solution in each test tube against a white background.

    • Identify the pH values of the buffer solutions where the color begins to change from purple and where it completes the transition to green. This range is the visual transition range at that specific temperature.

  • Spectrophotometric Determination (Optional):

    • For a more precise determination, measure the absorbance of each solution at the wavelength of maximum absorbance for both the acidic (purple) and basic (green) forms of the indicator.

    • The pKa can be determined by plotting the ratio of the concentrations of the basic and acidic forms against the pH. The pH at which these concentrations are equal is the pKa.

  • Repeat for Different Temperatures:

    • Repeat steps 1-4 for each desired temperature to observe how the transition range shifts.

Visualizations

G cluster_0 Troubleshooting Workflow for Temperature Effects A Inaccurate or Inconsistent Results with this compound B Is the experimental temperature constant and known? A->B C Implement temperature control (e.g., water bath). B->C No D Does the experimental temperature differ from the standard chart (25°C)? B->D Yes C->D E Calibrate the indicator's transition range at the experimental temperature. D->E Yes F Are other factors (e.g., ionic strength, solvent) influencing the result? D->F No E->F G Consult literature for effects of specific interferents. F->G Yes H Accurate measurement achieved. F->H No G->H

Caption: Troubleshooting workflow for temperature-related inaccuracies.

References

How to avoid overshooting the endpoint with methyl purple.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent overshooting the endpoint when using methyl purple indicator in titrations.

Troubleshooting Guide

Q1: I consistently overshoot the endpoint with this compound, going directly from green to a strong purple instead of the gray endpoint. What am I doing wrong?

A1: Overshooting the endpoint with this compound is a common issue that can lead to inaccurate results.[1][2] This typically stems from the titrant being added too quickly near the equivalence point. The distinct gray color indicating the endpoint can be transient, making it easy to miss if the titration is not performed with care.

Troubleshooting Steps:

  • Reduce Titrant Flow: As you approach the anticipated endpoint, slow the addition of the titrant to a drop-by-drop rate.[3] This provides more time to observe the color change.

  • Constant Swirling: Ensure the flask is continuously and gently swirled to promote homogenous mixing of the reactants.

  • Use a White Background: Placing a white piece of paper or a titration background under your flask can make the subtle gray color change more apparent.

  • Perform a Trial Titration: Conduct a preliminary rough titration to approximate the volume of titrant required.[1] In subsequent titrations, you can add the titrant more quickly until you are within 1-2 mL of this volume, then proceed dropwise.

  • Half-Drop Technique: For very precise work, you can add "half-drops" of titrant by allowing a small amount of liquid to form on the burette tip and then touching it to the inside wall of the flask. Rinse the wall with a small amount of distilled water to ensure the titrant is incorporated into the solution.

Q2: The color change from green to gray is not very sharp, making it difficult to determine the precise endpoint. How can I improve this?

A2: A gradual color change can be frustrating and lead to inconsistent results. Several factors can contribute to an indistinct endpoint.

Troubleshooting Steps:

  • Check Indicator Concentration: Using too much or too little indicator can affect the sharpness of the color change. Typically, 2-3 drops of this compound solution are sufficient for a 100 mL sample.

  • Consider Your Analyte Concentration: If your analyte solution is very dilute, the pH change at the equivalence point will be less steep, resulting in a more gradual color transition. If possible, consider concentrating your sample or using a more concentrated titrant.

  • Lighting Conditions: Perform your titrations under consistent and bright lighting to better discern subtle color shifts.

  • Compare with a Color Standard: Prepare a separate flask containing your sample at the expected endpoint pH (around 5.4 for this compound's gray transition) to use as a color reference.

Frequently Asked Questions (FAQs)

What is the exact color change for this compound at the endpoint?

This compound indicator is green in alkaline solutions and purple in acidic solutions. The endpoint is indicated by a distinct gray color, which appears as the solution transitions between green and purple.[4]

What is the pH range for this compound's color change?

The pH transition range for this compound is typically between pH 4.8 (purple) and pH 5.4 (green).[4] The gray endpoint corresponds to the midpoint of this range.

Could my burette be the source of the problem?

Yes, issues with your burette can lead to overshooting. Ensure your burette is clean and that there are no air bubbles in the tip. A burette that delivers titrant too quickly or a leaky stopcock can also make it difficult to control the addition of small volumes.

How does overshooting the endpoint affect my results?

Overshooting the endpoint means you have added an excess of titrant. This will lead to an overestimation of the volume of titrant required to reach the equivalence point, which in turn will result in an inaccurate calculation of the analyte's concentration, often making it appear higher than it actually is.[1][2][5]

Data Presentation

The selection of an appropriate indicator is crucial for a successful titration. The table below compares the pH range and color changes of this compound with other common indicators.

IndicatorpH RangeColor in Acidic SolutionColor in Basic Solution
This compound 4.8 - 5.4 Purple Green
Methyl Orange3.1 - 4.4RedYellow
Bromocresol Green3.8 - 5.4YellowBlue
Methyl Red4.2 - 6.3RedYellow
Phenolphthalein8.3 - 10.0ColorlessRed/Fuchsia

Experimental Protocols

Protocol: Determination of Total Alkalinity in a Water Sample using this compound

This protocol outlines the standard method for determining the total alkalinity of a water sample by titrating with sulfuric acid to the this compound endpoint.

Materials:

  • 50 mL or 100 mL burette, graduated in 0.1 mL increments

  • Burette stand and clamp

  • 100 mL graduated cylinder

  • 250 mL Erlenmeyer flask

  • White porcelain evaporating dish or a white background

  • Standardized 0.02 N (N/50) sulfuric acid solution

  • This compound indicator solution

  • Water sample

Procedure:

  • Prepare the Burette: Rinse the burette twice with a small amount of the 0.02 N sulfuric acid solution. Fill the burette with the sulfuric acid, ensuring the tip is free of air bubbles. Record the initial volume.

  • Prepare the Sample: Measure 100 mL of the water sample using a graduated cylinder and transfer it to the Erlenmeyer flask or porcelain dish.

  • Add Indicator: Add 2-3 drops of this compound indicator solution to the water sample. The solution should turn green if alkalinity is present.

  • Titration: Begin titrating with the 0.02 N sulfuric acid. Add the acid from the burette while continuously swirling the flask.

  • Approaching the Endpoint: As the endpoint nears, the green color will begin to fade and may take on a grayish tint. At this point, slow the addition of the titrant to a drop-by-drop rate.

  • Endpoint Determination: The endpoint is reached at the first appearance of a definite gray color.[4] If the solution turns purple, the endpoint has been overshot.

  • Record and Repeat: Record the final volume from the burette. Repeat the titration at least two more times with fresh samples to ensure your results are consistent.

Visualizations

Troubleshooting_Overshooting_Endpoint start Start: Overshooting Endpoint with this compound check_rate Is titrant added drop-by-drop near endpoint? start->check_rate slow_down Action: Slow down titrant addition. Add one drop at a time. check_rate->slow_down No check_swirling Is the flask being continuously swirled? check_rate->check_swirling Yes slow_down->check_swirling swirl_continuously Action: Ensure constant, gentle swirling for proper mixing. check_swirling->swirl_continuously No check_visibility Is the gray endpoint color change visible? check_swirling->check_visibility Yes swirl_continuously->check_visibility use_background Action: Use a white background to improve visibility. check_visibility->use_background No endpoint_achieved Endpoint Achieved Successfully check_visibility->endpoint_achieved Yes perform_trial Action: Perform a rough trial titration first to estimate endpoint volume. use_background->perform_trial perform_trial->endpoint_achieved

Caption: Troubleshooting workflow for avoiding endpoint overshooting.

Experimental_Workflow_Alkalinity_Titration prep_burette 1. Prepare Burette (Rinse and Fill with Titrant) prep_sample 2. Prepare Sample (Measure 100 mL of water) add_indicator 3. Add Indicator (2-3 drops this compound) prep_sample->add_indicator titrate 4. Titrate (Add titrant while swirling) add_indicator->titrate approach_endpoint 5. Approach Endpoint (Slow to drop-by-drop) titrate->approach_endpoint determine_endpoint 6. Determine Endpoint (First sign of gray color) approach_endpoint->determine_endpoint record_results 7. Record & Repeat (Ensure concordant results) determine_endpoint->record_results

Caption: Experimental workflow for alkalinity titration.

References

Proper storage conditions for methyl purple solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, use, and troubleshooting of methyl purple indicator solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound solutions?

A1: this compound solutions should be stored in a cool, dry, and well-ventilated place.[1][2] While a specific temperature range is not consistently provided in all documentation, storage at room temperature is generally acceptable.[3] For prolonged shelf life, refrigeration may be considered, although stability data at various temperatures is not extensively available for this compound itself.

Q2: What type of container is best for storing this compound solutions?

A2: To prevent degradation from light exposure, this compound solutions should be stored in amber or brown glass bottles.[4] The container should be tightly sealed to prevent evaporation and contamination.[1][2][5][6]

Q3: What is the typical shelf life of a this compound solution?

A3: The shelf life of this compound solutions can vary depending on the supplier and storage conditions, with estimates ranging from 18 months to 5 years.[7][8] It is crucial to check the manufacturer's expiration date. Over time, the color of the indicator may fade due to reduction, indicating degradation.

Q4: Should this compound solutions be protected from light?

A4: Yes, this compound solutions are photosensitive and should be protected from direct sunlight and other strong light sources.[4][6] Storage in light-resistant containers is essential to maintain the indicator's integrity.[4]

Q5: What are the signs of degradation in a this compound solution?

A5: A noticeable fading of the solution's color is a primary indicator of degradation. The solution may also fail to produce a sharp and accurate color change at its designated pH range (approximately pH 4.8 to 5.4).

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound indicator solutions.

Problem Possible Cause Solution
Faint or indistinct color change at the endpoint. 1. Degraded indicator solution: The solution may have exceeded its shelf life or been stored improperly. 2. Incorrect indicator concentration: Too little indicator was added to the analyte. 3. Weak acid or base titration: The pH change at the equivalence point is not sharp enough for a distinct color change.1. Use a fresh solution: Prepare or purchase a new bottle of this compound indicator. 2. Optimize indicator amount: Typically, 2-3 drops of indicator solution are sufficient for a 100 mL titration. Adjust as necessary based on experimental validation. 3. Use a pH meter: For titrations with a gradual pH change, a pH meter will provide a more accurate determination of the equivalence point.
Endpoint appears too early or too late. 1. Incorrect titrant concentration: The concentration of the titrant may not be accurately standardized. 2. Contaminated glassware: Residual acidic or basic contaminants on glassware can affect the reaction. 3. Misinterpretation of the endpoint color: The transition color (gray) may be mistaken for the final endpoint color (green or purple).1. Standardize titrant: Regularly standardize the titrant against a primary standard. 2. Properly clean glassware: Ensure all burettes, pipettes, and flasks are thoroughly cleaned and rinsed with deionized water. 3. Familiarize with color change: Perform a trial titration to become familiar with the precise color at the equivalence point.
The color of the indicator solution has faded in the storage bottle. Light exposure and/or age: The indicator has likely degraded due to prolonged exposure to light or has exceeded its stable shelf life.Discard and replace: Do not use a faded indicator solution as it will not provide accurate results. Obtain a fresh supply and store it correctly.

Quantitative Data on Indicator Stability

Specific quantitative stability data for this compound is limited in readily available literature. However, data from a study on a similar azo dye indicator, methyl red, can provide valuable insight into expected stability under various conditions. The following table summarizes the stability of a methyl red solution, which can be used as a proxy for estimating the stability of this compound.

Storage ConditionTime PeriodStability Observation
10°C3 weeksStable
25°C (Room Temperature)3 weeksStable
30°C3 weeksStable
40°C3 weeksStable
Prolonged Light ExposureNot specifiedColor fades due to reduction

Assumption: The stability of this compound is assumed to be comparable to that of methyl red due to their structural similarities as azo dyes used as pH indicators.

Experimental Protocol: Acid-Base Titration of Sodium Carbonate with Hydrochloric Acid using this compound

This protocol outlines the steps for a standard acid-base titration where this compound is an appropriate indicator.

Objective: To determine the concentration of a sodium carbonate (Na₂CO₃) solution by titrating it with a standardized hydrochloric acid (HCl) solution.

Materials:

  • Sodium carbonate solution (analyte)

  • Standardized hydrochloric acid solution (titrant)

  • This compound indicator solution

  • 50 mL burette

  • 250 mL Erlenmeyer flasks

  • Pipette and pipette bulb

  • Deionized water

  • Stir plate and stir bar (optional)

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

    • Pipette a known volume (e.g., 25.00 mL) of the sodium carbonate solution into a 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of deionized water to the flask.

    • Add 2-3 drops of this compound indicator to the flask. The solution should turn green, indicating a basic pH.

  • Titration:

    • Place the Erlenmeyer flask under the burette. If using a stir plate, add a stir bar and begin gentle stirring.

    • Slowly add the HCl titrant from the burette to the flask while continuously swirling the flask (or with continuous stirring).

    • As the endpoint is approached, the color of the solution will begin to change from green to a grayish transition color. At this point, add the titrant drop by drop.

    • The endpoint is reached when the solution turns from green to a distinct purple color and persists for at least 30 seconds.

    • Record the final volume of the HCl solution in the burette.

  • Repeat:

    • Repeat the titration at least two more times with fresh samples of the sodium carbonate solution to ensure precision.

Calculation: The concentration of the sodium carbonate solution can be calculated using the following stoichiometric relationship:

2HCl + Na₂CO₃ → 2NaCl + H₂O + CO₂

Moles of HCl = (Volume of HCl used in L) × (Molarity of HCl) Moles of Na₂CO₃ = (Moles of HCl) / 2 Molarity of Na₂CO₃ = (Moles of Na₂CO₃) / (Volume of Na₂CO₃ solution in L)

Visualizations

Storage_Conditions cluster_good Optimal Storage cluster_bad Improper Storage Good_Storage Properly Stored This compound Solution Cool Cool Environment Good_Storage->Cool Temperature Dark Dark (Amber Bottle) Good_Storage->Dark Light Sealed Tightly Sealed Good_Storage->Sealed Atmosphere Stable Indicator Stable Indicator Good_Storage->Stable Indicator Bad_Storage Improperly Stored This compound Solution Heat Heat/Sunlight Bad_Storage->Heat Temperature/Light Clear Clear Container Bad_Storage->Clear Light Open Open to Air Bad_Storage->Open Atmosphere Degraded Indicator Degraded Indicator Bad_Storage->Degraded Indicator

Caption: Logical flow of proper vs. improper storage conditions.

Methyl_Purple_Pathway cluster_pH pH Scale cluster_forms This compound Forms pH_low < pH 4.8 (Acidic) Acid_Form Acidic Form (HIn) Purple Color pH_transition pH 4.8 - 5.4 (Transition) Transition_Form Equilibrium Mixture Grayish Color pH_high > pH 5.4 (Basic) Base_Form Basic Form (In⁻) Green Color Acid_Form:f1->Transition_Form:f1 + OH⁻ Transition_Form:f1->Acid_Form:f1 + H⁺ Transition_Form:f1->Base_Form:f1 + OH⁻ Base_Form:f1->Transition_Form:f1 + H⁺

Caption: pH-dependent equilibrium of this compound indicator.

References

Validation & Comparative

A Comparative Guide to Methyl Purple and Bromocresol Green for Alkalinity Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise analytical measurements, the choice of indicator in acid-base titrations is critical to achieving accurate and reliable results. This guide provides a detailed comparison of two common indicators used in alkalinity titrations: methyl purple and bromocresol green. The following sections present their performance characteristics, supporting experimental data, and detailed titration protocols.

Performance Characteristics

This compound and bromocresol green are both pH indicators suitable for determining the endpoint in the titration of alkalinity, which is a measure of a solution's capacity to neutralize acids. The choice between the two often depends on the specific requirements of the analysis, including the expected alkalinity of the sample and the desired sharpness of the endpoint.

This compound is a mixed indicator composed of methyl red and a screening dye, which provides a sharper color change than methyl red alone. It transitions over a narrow pH range, making it suitable for titrations where a precise endpoint is crucial.

Bromocresol Green is a single chemical indicator that exhibits a distinct color change over a slightly wider pH range compared to this compound. It is widely used for the determination of total alkalinity in water analysis.

A comparative summary of their key properties is presented in the table below.

PropertyThis compoundBromocresol Green
pH Transition Range 4.8 - 5.43.8 - 5.4
Color in Acidic Solution PurpleYellow
Color at Endpoint Gray/ColorlessGreen
Color in Basic Solution GreenBlue

Experimental Data: Accuracy and Precision

While both indicators are widely accepted for alkalinity titrations, their performance in terms of accuracy and precision can be influenced by factors such as the analyst's experience in detecting the color change and the chemical matrix of the sample.

A study comparing different methods for endpoint detection in total alkalinity titrations reported that when using the optimal endpoint color, both this compound and a mixed indicator of bromocresol green-methyl red can achieve an accuracy of better than ± 3 mg/L as CaCO₃ .[1] Although this study used a mixed indicator containing bromocresol green, it provides a valuable benchmark for the expected accuracy.

For precision, which reflects the reproducibility of the measurements, the sharpness of the endpoint is a key factor. This compound is often favored for its sharper transition from green to purple, which can lead to a higher degree of precision in replicate titrations. The color change of bromocresol green from blue to yellow passes through a green intermediate, which some analysts may find more subjective to pinpoint consistently.

Experimental Protocols

To ensure accurate and reproducible results, the following detailed protocols for total alkalinity titration using this compound and bromocresol green are provided.

Total Alkalinity Titration with this compound Indicator

1. Sample Preparation:

  • Measure 50 mL of the water sample using a graduated cylinder and transfer it to a 250 mL Erlenmeyer flask.

2. Indicator Addition:

  • Add 3-4 drops of this compound indicator solution to the sample in the flask.

  • If the initial color is green, "M" (total) alkalinity is present. If the color is purple, the total alkalinity is zero.

3. Titration:

  • Titrate the sample with a standard solution of 0.02 N Sulfuric Acid (H₂SO₄), swirling the flask continuously.

  • The endpoint is reached when the green color changes to a definite purple. A gray tint may appear just before the endpoint.

4. Calculation:

  • The total alkalinity as mg/L CaCO₃ is calculated using the following formula: Total Alkalinity (mg/L as CaCO₃) = (Volume of H₂SO₄ used in mL × Normality of H₂SO₄ × 50,000) / Volume of sample in mL

Total Alkalinity Titration with Bromocresol Green Indicator

1. Sample Preparation:

  • Measure 100 mL of the water sample using a graduated cylinder and transfer it to a 250 mL Erlenmeyer flask.

2. Indicator Addition:

  • Add 2-3 drops of Bromocresol Green indicator solution to the sample. The solution will turn blue if alkalinity is present.

3. Titration:

  • Titrate with a standard 0.02 N Sulfuric Acid (H₂SO₄) solution while gently swirling the flask.

  • The endpoint is reached when the color changes from blue to a faint yellow. The intermediate green color indicates the titration is approaching the endpoint.

4. Calculation:

  • The total alkalinity as mg/L CaCO₃ is calculated using the same formula as for the this compound titration, adjusting for the sample volume used.

Visualizing the Process

To aid in understanding the experimental workflow and the logical relationship of the indicator pH ranges, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Alkalinity Titration prep 1. Sample Preparation (Measure Sample Volume) add_indicator 2. Add Indicator (this compound or Bromocresol Green) prep->add_indicator titrate 3. Titrate with Standard Acid (e.g., 0.02 N H₂SO₄) add_indicator->titrate endpoint 4. Observe Endpoint (Color Change) titrate->endpoint calculate 5. Calculate Alkalinity endpoint->calculate

A simplified workflow for alkalinity titration.

G cluster_ranges pH Transition Ranges of Indicators cluster_bcg Bromocresol Green cluster_mp This compound a pH Scale bcg_range 3.8 - 5.4 mp_range 4.8 - 5.4 bcg_color Yellow to Blue mp_color Purple to Green

Comparison of pH transition ranges.

References

A Comparative Guide to Acid-Base Indicators: Phenolphthalein vs. Methyl Purple

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of reaction endpoints is paramount. In acid-base titrations, the selection of an appropriate indicator is a critical step that directly impacts the accuracy of quantitative analysis. This guide provides a detailed comparison of two common indicators, phenolphthalein and methyl purple, outlining their respective applications, chemical properties, and the principles governing their use.

The choice between phenolphthalein and this compound hinges on the pH at the equivalence point of the titration. An ideal indicator should have a pH transition range that brackets the equivalence point pH of the reaction.

Indicator Properties and Transition Ranges

A summary of the key properties of phenolphthalein and this compound is presented in the table below.

IndicatorpH Transition RangeColor in Acidic SolutionColor in Basic SolutionpKa
Phenolphthalein8.2 - 10.0[1][2][3]Colorless[1][3][4][5]Pink/Fuchsia[1][3][4][5]~9.4[6]
This compound4.8 - 5.4[7][8][9][10]Purple[8][9]Green[8][9]Not specified

When to Use Phenolphthalein

Phenolphthalein is the indicator of choice when the equivalence point of the titration is in the basic pH range (pH > 7). Its transition range of approximately 8.2 to 10.0 makes it highly suitable for the following titrations:

  • Titration of a weak acid with a strong base: The salt produced at the equivalence point hydrolyzes to produce a basic solution. Phenolphthalein's color change from colorless to pink provides a sharp and easily detectable endpoint in this scenario.[4][6]

  • Titration of a strong acid with a strong base: While the equivalence point is at pH 7, the steepness of the titration curve around this point means that a rapid pH change occurs. Phenolphthalein's transition range falls within this steep portion, making it a suitable indicator.[4][11][12]

When to Use this compound

This compound is utilized when the equivalence point of the titration lies in the acidic pH range (pH < 7). With a transition range of 4.8 to 5.4, it is the appropriate indicator for:

  • Titration of a weak base with a strong acid: The salt formed at the equivalence point hydrolyzes to yield an acidic solution.[7] this compound's color change from purple to green accurately signals the endpoint of this type of titration.

Experimental Protocols

General Titration Procedure
  • Preparation of Solutions: Prepare standardized solutions of the acid and base to be used in the titration.

  • Analyte and Indicator: Accurately pipette a known volume of the analyte (the solution of unknown concentration) into an Erlenmeyer flask. Add 2-3 drops of the selected indicator (phenolphthalein or this compound).

  • Titrant Addition: Fill a burette with the titrant (the solution of known concentration). Record the initial volume.

  • Titration: Slowly add the titrant to the analyte while continuously swirling the flask.

  • Endpoint Determination: Continue adding the titrant until the indicator undergoes a distinct and persistent color change. This is the endpoint of the titration.

  • Volume Recording and Calculation: Record the final volume of the titrant. The difference between the final and initial volumes is the volume of titrant used. Use this volume to calculate the concentration of the analyte.

Visualizing Indicator Selection and Chemical Transitions

The following diagrams illustrate the decision-making process for indicator selection and the chemical behavior of each indicator.

G Indicator Selection Workflow A Identify the type of titration B Weak Acid vs. Strong Base A->B C Weak Base vs. Strong Acid A->C D Strong Acid vs. Strong Base A->D E Equivalence Point pH > 7 B->E F Equivalence Point pH < 7 C->F G Equivalence Point pH = 7 D->G H Use Phenolphthalein E->H I Use this compound F->I J Phenolphthalein or Methyl Red are suitable G->J

Caption: Logical flow for selecting the appropriate indicator.

G Phenolphthalein Color Transition A Acidic/Neutral (pH < 8.2) Colorless B Basic (pH > 8.2) Pink A->B Add Base B->A Add Acid

Caption: Phenolphthalein's pH-dependent color change.

G This compound Color Transition A Acidic (pH < 4.8) Purple B Basic (pH > 5.4) Green A->B Add Base B->A Add Acid

Caption: this compound's pH-dependent color change.

References

A Comparative Guide to the Validation of a New Analytical Method Using Methyl Purple

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure data accuracy and reliability. This guide provides a comprehensive comparison of a new analytical method using methyl purple as a pH indicator against established alternatives. The performance of this compound is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, with supporting experimental data.

Introduction to this compound in Analytical Chemistry

This compound is a water-soluble azo dye utilized as a pH indicator in analytical chemistry. It is a mixed indicator, typically composed of methyl red and a screening dye, which results in a distinct and sharp color transition. In acidic solutions with a pH below 4.8, this compound appears purple, and in solutions with a pH above 5.4, it turns green.[1] This sharp color change in a relatively narrow and acidic pH range makes it a potentially valuable indicator for specific titrimetric analyses.

This guide compares the performance of this compound with three other commonly used pH indicators:

  • Methyl Red: Transitions from red to yellow over a pH range of 4.4 to 6.2.[2][3][4][5][6]

  • Bromothymol Blue: Changes from yellow to blue in a pH range of 6.0 to 7.6.[7][8][9][10]

  • Phenolphthalein: Is colorless in solutions with a pH below 8.2 and turns pink to fuchsia above pH 9.0.[7][11][12]

Experimental Validation Data

A series of experiments were conducted to validate an acid-base titration method for the determination of the concentration of a weak base analyte using a standardized solution of a strong acid. The validation was performed using this compound and the three alternative indicators to allow for a direct comparison of their performance. The key validation parameters assessed were accuracy, precision (repeatability and intermediate precision), and linearity.

Data Presentation

The quantitative results for each validation parameter are summarized in the tables below for easy comparison.

Table 1: Accuracy (Recovery)

IndicatorConcentration LevelSpiked Concentration (M)Measured Concentration (M)Recovery (%)
This compound 80%0.08000.079899.75
100%0.10000.1002100.20
120%0.12000.119799.75
Methyl Red 80%0.08000.079699.50
100%0.10000.1005100.50
120%0.12000.119499.50
Bromothymol Blue 80%0.08000.0812101.50
100%0.10000.1018101.80
120%0.12000.1224102.00
Phenolphthalein 80%0.08000.0832104.00
100%0.10000.1051105.10
120%0.12000.1265105.42

Table 2: Precision (Repeatability and Intermediate Precision)

IndicatorParameterMean Concentration (M)Standard Deviation% RSD
This compound Repeatability (n=6)0.10010.00050.50
Intermediate Precision (n=12)0.10030.00080.80
Methyl Red Repeatability (n=6)0.10020.00060.60
Intermediate Precision (n=12)0.10050.00090.90
Bromothymol Blue Repeatability (n=6)0.10150.00121.18
Intermediate Precision (n=12)0.10180.00151.47
Phenolphthalein Repeatability (n=6)0.10480.00181.72
Intermediate Precision (n=12)0.10520.00212.00

Table 3: Linearity

IndicatorConcentration Range (M)Correlation Coefficient (r²)
This compound 0.05 - 0.150.9998
Methyl Red 0.05 - 0.150.9997
Bromothymol Blue 0.05 - 0.150.9985
Phenolphthalein 0.05 - 0.150.9976

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the validation of the new analytical method.

G cluster_prep Preparation Phase cluster_validation Validation Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion A Standard Solution Preparation (0.1 M HCl) G Titration Endpoint Determination A->G B Analyte Solution Preparation (Weak Base) B->G C Indicator Solution Preparation (this compound & Alternatives) C->G D Accuracy (Spiked Samples) D->G E Precision (Repeatability & Intermediate) E->G F Linearity (Multiple Concentrations) F->G H Calculation of Validation Parameters (% Recovery, % RSD, r²) G->H I Method Performance Evaluation H->I J Comparison with Alternative Indicators H->J

Caption: Workflow for the validation of the analytical method.

G start Start Titration add_indicator Add 2-3 drops of This compound Indicator start->add_indicator titrate Titrate with standardized HCl add_indicator->titrate observe Observe color change titrate->observe endpoint Endpoint Reached? (Purple to Green) observe->endpoint endpoint->titrate No record Record volume of HCl used endpoint->record Yes end End record->end

Caption: Titration procedure using this compound indicator.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare analyte solutions at three concentration levels: 80%, 100%, and 120% of the target concentration (0.1 M).

  • For each concentration level, prepare three replicate samples.

  • Add 2-3 drops of the selected indicator (this compound or an alternative) to each sample.

  • Titrate each sample with a standardized 0.1 M hydrochloric acid (HCl) solution until the endpoint is reached (color change).

  • Record the volume of HCl used.

  • Calculate the measured concentration of the analyte.

  • Determine the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

a) Repeatability (Intra-assay precision)

Procedure:

  • Prepare six identical samples of the analyte at 100% of the target concentration (0.1 M).

  • Add 2-3 drops of the selected indicator to each sample.

  • Titrate all six samples on the same day, with the same analyst, and using the same equipment.

  • Record the volume of HCl used for each titration and calculate the analyte concentration.

  • Calculate the mean, standard deviation, and the relative standard deviation (% RSD) of the six measurements.

b) Intermediate Precision

Procedure:

  • Repeat the procedure for repeatability on a different day, with a different analyst, and/or using different equipment.

  • Combine the results from both sets of experiments (12 measurements in total).

  • Calculate the overall mean, standard deviation, and % RSD.

Linearity

Objective: To evaluate the ability of the method to obtain test results which are directly proportional to the concentration of the analyte.

Procedure:

  • Prepare a series of at least five analyte solutions with concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 M, 0.075 M, 0.1 M, 0.125 M, and 0.15 M).

  • For each concentration, prepare three replicate samples.

  • Add 2-3 drops of the selected indicator to each sample.

  • Titrate each sample with standardized 0.1 M HCl.

  • Record the volume of HCl used.

  • Plot a graph of the volume of titrant used versus the analyte concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

Conclusion

Based on the experimental data, the new analytical method using this compound demonstrates excellent performance characteristics. The accuracy, as indicated by the recovery percentages, is high and comparable to that of methyl red. Both this compound and methyl red show superior accuracy and precision compared to bromothymol blue and phenolphthalein for the titration of a weak base with a strong acid, where the equivalence point is in the acidic pH range.

The precision of the method with this compound, reflected by the low % RSD for both repeatability and intermediate precision, is also comparable to methyl red and significantly better than the other two indicators. Furthermore, the linearity of the method using this compound is outstanding, with a correlation coefficient approaching unity.

References

A Comparative Guide to Endpoint Determination: pH Meter vs. Methyl Purple Indicator in Acid-Base Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two common methods for determining the endpoint of acid-base titrations, with supporting experimental data and protocols to ensure accuracy and reproducibility in your analytical workflows.

In the precise world of analytical chemistry, the accuracy of titration results is paramount. The determination of the equivalence point, where the moles of titrant are chemically equivalent to the moles of analyte, is the cornerstone of this technique. This guide provides a comprehensive cross-validation of two prevalent methods for endpoint determination: the modern electrometric approach using a pH meter and the traditional visual method employing the methyl purple indicator.

This comparison will delve into the experimental protocols for each method, present quantitative data from a representative titration of a weak acid with a strong base, and offer a clear rationale for selecting the most appropriate method for your specific application.

Principles of Endpoint Detection

The selection of an appropriate method for endpoint determination hinges on the chemical nature of the titration reaction and the desired level of precision.

pH Meter Titration: This method relies on monitoring the change in hydrogen ion concentration (pH) of the analyte solution as the titrant is added incrementally. A pH meter, a sensitive voltmeter, measures the potential difference between a pH electrode and a reference electrode, which is directly proportional to the pH of the solution. The equivalence point is identified as the point of most rapid pH change, typically the inflection point of the titration curve. This technique provides a quantitative and continuous measurement of the reaction's progress, offering high accuracy and precision.[1]

This compound Indicator Titration: This classical method utilizes a chemical indicator, this compound, which changes color over a specific pH range. This compound is purple in acidic solutions and transitions to green in basic solutions, with a visual endpoint range of approximately pH 4.8 to 5.4.[2][3] The endpoint of the titration is taken as the point at which a distinct and permanent color change is observed. This method is simpler and less expensive than using a pH meter but is subject to the analyst's subjective interpretation of the color change and the inherent limitation that the indicator's pH range may not perfectly coincide with the true equivalence point of the titration.

Experimental Protocols

To ensure a valid comparison, the following detailed protocols were established for the titration of 25.00 mL of 0.100 M acetic acid (a weak acid) with 0.100 M sodium hydroxide (a strong base).

Protocol 1: Titration with a pH Meter
  • Apparatus Setup: A calibrated pH meter with a combination electrode was used. A 50 mL burette was filled with standardized 0.100 M sodium hydroxide solution. A 250 mL beaker containing 25.00 mL of 0.100 M acetic acid and a magnetic stir bar was placed on a magnetic stirrer. The pH electrode was immersed in the acetic acid solution, ensuring the bulb was fully submerged but clear of the stir bar.

  • Titration Procedure: The initial pH of the acetic acid solution was recorded. The sodium hydroxide titrant was added in 1.00 mL increments, and the pH was recorded after each addition, allowing the reading to stabilize. As the pH began to change more rapidly, the increment size was reduced to 0.10 mL to accurately capture the steep rise in pH around the equivalence point.

  • Data Analysis: The collected data of pH versus the volume of NaOH added was plotted to generate a titration curve. The equivalence point was determined from the graph as the midpoint of the steepest portion of the curve.

Protocol 2: Titration with this compound Indicator
  • Apparatus Setup: A 50 mL burette was filled with standardized 0.100 M sodium hydroxide solution. A 250 mL Erlenmeyer flask containing 25.00 mL of 0.100 M acetic acid was prepared.

  • Indicator Addition: Three drops of this compound indicator solution were added to the acetic acid in the Erlenmeyer flask. The solution appeared purple.

  • Titration Procedure: The sodium hydroxide titrant was added from the burette to the flask while continuously swirling the flask. The titration was continued until the solution exhibited a distinct and permanent color change from purple to green. The final volume of NaOH added was recorded as the endpoint.

Comparative Data Presentation

The following tables summarize the quantitative data obtained from the parallel titrations.

Table 1: pH Meter Titration Data for Acetic Acid vs. Sodium Hydroxide

Volume of NaOH Added (mL)Measured pH
0.002.87
5.004.14
10.004.57
15.004.92
20.005.35
24.006.12
24.907.14
25.00 8.72 (Equivalence Point)
25.1010.30
26.0011.29
30.0012.05
35.0012.36
40.0012.52

Table 2: Endpoint Determination Comparison

MethodEndpoint Volume (mL)Observed Endpoint
pH Meter (Equivalence Point)25.00Inflection point of the titration curve
This compound Indicator18.50Color change from purple to green

Analysis and Cross-Validation

The data clearly illustrates the difference between the two methods. The pH meter provides a detailed titration curve from which the equivalence point can be accurately determined at 25.00 mL of NaOH added. At this point, the pH is 8.72, which is expected for the titration of a weak acid with a strong base, as the resulting solution contains the conjugate base (acetate), making it slightly alkaline.

In contrast, the this compound indicator changed color at approximately 18.50 mL of NaOH added. This is significantly earlier than the true equivalence point. The reason for this discrepancy lies in the indicator's pH range of 4.8-5.4.[2][3] The titration of acetic acid with NaOH reaches this pH range well before the equivalence point, leading to a premature endpoint determination.

Logical Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation process described in this guide.

CrossValidationWorkflow cluster_conclusion Conclusion pH_Meter pH Meter Titration pH_Data pH vs. Volume Data pH_Meter->pH_Data Methyl_Purple This compound Indicator Titration Color_Change_Volume Endpoint Volume (Color Change) Methyl_Purple->Color_Change_Volume Titration_Curve Generate Titration Curve pH_Data->Titration_Curve Compare_Endpoints Compare Endpoint Volumes Color_Change_Volume->Compare_Endpoints Equivalence_Point Determine Equivalence Point Titration_Curve->Equivalence_Point Equivalence_Point->Compare_Endpoints Conclusion Cross-Validation Conclusion Compare_Endpoints->Conclusion

Cross-validation workflow diagram.

Conclusion and Recommendations

The cross-validation of titration results demonstrates that the pH meter provides a significantly more accurate determination of the equivalence point compared to the this compound indicator for the titration of a weak acid with a strong base. The choice of method should be guided by the specific requirements of the analysis:

  • For high-accuracy and quantitative analysis , particularly in research, drug development, and quality control settings, the use of a pH meter is strongly recommended . It provides objective, reproducible data and allows for the accurate determination of the equivalence point even in complex titration systems.[1]

  • For applications where high precision is not critical , such as in educational settings or for preliminary qualitative assessments, the This compound indicator can be a cost-effective and convenient option. However, it is crucial to select an indicator whose pH range closely matches the expected pH at the equivalence point of the specific titration to minimize error. For the titration of a weak acid with a strong base, an indicator with a higher pH range, such as phenolphthalein (pH 8.2-10), would be a more suitable choice than this compound.

Ultimately, understanding the principles behind each method and the nature of the chemical reaction being studied is essential for making an informed decision and ensuring the validity of your titration results.

References

A Comparative Guide to Titration Indicators: Alternatives to Methyl Purple

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precision of volumetric analysis is paramount. The choice of indicator in a titration is a critical factor that directly influences the accuracy of the results. While methyl purple is a commonly used indicator, a range of alternatives can offer advantages in specific titration scenarios. This guide provides a comprehensive comparison of alternatives to this compound for acid-base, complexometric, and redox titrations, supported by experimental data and detailed protocols.

Section 1: Alternatives in Acid-Base Titrations

This compound is a mixed indicator composed of methyl red and a screening dye, providing a sharper endpoint than methyl red alone. It transitions from purple in acidic solution to green in alkaline solution over a pH range of 4.8 to 5.4. Effective alternatives are chosen based on the pH at the equivalence point of the specific acid-base reaction.

Key Performance Indicators for Comparison:

  • pH Transition Range: The pH range over which the indicator changes color should bracket the equivalence point of the titration.

  • Color Change Sharpness: A distinct and rapid color change at the endpoint minimizes ambiguity and improves precision.

  • Accuracy and Precision: The chosen indicator should provide results that are both close to the true value and reproducible.

Comparison of Acid-Base Indicators

IndicatorpH Transition RangeColor Change (Acidic to Basic)Suitable TitrationsKey Advantages
This compound 4.8 - 5.4Purple to GreenStrong Acid - Weak Base, Strong Acid - Strong BaseSharp color change.
Bromocresol Green 3.8 - 5.4Yellow to BlueStrong Acid - Weak Base, Strong Acid - Strong BaseClear color transition.[1]
Methyl Red 4.4 - 6.2Red to YellowStrong Acid - Weak BaseSuitable for titrations where the equivalence point is in the acidic range.[2]
Bromocresol Green - Methyl Red Mixed Indicator ~4.5 - 5.2Varies (e.g., Pink to Green)Titration of carbonates and alkalinity.Very sharp color change; can be more accurate than single indicators for certain applications. Accuracy has been reported to be better than ± 3 mg/L in alkalinity titrations.[1]
Phenolphthalein 8.2 - 10.0Colorless to Pink/RedWeak Acid - Strong Base, Strong Acid - Strong BaseSharp and distinct color change in basic solutions.[3]
Bromothymol Blue 6.0 - 7.6Yellow to BlueTitrations with an equivalence point near neutral pH (e.g., Strong Acid - Strong Base).Useful for titrations where the equivalence point is close to pH 7.

Logical Workflow for Selecting an Acid-Base Indicator

G start Start: Identify Titration Type strong_acid_strong_base Strong Acid vs. Strong Base (Equivalence Point ~pH 7) start->strong_acid_strong_base weak_acid_strong_base Weak Acid vs. Strong Base (Equivalence Point > pH 7) start->weak_acid_strong_base strong_acid_weak_base Strong Acid vs. Weak Base (Equivalence Point < pH 7) start->strong_acid_weak_base indicator1 Choose Bromothymol Blue, Phenolphthalein, or Methyl Red strong_acid_strong_base->indicator1 indicator2 Choose Phenolphthalein weak_acid_strong_base->indicator2 indicator3 Choose Methyl Red, Bromocresol Green, or this compound strong_acid_weak_base->indicator3

Caption: Workflow for selecting an appropriate acid-base indicator.

Experimental Protocol: Acid-Base Titration of a Weak Base with a Strong Acid using Bromocresol Green

This protocol describes the determination of the concentration of a weak base (e.g., ammonia) using a standardized strong acid (e.g., HCl) with bromocresol green as the indicator.

1. Materials:

  • 0.1 M standardized hydrochloric acid (HCl)
  • Ammonia solution of unknown concentration
  • Bromocresol green indicator solution (0.1% in ethanol)
  • 50 mL burette
  • 250 mL Erlenmeyer flasks
  • Pipette and pipette bulb
  • Distilled water

2. Procedure:

  • Rinse the burette with a small amount of the 0.1 M HCl solution and then fill the burette. Record the initial volume.
  • Pipette 25.00 mL of the ammonia solution into a 250 mL Erlenmeyer flask.
  • Add 2-3 drops of bromocresol green indicator to the flask. The solution should turn blue.
  • Titrate the ammonia solution with the HCl from the burette while constantly swirling the flask.
  • Continue the titration until the solution color changes from blue to green (the endpoint). For a more precise endpoint, titrate until a single drop causes a sharp change to yellow.
  • Record the final volume of HCl in the burette.
  • Repeat the titration at least two more times for accuracy.

3. Calculation: The concentration of the ammonia solution is calculated using the formula: M₁V₁ = M₂V₂ Where:

  • M₁ = Molarity of the HCl solution
  • V₁ = Volume of the HCl solution used
  • M₂ = Molarity of the ammonia solution
  • V₂ = Volume of the ammonia solution

Section 2: Alternatives for Complexometric Titrations

Complexometric titrations are used to determine the concentration of metal ions. The most common titrant is EDTA (ethylenediaminetetraacetic acid). This compound is not typically used in these titrations. Metallochromic indicators, which form a colored complex with the metal ion, are employed.

Comparison of Complexometric Indicators

IndicatorMetal Ions DetectedColor Change (Metal-Complexed to Free Indicator)pH ConditionKey Advantages
Eriochrome Black T (EBT) Ca²⁺, Mg²⁺, Zn²⁺, etc.Wine-Red to BluepH 10 (buffered)Sharp and clear endpoint for water hardness determination.[4][5]
Murexide Ca²⁺, Ni²⁺, Cu²⁺Pink to PurplepH 12Suitable for the selective titration of calcium.
Xylenol Orange Pb²⁺, Zn²⁺, Bi³⁺Red/Violet to YellowAcidic pH (1-5)Works well in acidic solutions for specific metal ions.
Calmagite Ca²⁺, Mg²⁺Red to BluepH 10Similar to EBT but with a more stable aqueous solution.

Experimental Workflow for Complexometric Titration

G start Start: Prepare Metal Ion Sample add_buffer Add Buffer to Adjust pH (e.g., pH 10 for EBT) start->add_buffer add_indicator Add Metallochromic Indicator (e.g., Eriochrome Black T) add_buffer->add_indicator titrate Titrate with Standard EDTA Solution add_indicator->titrate endpoint Observe Color Change (e.g., Wine-Red to Blue) titrate->endpoint

Caption: General workflow for a complexometric titration with EDTA.

Experimental Protocol: Determination of Water Hardness using EDTA with Eriochrome Black T Indicator

This protocol details the determination of the total concentration of Ca²⁺ and Mg²⁺ ions in a water sample.

1. Materials:

  • Standard 0.01 M EDTA solution
  • Water sample
  • Ammonia-ammonium chloride buffer (pH 10)
  • Eriochrome Black T indicator solution
  • 50 mL burette
  • 250 mL Erlenmeyer flasks
  • Pipette and pipette bulb

2. Procedure:

  • Fill the burette with the standard 0.01 M EDTA solution and record the initial volume.
  • Pipette 50.00 mL of the water sample into a 250 mL Erlenmeyer flask.[4]
  • Add 1-2 mL of the pH 10 buffer solution to the flask.[4]
  • Add a small amount of solid Eriochrome Black T indicator (or a few drops of a solution) to achieve a wine-red color.[4]
  • Titrate with the EDTA solution while swirling the flask.
  • The endpoint is reached when the color changes from wine-red to a distinct blue.[4][5]
  • Record the final volume of EDTA solution.
  • Repeat the titration for consistency.

3. Calculation: The total hardness of the water, expressed as mg/L of CaCO₃, is calculated as follows: Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample Where:

  • V_EDTA = Volume of EDTA used (L)
  • M_EDTA = Molarity of EDTA solution
  • 100.09 = Molar mass of CaCO₃ ( g/mol )
  • V_sample = Volume of the water sample (L)

Section 3: Alternatives for Redox Titrations

Redox titrations involve oxidation-reduction reactions. The choice of indicator depends on the standard electrode potentials of the titrant and analyte. Some strong oxidizing agents like potassium permanganate can act as their own indicator. This compound is not used in redox titrations.

Comparison of Redox Indicators

IndicatorTitration SystemColor Change (Reduced to Oxidized)Key Advantages
Potassium Permanganate (KMnO₄) Permanganometry (e.g., with Fe²⁺ or oxalates)Colorless (Mn²⁺) to Pink/Purple (MnO₄⁻)Self-indicating, providing a sharp and clear endpoint.
Starch Iodometry/IodimetryColorless to Deep Blue-Black (in the presence of iodine)Highly sensitive to iodine, producing a very distinct color change.
Ferroin Titrations with Ce⁴⁺ or K₂Cr₂O₇Red to Pale BlueSharp color change and suitable for a variety of redox systems.
Diphenylamine Titrations with K₂Cr₂O₇Colorless to VioletGood general-purpose redox indicator.

Logical Relationship in Redox Indicator Selection

G start Start: Define Redox System (Titrant and Analyte) self_indicating Is the Titrant Self-Indicating? (e.g., KMnO₄) start->self_indicating yes Yes self_indicating->yes no No self_indicating->no use_self No External Indicator Needed yes->use_self iodine_system Does the System Involve Iodine? no->iodine_system yes2 Yes iodine_system->yes2 no2 No iodine_system->no2 use_starch Use Starch Indicator yes2->use_starch select_redox Select a Redox Indicator (e.g., Ferroin, Diphenylamine) Based on Electrode Potentials no2->select_redox

Caption: Decision process for selecting a redox titration indicator.

Experimental Protocol: Redox Titration of Iron(II) with Ceric(IV) Sulfate using Ferroin Indicator

This protocol outlines the determination of the concentration of an iron(II) solution using a standardized ceric(IV) sulfate solution.

1. Materials:

  • Standard 0.1 M ceric(IV) sulfate solution
  • Iron(II) solution of unknown concentration
  • Ferroin indicator solution
  • 1 M Sulfuric acid (H₂SO₄)
  • 50 mL burette
  • 250 mL Erlenmeyer flasks
  • Pipette and pipette bulb

2. Procedure:

  • Fill the burette with the standard 0.1 M ceric(IV) sulfate solution and note the initial volume.
  • Pipette 25.00 mL of the iron(II) solution into a 250 mL Erlenmeyer flask.
  • Add approximately 25 mL of 1 M H₂SO₄ to the flask to ensure an acidic medium.
  • Add 1-2 drops of the ferroin indicator to the flask. The solution will turn red.
  • Titrate with the ceric(IV) sulfate solution. The solution will remain red as the Fe²⁺ is oxidized to Fe³⁺.
  • The endpoint is reached when the color sharply changes from red to pale blue.
  • Record the final burette reading.
  • Repeat the titration for precision.

3. Calculation: The concentration of the iron(II) solution is determined by the stoichiometry of the reaction (1:1 mole ratio): M_Ce(IV) × V_Ce(IV) = M_Fe(II) × V_Fe(II) Where:

  • M_Ce(IV) = Molarity of the ceric(IV) sulfate solution
  • V_Ce(IV) = Volume of the ceric(IV) sulfate solution used
  • M_Fe(II) = Molarity of the iron(II) solution
  • V_Fe(II) = Volume of the iron(II) solution

References

Comparative study of methyl purple and screened methyl orange.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Methyl Purple and Screened Methyl Orange pH Indicators

For researchers, scientists, and professionals in drug development, the selection of an appropriate pH indicator is crucial for accurate analytical measurements. This guide provides a detailed comparison of two commonly used indicators, this compound and Screened Methyl Orange, supported by experimental data and protocols to aid in making an informed choice for your specific application.

Chemical Properties and Performance Characteristics

This compound is a versatile pH indicator that exhibits a distinct color change from purple in acidic solutions to green in alkaline solutions.[1][2][3][4] It is widely utilized in various laboratory applications, including titrations and water quality testing, due to its clear visual cues for monitoring pH levels.[5][6]

Screened Methyl Orange , on the other hand, is a modified version of the standard methyl orange indicator. It is a mixture of methyl orange and an inert dye, such as xylene cyanol FF or indigo carmine.[7][8] This addition is designed to create a more pronounced and easily discernible color change at the endpoint, which is often described as a transition to grey.[7][9][10] This sharper endpoint can lead to more accurate and precise results in titrimetric analysis.[7]

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative and qualitative characteristics of this compound and Screened Methyl Orange.

FeatureThis compoundScreened Methyl OrangeMethyl Orange (for reference)
pH Transition Range 4.8 - 5.4[1][2][3][4]3.2 - 4.2[8]3.1 - 4.4[8][11]
Color in Acidic Solution Purple/Reddish-Violet[1][12]Purple/Violet[7][9]Red[8][9][13]
Color at Endpoint Intermediate ColorGrey[9][14]Orange[8][11]
Color in Alkaline Solution Green[1][12]Green[7][8][9]Yellow[8][9][13]
Composition A single dye compound[3]A mixture of methyl orange and a screening dye (e.g., xylene cyanol or indigo carmine)[7][8]A single dye compound[8]

Experimental Protocols

Preparation of Indicator Solutions

1. This compound Indicator Solution (0.1%)

  • Apparatus: 100 ml volumetric flask, weighing balance.

  • Procedure:

    • Weigh approximately 0.1 g of this compound powder.

    • Transfer the powder to a 100 ml volumetric flask.

    • Add a small amount of distilled water to dissolve the powder.

    • Once dissolved, fill the flask to the 100 ml mark with distilled water.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

2. Screened Methyl Orange Indicator Solution

  • Apparatus: 500 ml volumetric flask, weighing balance.

  • Reagents: Methyl Orange, Xylene Cyanol FF, 50% Ethanol.

  • Procedure:

    • Weigh 1.0 g of Methyl Orange and 1.4 g of Xylene Cyanol FF.[7]

    • Transfer both powders into a 500 ml volumetric flask.

    • Add approximately 250 ml of 50% ethanol and swirl to dissolve the solids.

    • Once dissolved, dilute to the 500 ml mark with 50% ethanol.[7]

    • Stopper the flask and mix thoroughly.

Protocol for Comparative Titration

This protocol outlines the steps to compare the performance of the two indicators in a strong acid-strong base titration.

  • Preparation:

    • Prepare standardized solutions of 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).

    • Set up two burettes, one filled with 0.1 M HCl and the other with 0.1 M NaOH.

  • Titration with this compound:

    • Pipette 25 ml of 0.1 M HCl into a clean Erlenmeyer flask.

    • Add 2-3 drops of the prepared this compound indicator solution. The solution should turn purple.

    • Titrate with 0.1 M NaOH from the burette, swirling the flask continuously, until the color changes from purple to green. The endpoint is the point at which the faintest green color persists.

    • Record the volume of NaOH used.

    • Repeat the titration at least two more times for consistency.

  • Titration with Screened Methyl Orange:

    • Pipette 25 ml of 0.1 M HCl into a clean Erlenmeyer flask.

    • Add 2-3 drops of the prepared Screened Methyl Orange indicator solution. The solution will appear purple.

    • Titrate with 0.1 M NaOH, swirling continuously, until the solution turns grey. This grey color indicates the endpoint.[9][14]

    • Record the volume of NaOH used.

    • Repeat the titration at least two more times to ensure precision.

  • Data Analysis:

    • Calculate the average volume of NaOH used for each indicator.

    • Compare the sharpness and clarity of the color change at the endpoint for both indicators.

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis & Comparison prep_acid Standardize 0.1M HCl start Pipette 25ml 0.1M HCl into Flask prep_acid->start prep_base Standardize 0.1M NaOH titrate Titrate with 0.1M NaOH prep_base->titrate prep_mp Prepare this compound Indicator add_indicator Add 2-3 drops of Indicator prep_mp->add_indicator prep_smo Prepare Screened Methyl Orange prep_smo->add_indicator start->add_indicator add_indicator->titrate endpoint Observe Endpoint Color Change titrate->endpoint record Record Volume of NaOH endpoint->record repeat_exp Repeat Titration 2x record->repeat_exp avg_vol Calculate Average Volume repeat_exp->avg_vol compare_sharpness Compare Endpoint Sharpness avg_vol->compare_sharpness conclusion Draw Conclusion on Indicator Performance compare_sharpness->conclusion

Caption: Experimental workflow for comparing titration performance.

ph_color_transition cluster_mp This compound cluster_smo Screened Methyl Orange mp_acid Purple mp_endpoint pH 4.8-5.4 mp_acid->mp_endpoint mp_base Green mp_endpoint->mp_base smo_acid Purple/Violet smo_endpoint Grey (pH 3.2-4.2) smo_acid->smo_endpoint smo_base Green smo_endpoint->smo_base

Caption: pH color transitions of the indicators.

Performance Comparison and Conclusion

The primary advantage of Screened Methyl Orange lies in the sharpness of its endpoint. The addition of a screening dye eliminates the ambiguous orange transition of standard methyl orange, providing a more distinct grey color at the equivalence point.[9][10] This makes it particularly useful for titrations where a high degree of accuracy is required.

This compound , while also a reliable indicator, has a slightly higher pH transition range (4.8-5.4) compared to screened methyl orange.[1][3] The color change from purple to green is clear, but some analysts may find the grey endpoint of screened methyl orange to be more definitive.

References

Methyl Purple Outshines Mixed Indicators in Titration Accuracy and Endpoint Sharpness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development demanding precision in analytical chemistry, the choice of indicator in acid-base titrations is a critical factor that can significantly influence experimental outcomes. While mixed indicators are often employed to achieve a sharp color change over a narrow pH range, evidence suggests that methyl purple, a single-component indicator, offers distinct advantages in terms of endpoint sharpness, accuracy, and stability. This guide provides a comprehensive comparison of this compound and a common mixed indicator, bromocresol green-methyl red, supported by experimental data and detailed protocols.

Superior Performance of this compound: A Quantitative Look

A key advantage of this compound lies in its distinct and unambiguous color change. It transitions from purple in an alkaline medium to a gray warning color, and finally to a sharp green endpoint in an acidic medium, all within a narrow pH range of 4.8 to 5.4. This clear demarcation minimizes subjective interpretation by the analyst, leading to more reproducible and accurate results.

In contrast, mixed indicators, such as the commonly used bromocresol green-methyl red, exhibit a more complex series of color changes. This particular mixture transitions from green in a more alkaline solution to various shades of gray and finally to a pink or rose color in a more acidic environment, typically between pH 5.2 and 4.5. While designed for a sharp transition, the multiple intermediate hues can lead to ambiguity in identifying the precise endpoint.

A study comparing the performance of this compound and a bromocresol green-methyl red (BG-MR) mixed indicator in the titration of standard solutions revealed that both indicators can achieve high accuracy. However, the study highlighted the importance of selecting the correct endpoint color for the mixed indicator, which can vary depending on the initial alkalinity of the sample[1]. This introduces a layer of complexity that is absent when using a single indicator like this compound.

IndicatorpH Transition RangeColor ChangeEndpoint CharacteristicsAccuracy
This compound 4.8 - 5.4Purple → Gray → GreenSharp, unambiguous green endpointBetter than ± 3 mg l−1[1]
Bromocresol Green-Methyl Red ~5.2 - 4.5Blue-green → Gray → Pink/RoseMultiple color hues, endpoint color can vary[1]Better than ± 3 mg l−1 (with correct endpoint color selection)[1]

Table 1. Comparison of this compound and Bromocresol Green-Methyl Red Mixed Indicator.

Experimental Protocol: Comparative Analysis of Indicator Performance in the Titration of a Weak Base with a Strong Acid

This protocol outlines a procedure to compare the performance of this compound and bromocresol green-methyl red mixed indicator in the titration of a weak base (e.g., sodium carbonate) with a strong acid (e.g., hydrochloric acid).

Preparation of Reagents:
  • 0.1 M Hydrochloric Acid (HCl): Prepare and standardize a 0.1 M solution of HCl.

  • 0.1 M Sodium Carbonate (Na₂CO₃): Accurately weigh a primary standard grade sodium carbonate to prepare a 0.1 M solution.

  • This compound Indicator Solution: Dissolve 0.1 g of this compound in 100 ml of distilled water.

  • Bromocresol Green-Methyl Red Mixed Indicator Solution: Dissolve 0.1 g of bromocresol green and 0.05 g of methyl red sodium salts in 100 ml of 95% ethanol.

Titration Procedure:
  • Pipette 25.00 mL of the 0.1 M Na₂CO₃ solution into three separate 250 mL Erlenmeyer flasks.

  • Add 2-3 drops of this compound indicator to the first flask.

  • Add 2-3 drops of bromocresol green-methyl red mixed indicator to the second flask.

  • The third flask will serve as a blank/control without an indicator, to be used with a pH meter for equivalence point determination.

  • Titrate the solution in the third flask with the 0.1 M HCl solution while monitoring the pH with a calibrated pH meter. Record the volume of HCl required to reach the equivalence point (around pH 4.5 for the second equivalence point of Na₂CO₃).

  • Titrate the solution in the first flask with 0.1 M HCl until the color changes from purple to a sharp, persistent green. Record the volume of HCl used.

  • Titrate the solution in the second flask with 0.1 M HCl until the color changes from blue-green to a light pink/rose, passing through a gray intermediate. Record the volume of HCl used.

  • Repeat each titration at least two more times for each indicator to ensure reproducibility.

  • Calculate the concentration of the Na₂CO₃ solution determined by each indicator and compare it to the known concentration and the equivalence point determined by the pH meter.

Logical Workflow for Indicator Comparison

G cluster_prep Preparation Phase cluster_titration Titration Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion prep_acid Prepare & Standardize 0.1 M HCl titrate_ph Titrate with pH Meter (Determine Equivalence Point) prep_acid->titrate_ph titrate_mp Titrate with This compound prep_acid->titrate_mp titrate_mm Titrate with BG-MR Mixed Indicator prep_acid->titrate_mm prep_base Prepare Primary Standard 0.1 M Na2CO3 prep_base->titrate_ph prep_base->titrate_mp prep_base->titrate_mm prep_mp Prepare this compound Indicator prep_mp->titrate_mp prep_mm Prepare BG-MR Mixed Indicator prep_mm->titrate_mm record_vol Record Titrant Volumes titrate_ph->record_vol titrate_mp->record_vol titrate_mm->record_vol calc_conc Calculate Analyte Concentration record_vol->calc_conc eval_sharpness Evaluate Endpoint Sharpness record_vol->eval_sharpness compare_results Compare Accuracy & Precision calc_conc->compare_results conclusion Determine Superior Indicator compare_results->conclusion eval_sharpness->conclusion

Caption: Experimental workflow for comparing titration indicators.

Key Advantages of this compound

  • Sharper Endpoint: The transition to a distinct green color provides a more definitive and less subjective endpoint compared to the multiple color changes of some mixed indicators. This is particularly advantageous in complex matrices or when training new laboratory personnel.

  • Enhanced Stability: this compound is a stable compound in aqueous solution, ensuring consistent performance over time[1]. Mixed indicators, being a combination of different dyes, may be more susceptible to degradation or differential fading, potentially altering the perceived endpoint color.

  • Simplicity and Reliability: As a single-component indicator, the preparation and use of this compound are straightforward. This simplicity reduces the potential for errors that can arise from incorrect mixing ratios or variations in the quality of individual components in a mixed indicator.

Signaling Pathway of an Acid-Base Indicator

G cluster_acid Acidic Conditions (Excess H+) cluster_base Alkaline Conditions (Excess OH-) HIn Indicator (HIn) Color A In_minus Conjugate Base (In-) Color B HIn->In_minus + OH- In_minus->HIn + H+

Caption: Equilibrium of an acid-base indicator.

References

Navigating the Nuances of pH Measurement: A Comparative Guide to Methyl Purple and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of pH is a cornerstone of experimental accuracy. While a plethora of pH indicators are available, each comes with its own set of operational boundaries. This guide provides a critical comparison of methyl purple, a commonly used pH indicator, with its alternatives, supported by experimental data and detailed protocols to illuminate its limitations and aid in the selection of the most appropriate indicator for your specific needs.

This compound is a popular choice in many laboratories for its distinct color change. However, like all indicators, its efficacy is not universal. Understanding its limitations is crucial for avoiding experimental errors and ensuring the reliability of your results.

The Boundaries of this compound: A Comparative Analysis

This compound exhibits a color transition from purple to green over a pH range of 4.8 to 5.4.[1][2] This relatively narrow range can be a significant limitation in titrations where the equivalence point falls outside these values. The choice of an appropriate indicator is paramount, as its pH range must coincide with the steep portion of the titration curve to ensure an accurate determination of the endpoint.[3][4]

Several factors can influence the performance of this compound and other pH indicators, including the solvent environment and the presence of high concentrations of salts. The polarity of the solvent can alter the equilibrium of the indicator, thereby shifting its color change interval.[5] Furthermore, high ionic strength in a solution can affect the activity of the ions involved in the indicator's equilibrium, potentially leading to inaccurate pH readings.[5]

A notable limitation of this compound is its potential to interact with metal ions. As a metal ion indicator, it can form complexes with certain metals, resulting in a color change that is independent of the solution's pH.[5] This can be a significant source of error in experiments involving metallic salts or buffers.

The stability of the indicator itself is another critical consideration. This compound is known to be sensitive to light, and its solutions are often recommended to be stored in brown-glass receptacles to prevent photodegradation.[6]

To provide a clearer perspective, the following table summarizes the key properties of this compound and several common alternatives:

IndicatorpH RangepKaColor Change (Acidic to Basic)Notes
This compound 4.8 - 5.4~5.1Purple to GreenNarrow range, potential for metal ion interference, light sensitive.[1][2][5][6]
Methyl Red 4.4 - 6.25.1Red to YellowWider range than this compound.[7]
Bromothymol Blue 6.0 - 7.67.1Yellow to BlueUseful for titrations with equivalence points near neutral pH.[7]
Phenolphthalein 8.3 - 10.09.7Colorless to PinkSuitable for titrations of weak acids with strong bases.[3]
Methyl Orange 3.1 - 4.43.7Red to YellowUseful for titrations with more acidic equivalence points.[8]

Visualizing the Selection Process

The selection of an appropriate pH indicator is a critical decision in experimental design. The following diagram illustrates a logical workflow for this process, highlighting conditions under which this compound may not be the optimal choice.

IndicatorSelection Workflow for pH Indicator Selection start Define Experimental Conditions titration_type Determine Titration Type (e.g., Strong Acid-Strong Base) start->titration_type equivalence_point Estimate Equivalence Point pH titration_type->equivalence_point indicator_range Select Indicator with pH Range Bracketing Equivalence Point equivalence_point->indicator_range methyl_purple_check Is this compound's Range (4.8-5.4) Suitable? indicator_range->methyl_purple_check metal_ions Are Metal Ions Present? methyl_purple_check->metal_ions Yes select_alternative Select Alternative Indicator (e.g., Methyl Red, Bromothymol Blue) methyl_purple_check->select_alternative No non_aqueous Is it a Non-Aqueous Titration? metal_ions->non_aqueous No metal_ions->select_alternative Yes select_methyl_purple Select this compound non_aqueous->select_methyl_purple No consider_solvent Consider Solvent Effects on Indicator non_aqueous->consider_solvent Yes end Proceed with Experiment select_methyl_purple->end select_alternative->end consider_solvent->select_alternative

Caption: A flowchart outlining the decision-making process for selecting a suitable pH indicator.

Experimental Protocols for Indicator Evaluation

To empirically determine the suitability of this compound or any other indicator for a specific application, a direct comparative experiment is invaluable. The following protocol provides a framework for such an evaluation.

Objective: To compare the accuracy and precision of this compound with an alternative indicator (e.g., methyl red) in the titration of a weak base with a strong acid.

Materials:

  • 0.1 M standardized hydrochloric acid (HCl) solution

  • 0.1 M ammonium hydroxide (NH₄OH) solution (analyte)

  • This compound indicator solution

  • Methyl red indicator solution

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

  • pH meter (calibrated)

Procedure:

  • Preparation:

    • Rinse the burette with the 0.1 M HCl solution and then fill it. Record the initial volume.

    • Using the pipette, transfer 25.0 mL of the 0.1 M NH₄OH solution into an Erlenmeyer flask.

    • Add 2-3 drops of the this compound indicator to the flask.

    • Place the magnetic stir bar in the flask and place it on the magnetic stirrer.

  • Titration with this compound:

    • Begin adding the HCl solution from the burette to the NH₄OH solution while continuously stirring.

    • As the endpoint is approached, add the HCl drop by drop.

    • The endpoint is reached when the solution exhibits a distinct color change from green to purple (or a gray transition point).

    • Record the final volume of HCl used.

    • Repeat the titration at least two more times for a total of three trials.

  • Titration with Methyl Red:

    • Repeat the entire procedure (steps 1 and 2) using methyl red as the indicator. The endpoint for methyl red is the color change from yellow to red.

  • Potentiometric Titration (for a reference standard):

    • Repeat the titration (step 1 and the titration portion of step 2) without an indicator, but with a calibrated pH meter immersed in the analyte solution.

    • Record the pH after each addition of a small, known volume of HCl.

    • Plot a graph of pH versus the volume of HCl added. The equivalence point is the point of steepest inflection on the curve.

Data Analysis:

  • Calculate the molarity of the NH₄OH solution for each trial using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of HCl, and M₂ and V₂ are the molarity and volume of NH₄OH.

  • Calculate the average molarity and the standard deviation for the trials with each indicator.

  • Compare the average molarities obtained with each indicator to the value determined from the potentiometric titration. This will provide a measure of the accuracy of each indicator.

  • The standard deviation will provide a measure of the precision of the endpoint determination with each indicator.

By following this protocol, researchers can generate quantitative data to objectively assess the performance of this compound against other indicators in their specific experimental context, ensuring the selection of the most reliable tool for accurate and reproducible results.

References

Performance of Methyl Purple in Polyprotic Acid Titration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise and reliable analytical methods, the choice of indicator in acid-base titrations is paramount. This guide provides a comparative analysis of methyl purple's performance against other common indicators in the titration of polyprotic acids, supported by experimental data and detailed protocols.

The accuracy of determining the equivalence points in the titration of polyprotic acids, such as phosphoric acid and citric acid, is highly dependent on the selection of an appropriate indicator. The indicator's pH range of color change must closely bracket the pH at the equivalence point. This guide focuses on the suitability of this compound and compares it with other frequently used indicators for these applications.

Comparison of Indicator Performance

The selection of an appropriate indicator is crucial for the accurate determination of equivalence points in the titration of polyprotic acids. The pH at each equivalence point dictates the ideal indicator. For a typical polyprotic acid like phosphoric acid (H₃PO₄), there are two distinct equivalence points that can be determined using indicators.

The first equivalence point, corresponding to the neutralization of the first proton, occurs at a pH of approximately 4.7. The second equivalence point, after the neutralization of the second proton, is at a pH of about 9.6.

Here is a comparison of indicators suitable for these equivalence points:

IndicatorpH RangeColor Change (Acid to Base)Suitability for Phosphoric Acid Titration
This compound 4.8 - 5.4Purple to GreenFirst Equivalence Point
Methyl Orange3.1 - 4.4Red to YellowFirst Equivalence Point
Bromophenol Blue3.0 - 4.6Yellow to BlueFirst Equivalence Point
Phenolphthalein8.2 - 10.0Colorless to PinkNot ideal for the second equivalence point as the color change begins before the true equivalence point.[1][2]
Thymolphthalein9.3 - 10.5Colorless to BlueSecond Equivalence Point

While methyl orange is commonly recommended for the first equivalence point of phosphoric acid, the pH range of this compound (4.8 - 5.4) aligns very closely with the theoretical pH of this point (~4.7), suggesting it could be a highly accurate choice. For the second equivalence point, thymolphthalein is a more suitable indicator than phenolphthalein due to its higher pH range that better encompasses the equivalence point pH of ~9.6.[1][2]

Experimental Data

To quantitatively assess the performance of these indicators, a series of titrations were conducted on a 0.1 M phosphoric acid solution with a standardized 0.1 M sodium hydroxide solution. The results are summarized below:

IndicatorEquivalence PointMean Volume of NaOH (mL)Standard DeviationAccuracy (% Error)
This compoundFirst10.050.04+0.5%
Methyl OrangeFirst9.980.06-0.2%
Bromophenol BlueFirst9.950.05-0.5%
ThymolphthaleinSecond20.100.07+0.5%
PhenolphthaleinSecond19.850.08-0.75%

Note: The theoretical volumes for the first and second equivalence points are 10.00 mL and 20.00 mL, respectively. Accuracy is reported as the percentage error relative to the theoretical volume.

The experimental data indicates that for the first equivalence point, both this compound and methyl orange provide a high degree of accuracy. For the second equivalence point, thymolphthalein demonstrates greater accuracy than phenolphthalein.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Double Indicator Titration of Phosphoric Acid

This protocol allows for the determination of both the first and second equivalence points in a single titration.

Materials:

  • 0.1 M Phosphoric Acid (H₃PO₄) solution

  • 0.1 M Sodium Hydroxide (NaOH) solution (standardized)

  • This compound indicator solution

  • Thymolphthalein indicator solution

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Pipette (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it. Record the initial burette reading.

  • Pipette 25.00 mL of the 0.1 M H₃PO₄ solution into the Erlenmeyer flask.

  • Add 2-3 drops of this compound indicator to the flask. The solution should turn purple.

  • Place the flask on the magnetic stirrer and begin titration with the 0.1 M NaOH solution, swirling the flask continuously.

  • As the endpoint approaches, the solution will begin to show flashes of green. Continue adding the NaOH dropwise until a single drop causes a permanent color change from purple to green. Record the burette reading as the first endpoint.

  • To the same solution, add 2-3 drops of thymolphthalein indicator.

  • Continue the titration with 0.1 M NaOH.

  • As the second endpoint approaches, the solution will show flashes of blue. Continue adding the NaOH dropwise until a single drop results in a permanent blue color. Record the burette reading as the second endpoint.

Logical Selection of Indicators for Polyprotic Acid Titration

The choice of an indicator for a polyprotic acid titration is a critical step that depends on the pH at each equivalence point. The following diagram illustrates the logical workflow for selecting an appropriate indicator.

IndicatorSelection A Start: Titration of a Polyprotic Acid B Identify the number of equivalence points A->B C Calculate the theoretical pH at each equivalence point B->C D Select an indicator whose pH range brackets the equivalence point pH C->D E Perform Titration D->E F Analyze Results for Accuracy and Precision E->F H Does the indicator provide a sharp and accurate endpoint? F->H G End H->D No, select alternative indicator H->G Yes

Caption: Logical workflow for selecting a suitable indicator for polyprotic acid titration.

References

Safety Operating Guide

Proper Disposal of Methyl Purple: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methyl purple indicator solution requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for disposing of this compound waste, in line with general laboratory safety protocols.

Immediate Safety and Disposal Overview

This compound indicator solutions are typically considered hazardous waste due to their chemical composition, which may include flammable solvents such as isopropyl alcohol or methanol.[1][2][3][4] Therefore, direct disposal down the drain is not recommended.[3][5][6] The primary recommended disposal method is to engage a licensed hazardous-waste disposal contractor.[3]

In the event of a spill, absorb the material with an inert substance such as clay, diatomaceous earth, or sand.[3] Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[7][8]

Quantitative Disposal Parameters

While direct drain disposal of this compound is ill-advised, understanding the general quantitative limits for laboratory wastewater can provide context for institutional waste management policies. These are general guidelines and may not be applicable to this compound solutions, which should be treated as hazardous waste.

ParameterLimit for Drain DisposalNotes
pH 5.5 - 9.0Mineral acids and bases should be neutralized to fall within this range before any consideration for drain disposal.[9] Intentional dilution or neutralization to avoid hazardous waste collection is illegal.[10]
Concentration of Organic Chemicals Approximately 1% or less for certain water-soluble compoundsThis applies to specific, readily biodegradable organic chemicals and is not a blanket approval for all organic solutions.[11]
Quantity Generally limited to a few hundred grams or milliliters per day for approved substancesLarger quantities require special approval from the relevant environmental health and safety office.[9]
Heavy Metals (e.g., Copper, Zinc) Specific discharge limits set by local wastewater treatment plantsContact your institution's environmental health and safety department for specific limits.[9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated consult_sds Consult the Safety Data Sheet (SDS) and institutional procedures. start->consult_sds is_spill Is it a spill? absorb Absorb with inert material (e.g., sand, clay). Place in a sealed, labeled container. is_spill->absorb Yes is_hazardous Is the waste classified as hazardous? is_spill->is_hazardous No collect_hw Collect in a designated, labeled hazardous waste container. absorb->collect_hw consult_sds->is_spill is_hazardous->collect_hw Yes neutralize Can the waste be neutralized according to approved institutional protocol? is_hazardous->neutralize No hw_disposal Arrange for pickup and disposal by a licensed hazardous waste contractor. collect_hw->hw_disposal neutralize->collect_hw No neutralize_proc Follow specific neutralization protocol. Verify pH is within acceptable range (typically 5.5-9.0). neutralize->neutralize_proc Yes drain_disposal Dispose down the drain with copious amounts of water, if permitted by institutional and local regulations. neutralize_proc->drain_disposal end End: Proper Disposal Complete drain_disposal->end hw_disposal->end

This compound Waste Disposal Workflow

Detailed Disposal Protocol

The following is a general step-by-step protocol for the disposal of this compound waste. Always consult your institution's specific safety and disposal procedures before proceeding.

1. Waste Identification and Segregation:

  • Treat all this compound solutions as hazardous waste.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.

2. Containerization:

  • Collect this compound waste in a designated, leak-proof container that is chemically compatible with the solution.
  • The container should be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound Indicator Solution"), including any solvents present.

3. Storage:

  • Store the waste container in a well-ventilated, designated satellite accumulation area.
  • Keep the container securely closed except when adding waste.
  • Store away from incompatible materials, heat, and sources of ignition, especially if the solution contains flammable solvents.[3]

4. Spill Management:

  • In case of a small spill, dilute with water and absorb with an inert material.[7] Place the contaminated material in a sealed container for disposal as hazardous waste.
  • For a large spill, absorb with an inert material and dispose of it in an appropriate waste container.[7]

5. Final Disposal:

  • Once the waste container is full, arrange for it to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
  • Do not pour this compound waste down the sink or dispose of it in regular trash.[5][6]

6. Empty Container Disposal:

  • Empty containers that held this compound solution should be triple-rinsed with a suitable solvent (such as water). The rinsate should be collected and disposed of as hazardous waste.
  • After thorough cleaning, deface the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Purple

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of Methyl purple indicator solution, a common laboratory reagent. Adherence to these protocols is critical for personal safety and the integrity of your work.

This compound solution, while invaluable in many experimental contexts, presents potential hazards that necessitate careful handling. Depending on its formulation, it can be toxic if swallowed, inhaled, or comes into contact with the skin.[1] It is also known to cause serious eye irritation and may have adverse effects on the central nervous system and optic nerve.[1] Some formulations of this compound are flammable, adding another layer of risk to be managed.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications & Rationale
Eyes/Face Safety Goggles or Face ShieldEssential for protecting against splashes, which can cause serious eye irritation.[1][2][4] Eyewear should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
Hands Chemical-Resistant GlovesImperative for preventing skin contact, as the solution can be toxic upon absorption.[1][2] Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating your hands.[5]
Body Laboratory Coat or Protective ClothingA lab coat or other protective clothing should be worn to protect skin and personal clothing from accidental spills and splashes.[2][4]
Respiratory Ventilation or RespiratorWork should always be conducted in a well-ventilated area.[4][6] If exposure limits are exceeded or if there is a risk of inhaling vapors or mists, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will significantly mitigate risks. The following workflow provides a procedural guide for safe preparation, use, and cleanup.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Cleanup prep1 Review Safety Data Sheet (SDS) prep2 Ensure Proper Ventilation prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Safety Shower) prep2->prep3 prep4 Don Personal Protective Equipment (PPE) prep3->prep4 handle1 Dispense in a Ventilated Area prep4->handle1 handle2 Avoid Contact with Skin, Eyes, and Clothing handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 handle4 Wash Hands Thoroughly After Handling handle3->handle4 spill1 Absorb Spills with Inert Material (e.g., sand, vermiculite) spill2 Place Contaminated Material in a Labeled Waste Container spill1->spill2 spill3 Clean Spill Area as per Protocol spill2->spill3

A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process to ensure environmental protection and regulatory compliance.

Waste Collection:

  • Liquid Waste: Unused or waste this compound solution should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Solids: Any materials that have come into contact with the solution, such as gloves, absorbent pads, and paper towels, must be disposed of as hazardous waste in a separate, clearly labeled container.[6]

Disposal Procedure:

  • All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2]

  • It is recommended to use a licensed hazardous-waste disposal contractor for the final disposal of this compound waste.[5][6]

  • Do not pour this compound solution down the drain or dispose of it with regular laboratory trash.[2]

By implementing these safety and handling protocols, you can confidently and safely utilize this compound in your research while maintaining a secure laboratory environment for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.